molecular formula C5H8I2 B3156673 1,1-Bis(iodomethyl)cyclopropane CAS No. 83321-23-7

1,1-Bis(iodomethyl)cyclopropane

Cat. No.: B3156673
CAS No.: 83321-23-7
M. Wt: 321.93 g/mol
InChI Key: NAEWACGRLOFYKO-UHFFFAOYSA-N
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Description

1,1-Bis(iodomethyl)cyclopropane is a useful research compound. Its molecular formula is C5H8I2 and its molecular weight is 321.93 g/mol. The purity is usually 95%.
The exact mass of the compound 1,1-Bis(iodomethyl)cyclopropane is 321.87155 g/mol and the complexity rating of the compound is 60.5. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,1-Bis(iodomethyl)cyclopropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Bis(iodomethyl)cyclopropane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-bis(iodomethyl)cyclopropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8I2/c6-3-5(4-7)1-2-5/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEWACGRLOFYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CI)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8I2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660404
Record name 1,1-Bis(iodomethyl)cyclopropane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83321-23-7
Record name 1,1-Bis(iodomethyl)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,1-Bis(iodomethyl)cyclopropane: A Technical Guide for Strategic Application in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the strategic use of 1,1-bis(iodomethyl)cyclopropane. This versatile building block, distinguished by its geminal bis(iodomethyl) substitution on a cyclopropane ring, offers unique opportunities for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. This document provides a comprehensive overview of its properties, a detailed synthesis protocol rooted in established chemical principles, an exploration of its reactivity with mechanistic insights, and critical safety and handling information.

Core Identification and Physicochemical Profile

1,1-Bis(iodomethyl)cyclopropane is a valuable reagent for introducing the sterically demanding and conformationally rigid spiro[2.X]cycloalkane moiety. Its precise identification and an understanding of its physical properties are paramount for its effective use in synthesis.

Table 1: Physicochemical Properties of 1,1-Bis(iodomethyl)cyclopropane

PropertyValueSource(s)
CAS Number 83321-23-7[1][2][3]
Molecular Formula C₅H₈I₂[1][4]
Molecular Weight 321.93 g/mol [4]
Appearance Colorless liquid[1]
Boiling Point 255.5 °C at 760 mmHg (Predicted)[1]
Density 2.45 g/cm³ (Predicted)[1]
Refractive Index 1.669 (Predicted)[1]

Note: Some physical properties are predicted and should be used as an estimate. Experimental verification is recommended.

Synthesis Protocol: A Field-Proven Finkelstein Approach

The most reliable and scalable synthesis of 1,1-bis(iodomethyl)cyclopropane is achieved via a Finkelstein reaction, a robust halogen exchange process. This protocol details the conversion from the more readily available 1,1-bis(bromomethyl)cyclopropane.

Experimental Protocol: Synthesis of 1,1-Bis(iodomethyl)cyclopropane
  • Reagents & Equipment:

    • 1,1-Bis(bromomethyl)cyclopropane (1.0 eq)

    • Sodium iodide (NaI) (2.5 eq)

    • Anhydrous acetone

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Standard glassware for workup and purification

  • Procedure:

    • In a round-bottom flask, dissolve 1,1-bis(bromomethyl)cyclopropane in a minimal amount of anhydrous acetone.

    • Add sodium iodide to the solution. The use of a significant excess of NaI is crucial to drive the reaction equilibrium forward.[2][5]

    • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

    • Upon completion (typically after several hours to overnight), cool the reaction mixture to room temperature. A white precipitate of sodium bromide will form.[2]

    • Filter the reaction mixture to remove the precipitated sodium bromide.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • The resulting residue is then partitioned between a suitable organic solvent (e.g., diethyl ether or dichloromethane) and water.

    • The organic layer is washed with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield 1,1-bis(iodomethyl)cyclopropane.

Causality and Expertise in the Synthesis:
  • Choice of Solvent: Anhydrous acetone is the solvent of choice due to the high solubility of sodium iodide and the poor solubility of the sodium bromide or chloride byproducts, which precipitate and drive the reaction to completion according to Le Châtelier's principle.[2][4][5]

  • Reaction Conditions: Refluxing is necessary to provide the activation energy for this SN2 reaction. The reaction time can vary depending on the scale and the specific dihalo-precursor used.

  • Workup Strategy: The aqueous workup and washing steps are critical for removing inorganic salts and impurities, ensuring the purity of the final product.

Diagram 1: Finkelstein Reaction Workflow

Finkelstein_Workflow A 1. Reactant Setup - 1,1-Bis(bromomethyl)cyclopropane - Sodium Iodide - Anhydrous Acetone B 2. Halogen Exchange - Reflux - Precipitation of NaBr A->B Heat C 3. Workup - Filtration - Extraction - Washing B->C Cool & Filter D 4. Isolation - Drying - Solvent Removal C->D Purify E Product 1,1-Bis(iodomethyl)cyclopropane D->E

Caption: A streamlined workflow for the synthesis of 1,1-bis(iodomethyl)cyclopropane.

Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of 1,1-bis(iodomethyl)cyclopropane lies in the reactivity of its two iodomethyl groups, which are excellent leaving groups in nucleophilic substitution reactions. This allows for the facile construction of spirocyclic systems, a structural motif of increasing importance in medicinal chemistry.

The incorporation of a cyclopropane ring can enhance the metabolic stability, binding affinity, and potency of a drug candidate.[1] The rigid nature of the cyclopropane ring can also lock a molecule into a specific conformation, which can be advantageous for receptor binding.

Application in Spiro-oxindole Synthesis:

A prime example of the utility of 1,1-bis(iodomethyl)cyclopropane is in the synthesis of spiro[cyclopropane-3,3'-oxindole] derivatives. These scaffolds are present in a variety of biologically active compounds.

Diagram 2: Reactivity Pathway for Spiro-oxindole Formation

Spiro_Synthesis cluster_0 Reagents Oxindole Oxindole Derivative Intermediate Bis-alkylation Intermediate Base Base (e.g., K₂CO₃) Reagent 1,1-Bis(iodomethyl)cyclopropane Reagent->Intermediate Intramolecular Cyclization Product Spiro[cyclopropane-1,3'-oxindole] Intermediate->Product

Caption: The reaction pathway for the synthesis of spiro-oxindoles.

Experimental Protocol: Synthesis of a Spiro[cyclopropane-1,3'-oxindole]
  • Reagents & Equipment:

    • Substituted Oxindole (1.0 eq)

    • 1,1-Bis(iodomethyl)cyclopropane (1.1 eq)

    • Potassium carbonate (K₂CO₃) or another suitable base (2.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or a similar polar aprotic solvent

    • Inert atmosphere (Nitrogen or Argon)

    • Standard reaction and purification glassware

  • Procedure:

    • To a solution of the oxindole in anhydrous DMF under an inert atmosphere, add the base.

    • Stir the mixture at room temperature for a short period to facilitate deprotonation of the oxindole.

    • Add 1,1-bis(iodomethyl)cyclopropane to the reaction mixture.

    • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.

    • Upon completion, cool the reaction and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by column chromatography to obtain the desired spiro-oxindole.

Safety and Handling

As an alkylating agent, 1,1-bis(iodomethyl)cyclopropane must be handled with care. The following safety information is based on data for structurally similar iodo-compounds.

Table 2: GHS Hazard Information

HazardGHS ClassificationPrecautionary Statements
Skin Corrosion/Irritation Category 2H315: Causes skin irritation. P280: Wear protective gloves.
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation. P280: Wear eye protection.
Specific target organ toxicity — Single exposure Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Handling Recommendations:

  • Work in a well-ventilated chemical fume hood.

  • Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a cool, dry, and dark place, away from oxidizing agents and strong bases.

Spectroscopic Characterization

While a comprehensive, publicly available NMR spectral analysis for 1,1-bis(iodomethyl)cyclopropane is limited, the expected signals can be predicted based on its structure and data from analogous cyclopropane derivatives.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the methylene protons of the iodomethyl groups and the methylene protons of the cyclopropane ring. The cyclopropyl protons typically appear in the upfield region of the spectrum.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the quaternary carbon of the cyclopropane ring, the methylene carbons of the cyclopropane ring, and the methylene carbons of the iodomethyl groups. The carbon atoms of the cyclopropane ring are characteristically shifted to a higher field.[6]

Conclusion

1,1-Bis(iodomethyl)cyclopropane is a potent and versatile reagent for the construction of spirocyclic systems, offering a strategic advantage in the design of novel molecular entities with potential therapeutic applications. Its synthesis via the Finkelstein reaction is a reliable and scalable method. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, will enable researchers to fully exploit the synthetic potential of this valuable building block.

References

  • LookChem. Cas 83321-23-7,1,1-bis(iodomethyl)cyclopropane. [Link]

  • SATHEE. Finkelstein Reaction. [Link]

  • Wikipedia. Finkelstein reaction. [Link]

  • PubMed. Electrocyclic ring-opening/pi-allyl cation cyclization reaction sequences involving gem-dihalocyclopropanes as substrates: application to syntheses of (+/-)-, (+)-, and (-)-gamma-lycorane. [Link]

  • Organic Syntheses. PREPARATION OF 6-IODO-1-HEXENE. [Link]

  • Scribd. Coupling Constants For 1h and 13c NMR. [Link]

  • Organic Chemistry Frontiers. Stereoselective synthesis and applications of spirocyclic oxindoles. [Link]

  • ACS Publications. Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. [Link]

  • ResearchGate. Syntheses of gem -Dihalocyclopropanes and Their Use in Organic Synthesis | Request PDF. [Link]

  • Organic Letters. Domino Corey-Chaykovsky Reaction for One-Pot Access to Spirocyclopropyl Oxindoles. [Link]

  • PubMed Central. Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 1,1-Bis(iodomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

1,1-Bis(iodomethyl)cyclopropane is a valuable bifunctional building block in organic synthesis, prized for its unique structural rigidity and the reactivity of its primary alkyl iodide moieties. This guide provides an in-depth exploration of a robust and widely employed synthetic pathway to this key intermediate. We will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the preparation of 1,1-Bis(iodomethyl)cyclopropane, commencing with the synthesis of the crucial precursor, 1,1-Bis(hydroxymethyl)cyclopropane, followed by its conversion to the target diiodide. This document is intended to serve as a practical resource for researchers in academic and industrial settings, offering field-proven insights to facilitate the successful synthesis and application of this versatile compound.

Introduction: The Synthetic Utility of a Strained Ring System

The cyclopropane motif is a recurring structural element in a multitude of natural products and pharmacologically active molecules, imparting unique conformational constraints and metabolic stability.[1] 1,1-Bis(iodomethyl)cyclopropane, with its geminal iodomethyl groups, serves as a potent electrophilic scaffold for the construction of more complex molecular architectures. The twin reactive centers allow for a range of subsequent transformations, including nucleophilic substitutions and coupling reactions, making it a cornerstone intermediate in the synthesis of novel therapeutics and materials.[2][3] This guide focuses on a reliable and scalable synthetic route, breaking down the process into two key stages: the formation of the cyclopropane diol and its subsequent iodination.

Strategic Overview of the Synthetic Pathway

The most common and efficient synthesis of 1,1-Bis(iodomethyl)cyclopropane involves a two-step sequence. This approach is favored due to the ready availability of the starting materials and the generally high yields achievable for each transformation.

Synthetic_Pathway Diethyl Malonate Diethyl Malonate Diethyl 1,1-cyclopropanedicarboxylate Diethyl 1,1-cyclopropanedicarboxylate Diethyl Malonate->Diethyl 1,1-cyclopropanedicarboxylate  Base, Phase Transfer Catalyst 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Diethyl 1,1-cyclopropanedicarboxylate 1,1-Bis(hydroxymethyl)cyclopropane 1,1-Bis(hydroxymethyl)cyclopropane Diethyl 1,1-cyclopropanedicarboxylate->1,1-Bis(hydroxymethyl)cyclopropane  Reduction (e.g., LiAlH4) 1,1-Bis(iodomethyl)cyclopropane 1,1-Bis(iodomethyl)cyclopropane 1,1-Bis(hydroxymethyl)cyclopropane->1,1-Bis(iodomethyl)cyclopropane  Iodination (Finkelstein or similar)

Figure 1: High-level overview of the synthetic route to 1,1-Bis(iodomethyl)cyclopropane.

Synthesis of the Precursor: 1,1-Bis(hydroxymethyl)cyclopropane

The initial step involves the construction of the cyclopropane ring and the installation of two hydroxymethyl groups. This is typically achieved through the reduction of a 1,1-cyclopropanedicarboxylic acid ester.

Preparation of Diethyl 1,1-cyclopropanedicarboxylate

The synthesis of the diester precursor is a classic example of a phase-transfer catalyzed reaction, offering high yields and operational simplicity.[4][5]

Reaction Scheme:

Diester_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Diethyl_Malonate Diethyl Malonate Diester Diethyl 1,1-cyclopropanedicarboxylate Diethyl_Malonate->Diester Dibromoethane 1,2-Dibromoethane Dibromoethane->Diester Base K2CO3 Base->Diester PTC PEG-400 PTC->Diester

Figure 2: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl malonate, 1,2-dibromoethane, potassium carbonate, and a phase-transfer catalyst such as PEG-400.[4]

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude diethyl 1,1-cyclopropanedicarboxylate by vacuum distillation.

Reduction to 1,1-Bis(hydroxymethyl)cyclopropane

The reduction of the diester to the corresponding diol is a critical step. While catalytic hydrogenation is a viable option on a large scale[6], lithium aluminum hydride (LiAlH4) is a common and effective reagent for laboratory-scale synthesis.[7]

Reaction Scheme:

Diol_Synthesis Diester Diethyl 1,1-cyclopropanedicarboxylate Diol 1,1-Bis(hydroxymethyl)cyclopropane Diester->Diol LiAlH4 1. LiAlH4, THF 2. H2O quench LiAlH4->Diol

Figure 3: Reduction of the diester to the diol.

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of diethyl 1,1-cyclopropanedicarboxylate in anhydrous THF dropwise to the LiAlH4 suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, all while cooling the flask in an ice bath.

  • Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 1,1-Bis(hydroxymethyl)cyclopropane.

  • The product can be purified by distillation under reduced pressure or by recrystallization.

PropertyValue
Molecular Formula C5H10O2[8]
Molecular Weight 102.13 g/mol [8]
Boiling Point 235-236 °C
Density 1.065 g/mL at 25 °C
Refractive Index (n20/D) 1.4700
Table 1: Physical Properties of 1,1-Bis(hydroxymethyl)cyclopropane.

Synthesis of 1,1-Bis(iodomethyl)cyclopropane

The conversion of the diol to the diiodide is the final and crucial step. The Finkelstein reaction, a classic SN2 process, is highly effective for this transformation.[9][10] This typically involves the conversion of the diol to a better leaving group, such as a mesylate or tosylate, followed by displacement with iodide. A more direct approach using iodine and triphenylphosphine is also a viable option.

Two-Step Iodination via Mesylation and Finkelstein Reaction

This method provides a reliable route with generally high yields. The mesylation step activates the hydroxyl groups, making them excellent leaving groups for the subsequent nucleophilic substitution by iodide.

Reaction Scheme:

Diiodide_Synthesis Diol 1,1-Bis(hydroxymethyl)cyclopropane Dimesylate 1,1-Bis(mesyloxymethyl)cyclopropane Diol->Dimesylate  MsCl, Et3N, DCM Diiodide 1,1-Bis(iodomethyl)cyclopropane Dimesylate->Diiodide  NaI, Acetone

Figure 4: Two-step synthesis of 1,1-Bis(iodomethyl)cyclopropane.

Experimental Protocol: Mesylation

  • Dissolve 1,1-Bis(hydroxymethyl)cyclopropane and triethylamine in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add methanesulfonyl chloride dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for a few hours, then allow it to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimesylate, which is often used in the next step without further purification.

Experimental Protocol: Finkelstein Reaction

  • Dissolve the crude dimesylate in anhydrous acetone.

  • Add an excess of sodium iodide to the solution.

  • Heat the mixture to reflux and stir for several hours. The precipitation of sodium mesylate drives the reaction to completion.[9]

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in an organic solvent such as diethyl ether and wash with water and a dilute solution of sodium thiosulfate to remove any residual iodine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,1-Bis(iodomethyl)cyclopropane.

  • The product can be purified by column chromatography on silica gel or by vacuum distillation.

PropertyValue
Molecular Formula C5H8I2[3][11]
Molecular Weight 321.93 g/mol [11]
Boiling Point 255.48 °C at 760 mmHg (Predicted)[3]
Density 2.449 g/cm³ (Predicted)[3]
Refractive Index 1.669 (Predicted)[3]
Table 2: Physical Properties of 1,1-Bis(iodomethyl)cyclopropane.

Safety Considerations

  • Lithium aluminum hydride (LiAlH4): Highly reactive and pyrophoric. Reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE).

  • 1,2-Dibromoethane: A suspected carcinogen and toxic. Handle in a well-ventilated fume hood with appropriate PPE.

  • Methanesulfonyl chloride: Corrosive and a lachrymator. Handle with care in a fume hood.

  • 1,1-Bis(iodomethyl)cyclopropane: Assumed to be toxic and should be handled with caution.[3]

Conclusion

The synthesis of 1,1-Bis(iodomethyl)cyclopropane via the diol intermediate is a well-established and reliable method that provides access to this versatile building block. By understanding the underlying principles of each reaction step and adhering to careful experimental technique, researchers can efficiently prepare this compound for a wide range of synthetic applications. The protocols outlined in this guide, based on established literature, offer a solid foundation for the successful synthesis of this important chemical intermediate.

References

  • Finkelstein reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Cas 83321-23-7,1,1-bis(iodomethyl)cyclopropane - LookChem. (n.d.). Retrieved from [Link]

  • cyclopropanation using an iron-containing methylene transfer reagent - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 10 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Finkelstein Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Easy Access to γ-Iodo-gem-Diborylated-Cyclopentanes and Bicyclic Cyclopropanes - ChemRxiv. (2024). Retrieved from [Link]

  • 6 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 1-Iodo-1-(iodomethyl)cyclopropane | C4H6I2 | CID 130390937 - PubChem. (n.d.). Retrieved from [Link]

  • US4154952A - Process for the production of substituted cyclopropane derivatives - Google Patents. (n.d.).
  • Ch 14: Cyclopropane synthesis - University of Calgary. (n.d.). Retrieved from [Link]

  • GB2312896A - Synthesis of 1,1-bis(hydroxymethyl)cyclopropane - Google Patents. (n.d.).
  • Synthesis of cyclopropane containing natural products - e-Publications@Marquette. (n.d.). Retrieved from [Link]

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]

  • Synthesis of 1, 1-cyclopropanedimethanol - ResearchGate. (n.d.). Retrieved from [Link]

  • CN103864618A - Synthetic process of 1, 1-cyclopropane dicarboxylic acid dimethyl ester. (n.d.).
  • Synthesis of cyclopropanes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 1,1-Bis(hydroxymethyl)cyclopropane | C5H10O2 | CID 4101437 - PubChem. (n.d.). Retrieved from [Link]

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An In-depth Technical Guide to the Spectral Analysis of 1,1-Bis(iodomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral features of 1,1-bis(iodomethyl)cyclopropane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles with comparative data from analogous structures to offer a predictive yet robust characterization of this molecule. In the absence of publicly available experimental spectra for 1,1-bis(iodomethyl)cyclopropane, this guide serves as an authoritative predictive resource grounded in established spectroscopic theory.

Introduction: The Significance of the Cyclopropyl Moiety and its Spectroscopic Interrogation

The cyclopropyl group is a cornerstone in medicinal chemistry, imparting unique conformational rigidity and metabolic stability to parent molecules. Its three-membered ring structure introduces significant ring strain, which in turn influences its electronic properties and reactivity. 1,1-Bis(iodomethyl)cyclopropane is a potentially valuable building block for introducing this motif, with the iodomethyl groups serving as versatile handles for further synthetic transformations. Accurate spectroscopic characterization is paramount for confirming the identity and purity of such key intermediates. This guide elucidates the expected ¹H NMR, ¹³C NMR, and IR spectral signatures of 1,1-bis(iodomethyl)cyclopropane, providing a foundational reference for its synthesis and application.

¹H NMR Spectral Analysis: A Predictive Approach

The ¹H NMR spectrum of 1,1-bis(iodomethyl)cyclopropane is anticipated to be relatively simple, reflecting the molecule's symmetry. The key to a robust prediction lies in understanding the influence of the cyclopropyl ring's magnetic anisotropy and the deshielding effect of the iodine atoms.

Causality Behind Predicted Chemical Shifts:

The cyclopropane ring's unique electronic structure generates a shielding cone above and below the plane of the ring. Protons situated within this cone experience an upfield shift compared to their acyclic counterparts.[1] Conversely, the electronegative iodine atoms will deshield the adjacent methylene protons, shifting their resonance downfield.

Based on these principles and data from related compounds such as (iodomethyl)cyclopropane, the following ¹H NMR signals are predicted for 1,1-bis(iodomethyl)cyclopropane:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~3.2 - 3.4Singlet4H-CH₂IThe methylene protons are deshielded by the adjacent iodine atoms. The absence of adjacent non-equivalent protons leads to a singlet.
~0.8 - 1.0Singlet4HCyclopropyl CH₂The cyclopropyl protons are shielded by the ring's magnetic anisotropy. Due to the molecule's symmetry, these protons are chemically equivalent and will appear as a singlet.

Logical Relationship of Proton Environments

Caption: Molecular structure and proton environments of 1,1-bis(iodomethyl)cyclopropane.

¹³C NMR Spectral Analysis: A Predictive Approach

The ¹³C NMR spectrum of 1,1-bis(iodomethyl)cyclopropane is expected to display three distinct signals, corresponding to the three unique carbon environments in the molecule.

Causality Behind Predicted Chemical Shifts:

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The quaternary cyclopropyl carbon will be significantly downfield due to the attachment of two carbon chains. The cyclopropyl methylene carbons are expected at a relatively upfield position, a characteristic feature of cyclopropyl rings. The iodomethyl carbons will be shifted downfield due to the deshielding effect of the iodine atom.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentJustification
~5 - 10-CH₂IThe carbon atom is directly attached to the electronegative iodine, causing a downfield shift.
~15 - 20Cyclopropyl CH₂This is a typical chemical shift range for methylene carbons in a cyclopropane ring.
~25 - 30Quaternary Cyclopropyl CThis carbon is attached to four other carbon atoms, resulting in a more downfield chemical shift compared to the other cyclopropyl carbons.

Logical Relationship of Carbon Environments

Caption: Carbon environments in 1,1-bis(iodomethyl)cyclopropane.

IR Spectral Analysis: Identifying Key Functional Groups

The IR spectrum provides valuable information about the functional groups present in a molecule. For 1,1-bis(iodomethyl)cyclopropane, the key absorptions will be associated with the C-H bonds of the cyclopropyl and methylene groups, and the C-I bonds.

Causality Behind Predicted Absorption Frequencies:

The vibrational frequencies of bonds are determined by the masses of the bonded atoms and the bond strength. The C-H stretching vibrations of the strained cyclopropyl ring typically appear at a slightly higher frequency than those of alkanes. The C-I bond is weak and involves a heavy atom, resulting in a low-frequency stretching vibration that falls in the fingerprint region.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupJustification
~3080 - 3000C-H StretchCyclopropyl CH₂The sp² character of the C-H bonds in the strained cyclopropane ring leads to a higher stretching frequency.[]
~2950 - 2850C-H StretchMethylene (-CH₂I)Typical range for C-H stretching in alkyl groups.
~1450C-H Bend (Scissoring)Methylene (-CH₂I)Characteristic bending vibration for methylene groups.
~1020Cyclopropane Ring BendCyclopropaneA characteristic vibration of the cyclopropane ring skeleton.[]
~500 - 600C-I StretchAlkyl IodideThe carbon-iodine bond is weak and involves a heavy atom, resulting in a low-frequency stretching vibration.[3][4]

Experimental Protocols

NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of 1,1-bis(iodomethyl)cyclopropane in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to simplify the spectrum and enhance the signal of quaternary carbons. A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Workflow for NMR Spectral Acquisition and Analysis

cluster_0 Experimental Workflow SamplePrep Sample Preparation (5-10 mg in 0.5-0.7 mL CDCl₃ with TMS) InstrumentSetup Instrument Setup (≥400 MHz NMR Spectrometer) SamplePrep->InstrumentSetup H1Acquisition ¹H NMR Acquisition (Single-pulse, sufficient scans) InstrumentSetup->H1Acquisition C13Acquisition ¹³C NMR Acquisition (Proton-decoupled, more scans) InstrumentSetup->C13Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) H1Acquisition->Processing C13Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis

Caption: A standardized workflow for obtaining and analyzing NMR spectra.

IR Spectroscopy Protocol:

  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR, ¹³C NMR, and IR spectra of 1,1-bis(iodomethyl)cyclopropane. By grounding these predictions in the fundamental principles of spectroscopy and drawing comparisons with structurally related molecules, we have constructed a reliable framework for the identification and characterization of this important synthetic building block. The provided experimental protocols offer a validated methodology for obtaining high-quality spectral data, which will be essential for confirming these predictions and enabling the confident use of 1,1-bis(iodomethyl)cyclopropane in research and development.

References

Physical and chemical properties of 1,1-Bis(iodomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,1-Bis(iodomethyl)cyclopropane: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of Strained Ring Systems

In the landscape of modern medicinal chemistry and organic synthesis, the cyclopropane motif stands out for its unique stereochemical and electronic properties.[1][2] The inherent ring strain of this three-membered carbocycle imparts unusual reactivity and conformational rigidity, which can be strategically exploited to enhance the pharmacological profiles of drug candidates.[3] Among the diverse family of cyclopropane-containing building blocks, 1,1-Bis(iodomethyl)cyclopropane emerges as a particularly valuable synthon. Its geminal di-iodomethyl substitution provides two reactive centers for constructing more complex molecular architectures, making it a key intermediate in the synthesis of various organic molecules, including pharmaceuticals.[1][4]

This guide offers a comprehensive overview of 1,1-Bis(iodomethyl)cyclopropane for researchers, scientists, and professionals in drug development. We will delve into its core physical and chemical properties, explore its synthesis and reactivity, and discuss its applications, particularly within the pharmaceutical industry.

Physicochemical Properties of 1,1-Bis(iodomethyl)cyclopropane

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in a laboratory setting. 1,1-Bis(iodomethyl)cyclopropane is a colorless liquid characterized by a high density and two reactive carbon-iodine bonds.[4]

Table 1: Core Physicochemical Data for 1,1-Bis(iodomethyl)cyclopropane

PropertyValueSource(s)
Molecular Formula C₅H₈I₂[4][5]
Molecular Weight 321.93 g/mol [4][5]
CAS Number 83321-23-7[4]
Appearance Colorless liquid[4]
Boiling Point 255.48 °C at 760 mmHg[4]
Density 2.449 g/cm³[4]
Refractive Index 1.669[4]
Flash Point 122.30 °C[4]
Purity Typically ≥95%[5][6]

Synthesis and Reactivity

The utility of 1,1-Bis(iodomethyl)cyclopropane as a synthetic intermediate is predicated on both its accessibility through reliable synthetic routes and the predictable reactivity of its iodomethyl groups.

Synthesis Pathway

A common and robust method for preparing 1,1-Bis(iodomethyl)cyclopropane begins with a functionalized cyclopropane core, typically a diester derivative.[1][7] This multi-step approach allows for the use of readily available starting materials and proceeds through a key diol intermediate.

The general synthetic pathway can be outlined as follows:

  • Ester Reduction: A 1,1-cyclopropanedicarboxylic ester, such as diethyl 1,1-cyclopropanedicarboxylate, is reduced to the corresponding diol, 1,1-Bis(hydroxymethyl)cyclopropane. This reduction was historically performed using complex metal hydrides like lithium aluminum hydride, but large-scale syntheses now often employ catalytic hydrogenation.[7]

  • Iodination: The resulting 1,1-Bis(hydroxymethyl)cyclopropane is then converted to the target di-iodide. This transformation is typically achieved using a suitable iodinating agent.

G cluster_synthesis Synthesis of 1,1-Bis(iodomethyl)cyclopropane A Diethyl 1,1-cyclopropanedicarboxylate B 1,1-Bis(hydroxymethyl)cyclopropane A->B Reduction (e.g., Catalytic Hydrogenation) C 1,1-Bis(iodomethyl)cyclopropane B->C Iodination

Caption: General synthetic route to 1,1-Bis(iodomethyl)cyclopropane.

Core Reactivity and Mechanistic Insights

The chemical behavior of 1,1-Bis(iodomethyl)cyclopropane is dominated by the two carbon-iodine bonds. The iodine atoms are excellent leaving groups, making the adjacent methylene carbons highly susceptible to nucleophilic attack. This reactivity allows the compound to serve as a versatile electrophilic building block for forming new carbon-carbon and carbon-heteroatom bonds.

Furthermore, the molecule can participate in radical reactions. For instance, it can be employed in Atom Transfer Radical Annulation (ATRAn) processes to construct complex cyclic systems, such as gem-diborylated cyclopentanes, which are themselves valuable synthetic intermediates.[8]

G cluster_reactivity Reactivity of 1,1-Bis(iodomethyl)cyclopropane A 1,1-Bis(iodomethyl)cyclopropane B Nucleophilic Substitution (Sₙ2) A->B C Radical Reactions A->C D Formation of New C-C or C-Heteroatom Bonds B->D With Nucleophiles E Cyclization / Annulation Products C->E e.g., ATRAn

Caption: Key reaction pathways for 1,1-Bis(iodomethyl)cyclopropane.

Applications in Drug Discovery and Development

The incorporation of a cyclopropane ring into a drug molecule can significantly improve its pharmacological properties.[2] The rigid structure can lock the molecule into a bioactive conformation, enhancing potency and selectivity while reducing off-target effects.[3] Additionally, the cyclopropyl group can increase metabolic stability by blocking sites susceptible to enzymatic degradation.[3]

1,1-Bis(iodomethyl)cyclopropane serves as a precursor to the valuable 1,1-disubstituted cyclopropane moiety found in several pharmaceuticals. For example, intermediates derived from this compound are utilized in the synthesis of leukotriene antagonists like Montelukast, which is used in the treatment of asthma.[7] It has also been identified as a starting material for the preparation of certain Hepatitis C Virus (HCV) inhibitors.[4]

Generalized Experimental Protocol: Nucleophilic Substitution

The following is a representative, step-by-step methodology for a generic nucleophilic substitution reaction to illustrate the compound's use.

Objective: To synthesize a 1,1-bis(azidomethyl)cyclopropane via substitution with a nucleophile (azide).

Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 1,1-Bis(iodomethyl)cyclopropane (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or DMSO).

  • Reagent Addition: Add sodium azide (NaN₃, >2.2 equivalents) to the solution. The excess nucleophile ensures the reaction goes to completion.

  • Reaction Conditions: Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

G cluster_workflow Experimental Workflow: Nucleophilic Substitution A 1. Dissolve Reactant in Solvent B 2. Add Nucleophile (e.g., NaN₃) A->B C 3. Heat and Monitor Reaction B->C D 4. Aqueous Workup & Extraction C->D E 5. Dry and Concentrate D->E F 6. Purify Product E->F

Caption: A typical workflow for a reaction using the title compound.

Safety and Handling

1,1-Bis(iodomethyl)cyclopropane is considered a hazardous substance and must be handled with appropriate safety precautions.[4]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[9] All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[9][10]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9][11] Keep the container tightly closed. The compound may be light-sensitive, so storage in a dark place is recommended.[12]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[9]

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.[9]

    • Eye Contact: Flush eyes with water as a precaution.[9]

    • Inhalation: Move the person into fresh air.[9]

    • Ingestion: Rinse mouth with water and consult a physician.[9]

Conclusion

1,1-Bis(iodomethyl)cyclopropane is a highly functionalized and reactive building block with significant potential in organic synthesis. Its ability to introduce the geminally-disubstituted cyclopropane unit makes it a valuable intermediate in the synthesis of complex molecules, particularly in the field of drug discovery. The strategic incorporation of this strained ring system can profoundly influence a molecule's biological activity, making this compound a key tool for medicinal chemists aiming to optimize lead compounds. Proper understanding of its properties, synthesis, and handling is crucial for its safe and effective utilization in research and development.

References

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The Substituted Cyclopropane: From Serendipitous Discovery to a Cornerstone of Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The cyclopropane ring, a motif once considered a chemical curiosity due to its inherent strain, has evolved into a fundamental building block in modern chemical sciences, particularly in drug discovery and materials science.[1][2] Its unique electronic properties and rigid, three-dimensional structure offer unparalleled advantages in the design of bioactive molecules and complex organic scaffolds.[3][4] This guide provides a comprehensive exploration of the discovery and historical development of synthetic methodologies for substituted cyclopropanes. We will trace the journey from August Freund's initial synthesis of the parent ring to the sophisticated, stereocontrolled transition-metal-catalyzed reactions that define the modern era. This narrative emphasizes the causality behind key experimental advancements, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect seminal methods, including the Simmons-Smith reaction, transition-metal-catalyzed carbene transfers, and ylide additions, providing both mechanistic understanding and practical context.

Introduction: The Allure of the Strained Ring

The cyclopropane unit is the tenth most frequently found ring system in small-molecule drugs, a testament to its profound impact on medicinal chemistry.[3] Composed of three sp³ hybridized carbon atoms forced into a planar triangle, the ring deviates significantly from the ideal tetrahedral angle of 109.5° to a constrained 60°. This severe angle strain, coupled with torsional strain from eclipsing C-H bonds, results in a high ring strain energy of approximately 27.5 kcal/mol.[5]

However, this strain is not a liability but a source of unique reactivity. The C-C bonds, often described by the Walsh or Coulson-Moffitt models, possess significant p-character, behaving in some respects like a carbon-carbon double bond.[5] This "unsaturated" character allows cyclopropanes to engage in reactions atypical for alkanes. For the medicinal chemist, installing a cyclopropane ring offers several strategic advantages:

  • Conformational Rigidity: It locks portions of a molecule into a well-defined three-dimensional orientation, which can lead to more favorable and entropically efficient binding to biological targets.[4]

  • Metabolic Stability: The C-H bonds of a cyclopropane are stronger than those in a comparable alkane, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[2]

  • Bioisosterism: The cyclopropyl group can serve as a non-classical bioisostere for vinyl groups or gem-dimethyl groups, allowing for fine-tuning of a molecule's steric and electronic profile.[2]

  • Improved Physicochemical Properties: It can modulate properties such as lipophilicity, aqueous solubility, and membrane permeability.[2][4]

Given these benefits, the development of efficient and selective methods to construct substituted cyclopropanes has been, and continues to be, a major focus of synthetic organic chemistry.

The Genesis: August Freund and the First Cyclopropane

The story of cyclopropanes begins in 1881 with Austrian chemist August Freund.[6][7] Working with 1,3-dibromopropane, Freund sought to perform an intermolecular Wurtz reaction. Instead, by treating it with sodium metal, he induced an intramolecular Wurtz coupling, forcing the two ends of the three-carbon chain to connect and expel the two bromine atoms as sodium bromide.[7][8] This landmark reaction produced the parent cyclopropane, a compound whose existence challenged the prevailing theories of chemical bonding.[6][7]

The initial yield was modest, but the method was later improved in 1887 by Gustavson, who substituted the more reactive sodium with zinc dust, a less aggressive and higher-yielding protocol.[7] These early syntheses, while groundbreaking, were largely limited to the parent, unsubstituted ring and simple derivatives. The creation of more complex, functionalized cyclopropanes required a conceptual leap in synthetic strategy.

G cluster_0 Early Intramolecular Cyclizations A 1,3-Dibromopropane B Cyclopropane A->B  August Freund (1881)  Intramolecular Wurtz Reaction (Na metal)

Caption: Freund's synthesis of cyclopropane.

The Age of Carbenes and Carbenoids: A Mid-Century Revolution

The mid-20th century witnessed a paradigm shift in cyclopropane synthesis with the harnessing of highly reactive one-carbon electrophiles: carbenes and their stabilized cousins, carbenoids. These species could add directly across an alkene double bond in a [2+1] cycloaddition, providing a powerful and general route to the cyclopropane ring.

Free Carbenes and Diazo Compounds

One of the earliest methods involved the generation of the simplest carbene, methylene (:CH₂), from diazomethane (CH₂N₂).[9][10] Photolysis or thermolysis of diazomethane expels stable nitrogen gas, leaving behind the highly reactive methylene species, which then adds to an alkene.[9][10]

While effective, this approach suffered from significant drawbacks. Diazomethane is both explosive and highly toxic. Furthermore, free carbenes are notoriously indiscriminate, often leading to a mixture of products from C-H insertion reactions alongside the desired cyclopropanation.[11] A more controlled approach was desperately needed.

A Landmark Achievement: The Simmons-Smith Reaction

In 1958, a breakthrough came from Howard E. Simmons and Ronald D. Smith at DuPont.[9][12] They developed a method that avoided free carbenes entirely. By treating diiodomethane (CH₂I₂) with a zinc-copper couple, they generated an organozinc carbenoid species, iodomethylzinc iodide (ICH₂ZnI).[8][12]

This carbenoid is electrophilic enough to react with alkenes but is significantly more stable and selective than free methylene. The reaction proceeds via a concerted "butterfly" transition state, where the methylene group is delivered to the same face of the double bond. This mechanism ensures that the reaction is stereospecific : the stereochemistry of the starting alkene is perfectly preserved in the cyclopropane product.[8][9] For example, a cis-alkene yields a cis-substituted cyclopropane exclusively, and a trans-alkene yields the trans-product.[8]

The utility of the Simmons-Smith reaction was further enhanced by modifications, notably the Furukawa modification, which employs diethylzinc (Et₂Zn) in place of the zinc-copper couple, leading to a more reactive and homogenous reagent system.[12]

G cluster_workflow Simmons-Smith Reaction Workflow start Start: Alkene, CH₂I₂, Zn(Cu) couple reagent_formation Step 1: Reagent Formation Zn(Cu) + CH₂I₂ → ICH₂ZnI (Zinc Carbenoid) start->reagent_formation cycloaddition Step 2: Concerted Cycloaddition Alkene + ICH₂ZnI reagent_formation->cycloaddition transition_state Butterfly Transition State (Stereospecific Methylene Transfer) cycloaddition->transition_state product Product: Substituted Cyclopropane transition_state->product end End: Purification product->end

Caption: Workflow of the Simmons-Smith reaction.

  • System: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagents:

    • Zinc-copper couple (Zn(Cu))

    • Diiodomethane (CH₂I₂)

    • Cyclohexene

    • Anhydrous diethyl ether (solvent)

  • Procedure:

    • Under a positive pressure of nitrogen, charge the flask with the zinc-copper couple.

    • Add anhydrous diethyl ether to the flask.

    • Add the diiodomethane dropwise to the stirred suspension. A gentle reflux may be observed, indicating the formation of the carbenoid.

    • After the initial exotherm subsides, add the cyclohexene to the reaction mixture.

    • Stir the reaction at reflux for several hours until TLC or GC analysis indicates the consumption of the starting material.

    • Cool the reaction to room temperature and quench carefully by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product (bicyclo[4.1.0]heptane) by fractional distillation.

  • Self-Validation: The stereospecificity of the reaction serves as an internal validation. Analysis of the product by NMR spectroscopy should show a single diastereomer, confirming the concerted mechanism. The absence of C-H insertion byproducts further validates the carbenoid pathway over a free carbene mechanism.

Dihalocarbenes and Sulfur Ylides

Two other key mid-century developments provided complementary routes to substituted cyclopropanes.

  • Dihalocarbenes: Treatment of a haloform, such as chloroform (CHCl₃) or bromoform (CHBr₃), with a strong base like potassium tert-butoxide generates a dihalocarbene (e.g., :CCl₂).[9] These carbenes are more stable than methylene and react cleanly with alkenes to form gem-dihalocyclopropanes, which are valuable synthetic intermediates.[8]

  • Johnson-Corey-Chaykovsky Reaction: This method utilizes sulfur ylides, such as dimethylsulfoxonium methylide, generated from trimethylsulfoxonium iodide and a strong base.[8][11] These nucleophilic reagents are particularly effective for the cyclopropanation of electron-deficient alkenes, such as α,β-unsaturated ketones and esters, a class of substrates that often perform poorly in the Simmons-Smith reaction.[8]

The Modern Era: Precision and Control with Transition Metals

While the methods of the mid-20th century were robust, the quest for greater efficiency, broader substrate scope, and, most importantly, control over stereochemistry, pushed the field toward transition metal catalysis.

Metal-Catalyzed Decomposition of Diazo Compounds

A major advancement was the discovery that transition metals, particularly those of copper and rhodium, could catalyze the decomposition of diazo compounds in a controlled manner.[11][13] In this process, a diazo compound, such as ethyl diazoacetate (EDA), reacts with the metal catalyst to form a metal-carbene intermediate (a carbenoid). This species is then transferred to an alkene to form the cyclopropane.

This catalytic approach offers several advantages over the thermal or photochemical methods:

  • Safety and Control: The reactions can be run at much lower temperatures, avoiding the hazards of free carbenes and offering greater control.[3]

  • High Efficiency: Catalyst loadings are typically low, making the process highly atom-economical.

  • Chemoselectivity: Modern catalysts can differentiate between various C-H bonds and C=C bonds, minimizing side reactions.[11] Cobalt-porphyrin complexes, for example, have emerged as highly effective catalysts for this transformation.[14]

The Pinnacle: Asymmetric Cyclopropanation

The true power of transition metal catalysis was realized with the development of asymmetric cyclopropanation . By using a chiral ligand to coordinate to the metal center (e.g., Rh, Cu), chemists could create a chiral catalytic environment. When the metal carbene is transferred to the alkene, the chiral ligand directs the approach, favoring the formation of one enantiomer of the cyclopropane product over the other. This has been a monumental achievement, as the biological activity of a drug molecule is often dependent on its specific stereochemistry. Catalysts based on chiral porphyrins or bis(oxazoline) ligands have achieved exceptional levels of enantioselectivity.[11][14]

G cluster_Timeline Historical Timeline of Cyclopropane Synthesis Freund 1881 Freund's Discovery (Intramolecular Wurtz) Carbenes ~1940s-1950s Free Carbenes (from Diazomethane) Freund->Carbenes SimmonsSmith 1958 Simmons-Smith Reaction (Zinc Carbenoid) Carbenes->SimmonsSmith Need for Control MetalCatalysis ~1960s-1970s Metal-Catalyzed Carbenoids (Cu, Rh) SimmonsSmith->MetalCatalysis Increased Scope CoreyChaykovsky ~1960s Corey-Chaykovsky (Sulfur Ylides) Asymmetric ~1990s-Present Asymmetric Catalysis (Chiral Ligands) MetalCatalysis->Asymmetric Stereochemical Control

Caption: A timeline of key discoveries.

Summary of Key Synthetic Methodologies

The evolution of cyclopropanation has equipped chemists with a diverse toolbox. The choice of method depends critically on the substrate and the desired outcome.

MethodReagent(s)Typical SubstrateKey Features & Causality
Freund/Wurtz 1,3-Dihalopropane + Active Metal (Na, Zn)Simple alkanesLogic: Intramolecular coupling. Historically significant but limited scope.[7][8]
Simmons-Smith CH₂I₂ + Zn(Cu) or Et₂ZnElectron-rich/unactivated alkenesLogic: Controlled carbenoid transfer avoids free carbene issues. Stereospecific. Excellent for general use.[9][12]
Dihalocarbene Addition Haloform (e.g., CHCl₃) + Strong BaseMost alkenesLogic: Generates a relatively stable carbene. Produces synthetically useful gem-dihalocyclopropanes.[8][9]
Corey-Chaykovsky Sulfur YlideElectron-poor alkenes (enones, esters)Logic: Nucleophilic ylide attacks the alkene. Complements electrophilic carbenoid methods.[8][11]
Metal-Catalyzed Diazo Diazoacetate + Metal Catalyst (Rh, Cu, Co)Wide range of alkenesLogic: Catalytic cycle provides high efficiency and control. Allows for asymmetric synthesis with chiral ligands.[13][14]

Conclusion and Future Outlook

The journey of the substituted cyclopropane from a laboratory curiosity to a pillar of modern chemistry is a powerful illustration of the progression of synthetic science. Each major development was driven by a need to overcome the limitations of the previous era—from the brute force of intramolecular couplings to the controlled delivery of carbenoids, and finally to the exquisite stereochemical precision of asymmetric catalysis.

Today, research continues to push the boundaries. The development of more sustainable catalysts using earth-abundant metals, the invention of novel cyclopropanation reactions that don't rely on hazardous diazo precursors, and the application of these methods to ever more complex molecular architectures are at the forefront of the field.[15] For drug development professionals and medicinal chemists, the cyclopropane ring is no longer just an interesting structural feature but a powerful strategic tool, and the continued innovation in its synthesis will undoubtedly fuel the discovery of the next generation of therapeutics.[3][16]

References

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Fundamental reactivity of iodomethyl groups on a cyclopropane ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Reactivity of Iodomethyl Groups on a Cyclopropane Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The iodomethylcyclopropane moiety is a fascinating and synthetically versatile building block that marries the unique electronic properties of a strained three-membered ring with the reactivity of a primary alkyl iodide. This guide provides a comprehensive exploration of the fundamental reactivity of this group, delving into the underlying principles that govern its transformations. We will examine the delicate interplay between nucleophilic substitution, radical-mediated reactions, and cationic rearrangements, offering insights into how reaction conditions can be tailored to favor specific outcomes. This document is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, providing both a theoretical framework and practical guidance for the effective utilization of iodomethylcyclopropane and its derivatives in the design and synthesis of complex molecules.

Introduction: The Unique Nature of the Cyclopropylmethyl System

The cyclopropane ring, with its C-C-C bond angles constrained to 60°, possesses significant ring strain, estimated to be around 27.6 kcal/mol.[1][2] This inherent strain manifests in the C-C bonds having a higher p-character than typical sp³-hybridized carbons, often described as "bent" or "banana" bonds.[3][4] This unique electronic structure allows the cyclopropane ring to interact with adjacent reactive centers in a manner reminiscent of a carbon-carbon double bond.[4]

When an iodomethyl group is attached to this strained ring, a fascinating interplay of reactivity emerges. The iodine atom, being a good leaving group, primes the molecule for a variety of transformations.[5] The proximity of the reactive C-I bond to the cyclopropane ring gives rise to a rich and sometimes complex reaction landscape, dominated by three principal pathways:

  • Nucleophilic Substitution (Sɴ2): Direct displacement of the iodide by a nucleophile.

  • Radical Reactions: Homolytic cleavage of the C-I bond to generate a cyclopropylmethyl radical.

  • Cationic Rearrangements: Formation of the exceptionally stable cyclopropylmethyl cation, which is prone to rapid rearrangement.

Understanding the factors that control which of these pathways predominates is crucial for harnessing the synthetic potential of iodomethylcyclopropanes.

Nucleophilic Substitution Reactions: A Direct Approach

The primary nature of the carbon bearing the iodine atom in (iodomethyl)cyclopropane suggests that it should be susceptible to Sɴ2 reactions.[6][7] In this bimolecular process, a nucleophile attacks the electrophilic carbon, displacing the iodide ion in a single, concerted step.[6]

Diagram 1: Sɴ2 displacement on iodomethylcyclopropane.

Key Considerations for Sɴ2 Reactions

Several factors influence the efficiency of Sɴ2 reactions with iodomethylcyclopropane:

  • Nucleophile Strength: Strong, unhindered nucleophiles generally favor the Sɴ2 pathway.

  • Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal as they solvate the cation but not the nucleophile, enhancing its reactivity.[7]

  • Steric Hindrance: While the cyclopropyl group itself is relatively small, substituents on the ring can hinder the backside attack required for Sɴ2 displacement.[8]

Synthetic Applications

Direct Sɴ2 displacement is a powerful tool for introducing a wide range of functional groups onto the cyclopropylmethyl scaffold.

NucleophileProductTypical Conditions
RO⁻ (Alkoxide)Cyclopropylmethyl etherNaH, ROH, THF
N₃⁻ (Azide)Cyclopropylmethyl azideNaN₃, DMF, heat
CN⁻ (Cynide)CyclopropylacetonitrileNaCN, DMSO, heat
R₂NH (Amine)CyclopropylmethylamineExcess amine, heat

Table 1: Examples of Sɴ2 Reactions with Iodomethylcyclopropane.

Experimental Protocol: Synthesis of Cyclopropylmethylamine

This protocol provides a general method for the amination of (iodomethyl)cyclopropane via an Sɴ2 reaction.

  • Reaction Setup: In a sealed tube, dissolve (iodomethyl)cyclopropane (1.0 eq) in a suitable solvent such as acetonitrile.

  • Addition of Amine: Add a large excess of the desired amine (e.g., 10 eq of ammonia in methanol, or a secondary amine like diethylamine).

  • Heating: Seal the tube and heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. If a salt has precipitated, filter it off. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Radical-Mediated Transformations: Harnessing Single Electrons

The relatively weak C-I bond in iodomethylcyclopropane makes it an excellent precursor for radical reactions.[9] Homolytic cleavage of this bond, typically initiated by heat, light, or a radical initiator like AIBN, generates the cyclopropylmethyl radical.[10]

Diagram 2: General scheme for a radical addition reaction.

The Fate of the Cyclopropylmethyl Radical

The cyclopropylmethyl radical is a fascinating intermediate. It can undergo several transformations, with the outcome depending on the reaction conditions and the presence of other reactive species.

  • Direct Trapping: The radical can be trapped by a radical scavenger or participate in an atom transfer reaction.

  • Homoallylic Rearrangement: The radical can undergo a rapid ring-opening to form the more stable homoallyl radical (3-butenyl radical).[11] This rearrangement is often a competing and sometimes dominant pathway.

Radical [3+2] Cycloadditions

A particularly elegant application of iodomethylcyclopropane derivatives is in radical [3+2] cycloaddition reactions.[9] In these reactions, the initially formed homoallyl radical (generated after ring-opening) acts as a three-carbon component that adds to an alkene to form a five-membered ring.[9][12]

Experimental Protocol: Radical [3+2] Cycloaddition

This protocol, adapted from the work of Kitagawa et al., describes a radical cycloaddition to form a functionalized cyclopentane derivative.[9]

  • Reagents: To a solution of an alkene (1.0 eq) and dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate (1.2 eq) in benzene, add a catalytic amount of a radical initiator (e.g., AIBN, 0.1 eq).

  • Reaction Conditions: De-gas the solution and heat to reflux (approximately 80 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford the cyclopentane product.

The Cyclopropylmethyl Cation: A Gateway to Rearrangements

Under conditions that favor carbocation formation (e.g., solvolysis in a polar protic solvent or in the presence of a Lewis acid), iodomethylcyclopropane can ionize to form the cyclopropylmethyl cation. This cation is remarkably stable, with a stability comparable to that of a tertiary carbocation.[3][4] This enhanced stability is attributed to the overlap of the C-C bonding orbitals of the cyclopropane ring with the vacant p-orbital of the cationic center, a phenomenon often referred to as "dancing resonance".[3][13]

Diagram 3: Equilibrium of the cyclopropylmethyl cation and its rearranged forms.

Despite its stability, the cyclopropylmethyl cation is highly prone to rearrangement due to the inherent strain of the three-membered ring.[13] It exists in a rapid equilibrium with the cyclobutyl and homoallyl cations.[13][14] Consequently, reactions proceeding through a cyclopropylmethyl cation intermediate often yield a mixture of products derived from trapping each of these cationic species.

Controlling the Rearrangement

The product distribution in reactions involving the cyclopropylmethyl cation is highly sensitive to the reaction conditions.[13]

ConditionFavored Product(s)Rationale
Highly nucleophilic solventCyclopropylmethylThe initial cation is trapped before it can rearrange.
Low temperatureCyclopropylmethylRearrangement is kinetically disfavored at lower temperatures.
Non-nucleophilic solventCyclobutyl, HomoallylThe cation has a longer lifetime, allowing for rearrangement to the thermodynamically more stable products.

Table 2: Influence of Reaction Conditions on Product Distribution.

Synthetic Utility and Challenges

The propensity of the cyclopropylmethyl cation to rearrange can be both a synthetic challenge and an opportunity. While it can lead to complex product mixtures, carefully controlled conditions can be used to selectively form cyclobutyl or homoallylic products. For instance, the synthesis of cyclobutanol from cyclopropylmethanol via treatment with acid is a classic example of a synthetically useful rearrangement.

Applications in Drug Discovery and Medicinal Chemistry

The cyclopropyl group is an increasingly important motif in medicinal chemistry.[15][16] Its rigid, three-dimensional structure can be used to lock in specific conformations, leading to improved binding affinity and selectivity for biological targets.[15] The enhanced metabolic stability of the C-H bonds on a cyclopropane ring can also be advantageous.[15]

Iodomethylcyclopropane serves as a valuable starting material for the synthesis of more complex cyclopropane-containing drug candidates.[17] The ability to introduce a variety of functional groups via the reaction pathways discussed above allows for the rapid generation of diverse molecular scaffolds for biological screening. For example, the synthesis of cyclopropylmethylamines, which are present in a number of bioactive compounds, can be readily achieved from iodomethylcyclopropane.[18]

Conclusion

The reactivity of the iodomethyl group on a cyclopropane ring is a rich and multifaceted area of organic chemistry. The unique electronic properties of the strained ring system give rise to a delicate balance between nucleophilic substitution, radical processes, and cationic rearrangements. A thorough understanding of the factors that govern these competing pathways is essential for any chemist seeking to utilize this versatile building block. By carefully selecting reaction conditions, it is possible to steer the reactivity of iodomethylcyclopropane towards a desired outcome, enabling the efficient synthesis of a wide array of complex and valuable molecules for applications ranging from materials science to drug discovery.

References

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An In-depth Technical Guide to the Molecular Structure and Conformation of 1,1-Disubstituted Cyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular structure and conformational preferences of 1,1-disubstituted cyclopropanes. It is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this unique class of cyclic compounds. We will explore the intricate interplay of steric and electronic effects that govern the geometry of the cyclopropyl ring and the orientation of its substituents, supported by experimental data and theoretical models.

The Unique Electronic Structure of the Cyclopropane Ring: A Foundation of Strain and Reactivity

The cyclopropane ring, the smallest of the cycloalkanes, possesses a highly strained structure characterized by C-C-C bond angles of 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. This inherent strain profoundly influences its bonding, structure, and chemical reactivity. To comprehend the structure of substituted cyclopropanes, one must first appreciate the bonding models that describe the parent molecule.

The Walsh orbital model provides a powerful description of the bonding in cyclopropane.[1][2][3] It proposes that each carbon atom is sp² hybridized. Two of these sp² orbitals on each carbon form C-H bonds, while the third is directed towards the center of the ring. The remaining p orbitals on each carbon atom combine to form a set of three molecular orbitals: one bonding orbital with A₁' symmetry and a pair of degenerate, higher-energy bonding orbitals with E' symmetry.[4] This model successfully explains the high p-character of the C-C bonds, which are often described as "bent" or "banana" bonds, and the increased s-character of the C-H bonds.[5] This unique electronic configuration imparts partial double-bond character to the cyclopropane ring, allowing it to undergo addition reactions, a feature typically associated with unsaturated compounds.[1]

Figure 1: Walsh Orbital Model of Cyclopropane

The Influence of 1,1-Disubstitution on Ring Geometry

The introduction of two substituents on a single carbon atom (C1) of the cyclopropane ring leads to significant and predictable alterations in the ring's geometry. These changes are a direct consequence of the electronic and steric nature of the substituents.

A general and well-documented observation is the shortening of the distal C2-C3 bond and the lengthening of the vicinal C1-C2 and C1-C3 bonds .[5][6][7] This phenomenon is particularly pronounced when the substituents are π-acceptors, such as carbonyl, cyano, or nitro groups.[7] The Walsh orbitals of the cyclopropane ring, specifically the high-lying E' orbitals, can donate electron density into the low-lying π* orbitals of the acceptor substituent. This interaction is maximized when the π-system of the substituent is aligned with the plane of the C2-C1-C3 angle, in a so-called "bisected" conformation.[7] This back-donation weakens the adjacent C1-C2 and C1-C3 bonds, causing them to lengthen, and strengthens the distal C2-C3 bond, leading to its shortening.

Conversely, π-donating substituents, such as amino or alkoxy groups, are expected to have the opposite effect, though the influence of inductive effects from electronegative heteroatoms can complicate this picture.[5] Steric hindrance between bulky substituents can also lead to a lengthening of the vicinal bonds and an increase in the C2-C1-C3 angle to alleviate strain.[8]

CompoundSubstituentsC1-C2/C1-C3 (Å)C2-C3 (Å)∠C2-C1-C3 (°)Reference
Cyclopropane-1,1-dicarboxylic acid-COOH, -COOH1.531, 1.5381.46259.1[6]
1,1-Dicyanocyclopropane-CN, -CN1.5151.45959.8[9]
1,1-Dimethylcyclopropane-CH₃, -CH₃1.5161.54261.5[10][11]
1,1-Difluorocyclopropane-F, -F1.4641.55363.5[12][13]

Table 1: Selected Bond Lengths and Angles in 1,1-Disubstituted Cyclopropanes.

The data in Table 1 clearly illustrates these trends. For cyclopropane-1,1-dicarboxylic acid and 1,1-dicyanocyclopropane, both featuring π-accepting groups, the distal C2-C3 bond is significantly shorter than the vicinal C1-C2 and C1-C3 bonds. In contrast, for 1,1-dimethylcyclopropane, the steric bulk of the methyl groups likely contributes to the slightly longer vicinal bonds. The case of 1,1-difluorocyclopropane is particularly interesting; the high electronegativity of the fluorine atoms leads to a significant shortening of the C1-C2 and C1-C3 bonds due to inductive effects, while the C2-C3 bond is elongated.

Conformational Analysis of Substituents

The orientation of the substituents at the C1 position is not random but is governed by a delicate balance of steric and electronic factors. For substituents with rotational freedom, specific conformations are often preferred.

As mentioned earlier, for π-accepting substituents, the bisected conformation is electronically favored as it maximizes the overlap between the Walsh orbitals of the cyclopropane ring and the π* orbitals of the substituent.[7] This leads to a lower energy state and represents the global minimum on the potential energy surface for rotation around the C1-substituent bond.

Figure 2: Favored bisected conformation of a π-acceptor.

For substituents without a π-system, such as methyl groups in 1,1-dimethylcyclopropane, the conformational preference is primarily dictated by steric interactions. The staggered conformation, which minimizes van der Waals repulsion between the hydrogen atoms of the methyl groups and the hydrogens on the cyclopropane ring, is generally the most stable.

The energy barriers to rotation for these substituents can be determined experimentally using techniques like microwave spectroscopy and dynamic NMR spectroscopy, and computationally through quantum chemical calculations.[14][15][16] These barriers provide valuable information about the strength of the conformational preferences.

Experimental and Computational Methodologies for Structural Determination

A thorough understanding of the molecular structure and conformation of 1,1-disubstituted cyclopropanes relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

a) Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the geometric structure of molecules in the gas phase, free from intermolecular interactions that are present in the crystalline state.[17][18]

  • Methodology:

    • A high-energy beam of electrons is directed at a gaseous sample of the 1,1-disubstituted cyclopropane.

    • The electrons are scattered by the atoms in the molecule, creating a diffraction pattern that is recorded on a detector.

    • The diffraction pattern is a function of the internuclear distances within the molecule.

    • By analyzing the radial distribution function derived from the diffraction pattern, precise bond lengths, bond angles, and torsional angles can be determined.

  • Self-Validation: The structural model is refined by comparing the theoretical scattering intensity calculated from the model with the experimental data until a satisfactory fit is achieved. The quality of the fit is assessed using statistical parameters such as the R-factor.

b) X-ray Crystallography

For crystalline samples, single-crystal X-ray diffraction provides highly accurate information about the molecular structure in the solid state.

  • Methodology:

    • A single crystal of the 1,1-disubstituted cyclopropane is mounted on a goniometer and irradiated with a monochromatic X-ray beam.

    • The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots.

    • The positions and intensities of these spots are used to calculate an electron density map of the unit cell.

    • From the electron density map, the positions of the atoms can be determined, yielding precise bond lengths and angles.

  • Self-Validation: The final structural model is validated by the agreement between the observed and calculated structure factors (R-factor) and by ensuring that the resulting bond lengths and angles are chemically reasonable. The analysis of cyclopropane-1,1-dicarboxylic acid is a classic example of the application of this technique.[6]

c) Microwave Spectroscopy

This technique is particularly useful for determining the rotational constants of a molecule in the gas phase, from which its moments of inertia and, consequently, its precise geometry can be derived.[19]

  • Methodology:

    • A gaseous sample is exposed to microwave radiation of varying frequencies.

    • The molecule absorbs energy at specific frequencies corresponding to transitions between rotational energy levels.

    • The resulting absorption spectrum is recorded.

    • By assigning the spectral lines to specific rotational transitions, the rotational constants (A, B, and C) can be determined with high precision.

  • Self-Validation: The consistency of the determined rotational constants with a proposed molecular geometry serves as a validation of the structural model. Isotopic substitution can be used to further refine the structure by providing additional sets of rotational constants.

Computational Chemistry

Theoretical calculations, particularly using density functional theory (DFT) and ab initio methods, are indispensable tools for studying the structure and conformation of 1,1-disubstituted cyclopropanes.[20][21]

  • Methodology:

    • A molecular model of the 1,1-disubstituted cyclopropane is constructed.

    • The electronic structure and energy of the molecule are calculated using a chosen level of theory and basis set.

    • Geometry optimization is performed to find the minimum energy structure, providing theoretical bond lengths and angles.

    • A potential energy surface can be scanned by systematically changing a specific dihedral angle to determine rotational barriers and identify stable conformers.

  • Self-Validation: The accuracy of the computational results is assessed by comparing them with available experimental data. The choice of the computational method and basis set is crucial and should be validated for the specific class of molecules under investigation.

Methodology_Workflow cluster_0 Experimental Determination cluster_1 Computational Modeling GED Gas-Phase Electron Diffraction Structure Molecular Structure & Conformation GED->Structure Xray X-ray Crystallography Xray->Structure Microwave Microwave Spectroscopy Microwave->Structure DFT Density Functional Theory DFT->Structure AbInitio Ab Initio Methods AbInitio->Structure caption Integrated approach for structural analysis.

Figure 3: Integrated approach for structural analysis.

Conclusion and Future Perspectives

The molecular structure and conformation of 1,1-disubstituted cyclopropanes are dictated by a fascinating interplay of ring strain, electronic effects, and steric interactions. The predictable geometric distortions of the cyclopropyl ring upon substitution, particularly the shortening of the distal bond by π-acceptors, provide a clear example of the conjugative ability of this unique carbocycle. The conformational preferences of the substituents are similarly governed by these fundamental principles.

A synergistic approach, combining high-resolution experimental techniques such as gas-phase electron diffraction, X-ray crystallography, and microwave spectroscopy with state-of-the-art computational methods, is essential for a complete and accurate understanding of these systems. As the role of the cyclopropyl motif in medicinal chemistry and materials science continues to expand, a deep appreciation of its structural and conformational intricacies will be paramount for the rational design of novel molecules with desired properties and functions. Future research will likely focus on more complex, poly-substituted cyclopropanes and the influence of the local environment, such as solvent effects and protein binding, on their preferred geometries.

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A Technical Guide to the Stability, Storage, and Handling of 1,1-Bis(iodomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Bis(iodomethyl)cyclopropane is a valuable synthetic intermediate characterized by a strained three-membered ring functionalized with two primary iodomethyl groups attached to a single carbon atom. This unique structure provides a versatile platform for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents and materials. However, the very features that make it synthetically useful—the strained cyclopropane ring and the labile carbon-iodine bonds—also contribute to its inherent instability. A thorough understanding of its stability profile and a strict adherence to proper storage and handling protocols are paramount for ensuring its chemical integrity, achieving reproducible experimental outcomes, and maintaining laboratory safety. This guide provides a comprehensive overview of the factors governing the stability of 1,1-Bis(iodomethyl)cyclopropane, outlines field-proven storage and handling procedures, and offers protocols for assessing its purity over time.

Section 1: Physicochemical and Structural Profile

The reactivity and stability of 1,1-Bis(iodomethyl)cyclopropane are direct consequences of its molecular structure. The molecule features two primary alkyl iodide functionalities geminally substituted on a cyclopropane ring.

Caption: Chemical structure of 1,1-Bis(iodomethyl)cyclopropane.

Table 1: Physicochemical Properties of 1,1-Bis(iodomethyl)cyclopropane

PropertyValueReference
CAS Number 83321-23-7[1][2][3]
Molecular Formula C₅H₈I₂[1]
Molecular Weight 321.93 g/mol [1]
Appearance Colorless to light yellow liquid
Purity Typically ≥95% (GC)[1]

Section 2: The Chemical Basis of Instability

The stability of an organic compound is dictated by its weakest bonds and most reactive sites. For 1,1-Bis(iodomethyl)cyclopropane, the primary drivers of instability are the carbon-iodine bonds.

The Lability of the Carbon-Iodine Bond

The carbon-iodine (C-I) bond is the longest and weakest of the carbon-halogen bonds, with a bond dissociation energy of approximately 57.6 kcal/mol for a methyl iodide.[4] This weakness makes the bond susceptible to cleavage under relatively mild conditions, such as exposure to ambient light or moderate heat.[5] This homolytic cleavage is a primary degradation pathway, generating radical intermediates and elemental iodine (I₂). The formation of I₂ is responsible for the characteristic yellow or brown discoloration often observed in aged or improperly stored samples of organoiodine compounds.[4][5]

Principal Degradation Pathways

Several environmental factors can provide the necessary energy to initiate the degradation of 1,1-Bis(iodomethyl)cyclopropane.

  • Photolytic Degradation: Exposure to ultraviolet or even ambient laboratory light can induce photolysis, cleaving the C-I bond.[5] This is often the most significant factor in the degradation of organoiodides. The process initiates a radical chain reaction that can propagate through the material, reducing its purity and generating impurities.

  • Thermal Degradation: Elevated temperatures increase the kinetic energy of the molecules, which can overcome the C-I bond dissociation energy, leading to decomposition.[6][7] While stable at recommended refrigerated temperatures, prolonged exposure to room temperature or higher, especially in the presence of light, will accelerate degradation.

  • Oxidative and Hydrolytic Degradation: The compound is incompatible with strong oxidizing agents, which can readily oxidize the iodide.[8] While specific data on hydrolysis is limited, the presence of moisture can facilitate degradation pathways in many alkyl halides.[5][9] Furthermore, impurities within the compound or from storage containers can potentially catalyze decomposition.[5][9]

Degradation_Pathway A 1,1-Bis(iodomethyl)cyclopropane (Stable) B Radical Intermediates + Iodine Radical (I•) A->B C-I Bond Cleavage C Degraded Compound + Molecular Iodine (I₂) B->C Radical Recombination & Propagation Light Light (hν) or Heat (Δ) Light->A

Caption: Primary degradation pathway via C-I bond cleavage.

Section 3: Recommended Storage and Handling Protocols

A self-validating system of storage and handling is crucial. The causality is clear: by controlling the environmental factors that initiate degradation, the integrity of the compound is preserved.

Optimal Storage Conditions

To mitigate the degradation pathways described above, the following storage conditions are mandatory. Adherence to these conditions minimizes the risk of compromising the material before use.

Table 2: Recommended Storage Conditions for 1,1-Bis(iodomethyl)cyclopropane

ParameterRecommendationRationale
Temperature 2–8°C (Refrigerated)Minimizes thermal energy, reducing the rate of C-I bond cleavage.[10]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation by displacing atmospheric oxygen.[5]
Light Protect from all light sourcesPrevents photolytic cleavage of the weak C-I bond.[5][11]
Container Amber glass vial with a PTFE-lined capAmber glass blocks UV light, and the inert nature of glass and PTFE prevents catalytic decomposition from container impurities.
Moisture Tightly sealed container in a dry environmentPrevents potential hydrolytic degradation pathways.[8][9][12]
Safe Handling Procedures

Given its hazard profile, including skin, eye, and respiratory irritation, and its suspected mutagenicity, strict safety protocols must be followed.[12][13]

  • Ventilation: Always handle the compound in a certified chemical fume hood to avoid inhalation of vapors.[12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly fitting safety goggles.[12]

  • Inert Atmosphere Techniques: When aliquoting or transferring the material, use techniques to maintain an inert atmosphere, such as a gentle stream of argon or nitrogen.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong bases, and sources of ignition like heat, sparks, or open flames.[8][13] Use non-sparking tools for transfers of large quantities.[13]

  • Spill Management: In case of a spill, absorb with an inert material (e.g., sand or vermiculite), collect in a sealed container, and dispose of as hazardous chemical waste.[8]

Section 4: Assessing Compound Integrity and Stability

Trust in experimental results begins with trust in the starting materials. Regular assessment of the purity of 1,1-Bis(iodomethyl)cyclopropane is a critical component of a self-validating research workflow.

Protocol: Visual Inspection

A quick, preliminary check should be performed each time the compound is used.

  • Step 1: Observe the compound in its sealed container.

  • Step 2: Note the color. A pure compound should be a colorless to very pale yellow liquid.

  • Step 3: If the liquid has developed a noticeable yellow or brown tint, this indicates the presence of free iodine (I₂) and suggests that degradation has occurred.[5] The compound's purity should be verified by instrumental analysis before use.

Protocol: Purity Assessment by Gas Chromatography (GC)

Gas chromatography is an effective method for quantifying the purity of this volatile compound.

  • Step 1 (Sample Preparation): Under an inert atmosphere, prepare a dilute solution of the compound (e.g., ~1 mg/mL) in a high-purity, dry solvent such as dichloromethane or ethyl acetate.

  • Step 2 (Instrumentation): Use a gas chromatograph equipped with a Flame Ionization Detector (FID). A standard non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent) is typically suitable.

  • Step 3 (Method Parameters):

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program: Start at a moderate temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250°C. Hold for 5-10 minutes. (Note: This is a representative method; optimization may be required).

  • Step 4 (Analysis): Inject the sample and integrate the resulting peaks. Purity is determined by the area percentage of the main peak corresponding to 1,1-Bis(iodomethyl)cyclopropane. The presence of multiple, smaller peaks may indicate degradation products or impurities from synthesis.

Protocol: Forced Degradation Study (Photostability)

A forced degradation study can be performed to understand the compound's sensitivity to lab conditions and validate storage protocols. This protocol is adapted from ICH Q1B guidelines.[14]

  • Step 1 (Sample Preparation): Prepare three identical, small-volume samples (~5-10 mg) of the compound in clear glass vials.

  • Step 2 (Control Sample): Immediately wrap one vial completely in aluminum foil and place it under the recommended storage conditions (2-8°C). This is the control sample.

  • Step 3 (Exposure Sample): Place a second vial under a broad-spectrum laboratory light source.

  • Step 4 (Dark Control): Wrap the third vial in aluminum foil and place it next to the exposure sample at ambient temperature. This sample controls for thermal degradation versus photolytic degradation.

  • Step 5 (Exposure & Analysis): After a set period (e.g., 24 hours), analyze all three samples by GC using the protocol described in Section 4.2.

  • Step 6 (Evaluation): Compare the purity of the exposed sample to both the refrigerated control and the ambient dark control. A significant drop in purity in the light-exposed sample relative to the dark controls confirms photosensitivity and reinforces the necessity of light protection.

Workflow_Stability_Assessment A Receive/Synthesize Compound B Initial Analysis (GC/NMR for baseline purity) A->B C Store under Recommended Conditions (See Table 2) B->C D Aliquot for Use C->D F Periodic Purity Check (e.g., GC analysis) C->F After prolonged storage E Visual Inspection (Check for discoloration) D->E I Pass E->I Colorless J Fail E->J Discolored F->I Purity OK F->J Purity Low G Proceed with Experiment H Repurify or Discard if Purity is Below Spec I->G J->F J->H

Caption: Experimental workflow for ensuring compound integrity.

Conclusion

1,1-Bis(iodomethyl)cyclopropane is a potent synthetic tool whose utility is directly linked to its purity. Its stability is fundamentally challenged by the weak carbon-iodine bonds, which are susceptible to cleavage by light and heat. For scientists in research and drug development, success with this reagent is contingent upon a disciplined approach to its management. By implementing the stringent storage and handling protocols detailed in this guide—namely, protection from light, refrigeration under an inert atmosphere, and exclusion of moisture and incompatibles—the chemical integrity of the compound can be maintained. Furthermore, integrating routine visual and instrumental purity assessments into experimental workflows creates a self-validating system that ensures the reliability of results and promotes a safer laboratory environment.

References

  • Bent, B. E., Nuzzo, R. G., Zegarski, B. R., & Dubois, L. H. (n.d.). Thermal Decomposition of Alkyl Halides on Aluminum. 1. Carbon-Halogen Bond Cleavage and Surface β-Hydride Elimination Reactions. Illinois Experts. [Link]

  • Yamada, T., Kosaka, N., & Kurosaki, Y. (2002). Two-Channel Thermal Unimolecular Decomposition of Alkyl Iodides. The Journal of Physical Chemistry A, 106(40), 9347–9354. [Link]

  • Quora. (2018). Why can alkyl iodides not be prepared by directly heating iodine with alkenes?[Link]

  • Circule, D., Dénès, F., & Renaud, P. (2024). Easy Access to γ-Iodo-gem-Diborylated-Cyclopentanes and Bicyclic Cyclopropanes. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Organoiodine chemistry. [Link]

  • National Institutes of Health. (2022). Structure and thermal stability of phosphorus-iodonium ylids. [Link]

  • Dana Bioscience. (n.d.). 1,1-Bis(iodomethyl)cyclopropane 250mg. [Link]

  • Organic Syntheses. (n.d.). Cyclopropanation using an iron-containing methylene transfer reagent. [Link]

  • AdiChemistry. (n.d.). Physical properties | organohalogen compounds | alkyl halides | haloalkanes. [Link]

  • National Center for Biotechnology Information. (n.d.). (Iodomethyl)cyclopentane. PubChem Compound Database. [Link]

  • Organic Syntheses. (n.d.). Photochemical synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. [Link]

  • Google Patents. (n.d.). GB2312896A - Synthesis of 1,1-bis(hydroxymethyl)cyclopropane.
  • National Center for Biotechnology Information. (n.d.). 1-Iodo-1-(iodomethyl)cyclopropane. PubChem Compound Database. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • World Health Organization. (1953). Studies on the stability of iodine compounds in iodized salt. [Link]

  • ResearchGate. (2024). Reaction of 2‐(iodomethyl)cyclopropane‐1,1‐dicarboxylate with alkenes.... [Link]

  • ResearchGate. (2018). (PDF) Hypervalent organoiodine compounds: From reagents to valuable building blocks in synthesis. [Link]

  • Royal Society of Chemistry. (2023). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. [Link]

  • ResearchGate. (n.d.). Mechanism for the reaction of 2‐iodomethyl cyclopropane with alkenes and alkynes. [Link]

  • PubMed. (1995). Biodegradation of bis(1-chloro-2-propyl) ether via initial ether scission and subsequent dehalogenation by Rhodococcus sp. strain DTB. [Link]

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1,1-Bis(iodomethyl)cyclopropane: A Technical Guide to a Niche Yet Powerful Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl motif is a cornerstone in contemporary medicinal chemistry, prized for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Among the diverse repertoire of cyclopropane-containing building blocks, 1,1-Bis(iodomethyl)cyclopropane emerges as a specialized yet highly versatile reagent. This technical guide provides an in-depth exploration of its chemical properties, synthesis, commercial availability, and, most importantly, its strategic applications in the construction of complex molecular architectures relevant to drug discovery, such as spirocycles and bicyclic systems. This document serves as a comprehensive resource for researchers seeking to leverage the unique reactivity of this di-iodinated cyclopropane derivative to accelerate their research and development endeavors.

Introduction: The Strategic Value of the Gem-Disubstituted Cyclopropane Scaffold

The incorporation of a cyclopropane ring into a drug molecule is a well-established strategy to enhance potency, modulate metabolic stability, and fine-tune physicochemical properties.[1] The rigid, three-membered ring introduces conformational constraints that can optimize ligand-receptor interactions. 1,1-Bis(iodomethyl)cyclopropane offers a unique entry point into a specific class of these valuable structures: gem-disubstituted cyclopropanes. The two iodomethyl groups serve as reactive handles for a variety of chemical transformations, enabling the construction of more complex and sterically demanding scaffolds that are often inaccessible through conventional cyclopropanation methods. This guide will illuminate the path from this unique starting material to novel molecular entities with therapeutic potential.

Chemical Properties and Synthesis

1,1-Bis(iodomethyl)cyclopropane is a colorless liquid with the molecular formula C₅H₈I₂ and a molecular weight of 321.93 g/mol .[2] It is primarily utilized as a starting material and reagent in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1]

Proposed Synthetic Route

G start Diethyl 1,1-cyclopropanedicarboxylate step1 Reduction (e.g., LiAlH₄, THF) start->step1 diol 1,1-Bis(hydroxymethyl)cyclopropane step1->diol step2 Iodination (e.g., I₂, PPh₃, Imidazole, CH₂Cl₂) diol->step2 final 1,1-Bis(iodomethyl)cyclopropane step2->final

Figure 1: Proposed synthetic pathway for 1,1-Bis(iodomethyl)cyclopropane.

Step 1: Reduction of Diethyl 1,1-cyclopropanedicarboxylate to 1,1-Bis(hydroxymethyl)cyclopropane

The initial step involves the reduction of a commercially available 1,1-cyclopropanedicarboxylic ester. A common and effective method for this transformation is the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF). An alternative, large-scale industrial process involves the catalytic hydrogenation of the diester over a copper-based catalyst.[3]

Step 2: Iodination of 1,1-Bis(hydroxymethyl)cyclopropane

The conversion of the resulting diol to 1,1-Bis(iodomethyl)cyclopropane can be achieved through various standard iodination protocols. One of the most reliable and widely used methods is the Appel reaction, which utilizes triphenylphosphine (PPh₃) and iodine (I₂). The addition of imidazole is often beneficial as it acts as a halogen scavenger and can improve yields.

General Experimental Protocol for Iodination (Appel Reaction):

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 1,1-bis(hydroxymethyl)cyclopropane and a suitable solvent (e.g., dichloromethane).

  • Reagent Addition: Triphenylphosphine and imidazole are added to the solution and stirred until dissolved. The flask is then cooled in an ice-water bath.

  • Iodine Addition: A solution of iodine in the reaction solvent is added dropwise, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting diol is consumed.

  • Workup: The reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to afford 1,1-Bis(iodomethyl)cyclopropane.

Commercial Availability and Suppliers

1,1-Bis(iodomethyl)cyclopropane is a specialty chemical and is not as readily available as more common building blocks. Researchers should anticipate longer lead times and higher costs. It is advisable to inquire about stock levels and delivery times well in advance of planned experiments.

SupplierAvailabilityNotes
Manchester Organics Lead time 6 - 8 weeks-
CymitQuimica DiscontinuedInquire about similar products.[2]
Dana Bioscience Available in small quantities (e.g., 250mg)May be sold out.[4]
LookChem ListedMultiple suppliers may be found through this platform.[1]
BenchChem Inquiry recommendedOffers a range of cyclopropane derivatives.

Table 1: Summary of potential suppliers for 1,1-Bis(iodomethyl)cyclopropane. Availability and pricing are subject to change and should be confirmed directly with the supplier.

Applications in the Synthesis of Advanced Scaffolds

The primary utility of 1,1-Bis(iodomethyl)cyclopropane lies in its ability to serve as a precursor to highly strained and structurally unique ring systems that are of significant interest in drug discovery. The two iodomethyl groups can participate in a variety of transformations, including radical reactions, cycloadditions, and intramolecular cyclizations.

Synthesis of Spiro[2.2]pentanes

Spiro[2.2]pentanes are a class of highly strained molecules that have garnered attention for their unique three-dimensional structures. 1,1-Bis(iodomethyl)cyclopropane can be a key starting material for accessing these scaffolds. For instance, treatment with a strong, non-nucleophilic base can induce an intramolecular cyclization to form the spiro[2.2]pentane core.

G start 1,1-Bis(iodomethyl)cyclopropane step1 Intramolecular Cyclization (e.g., n-BuLi, THF, -78 °C) start->step1 final Spiro[2.2]pentane step1->final

Sources

Methodological & Application

Application Notes & Protocols: The Synthetic Utility of 1,1-Bis(iodomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strained Ring with Immense Potential

In the landscape of modern organic synthesis, the quest for novel molecular scaffolds that impart unique three-dimensional structures and desirable physicochemical properties is relentless. 1,1-Bis(iodomethyl)cyclopropane has emerged as a potent and versatile building block, enabling access to complex carbocyclic and heterocyclic systems. Its inherent ring strain, coupled with the presence of two reactive iodomethyl groups, provides a powerful driving force for a variety of chemical transformations. This guide delves into the primary applications of this reagent, offering detailed protocols and mechanistic insights for researchers in synthetic chemistry and drug discovery.

The high reactivity of the C-I bonds, combined with the unique geometry of the cyclopropane ring, allows 1,1-bis(iodomethyl)cyclopropane to participate in a range of reactions, including cycloadditions and radical-mediated processes. These reactions are instrumental in constructing larger, often strained, ring systems that are of significant interest in medicinal chemistry and materials science.

Core Application: Precursor to Bicyclo[1.1.1]pentanes (BCPs)

One of the most significant applications of cyclopropane derivatives structurally related to 1,1-bis(iodomethyl)cyclopropane is in the synthesis of bicyclo[1.1.1]pentanes (BCPs). BCPs are recognized as valuable bioisosteres for para-substituted benzene rings and tert-butyl groups in drug design.[1] They offer improved metabolic stability, enhanced aqueous solubility, and favorable membrane permeability compared to their aromatic counterparts.

While 1,1-bis(iodomethyl)cyclopropane itself can be a precursor, a common and well-documented route to BCPs proceeds through the formation of [1.1.1]propellane from a closely related precursor, 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.[1][2] The underlying principle involves sequential intramolecular cyclizations.

Mechanistic Pathway to [1.1.1]Propellane

The synthesis of [1.1.1]propellane, a key intermediate for BCPs, is a cornerstone of this chemistry. The process, pioneered by Szeimies and coworkers, involves a double intramolecular cyclization initiated by a lithium-halogen exchange.[1][2] This transformation beautifully illustrates the conversion of a strained cyclopropane into an even more strained bicyclic system, which is then poised for a variety of functionalization reactions.

G cluster_main Formation of [1.1.1]Propellane A 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane B First Li-Br Exchange (e.g., MeLi) A->B C First Intramolecular Cyclization (SN2) B->C D Second Li-Br Exchange (e.g., MeLi) C->D E Second Intramolecular Cyclization (SN2) D->E F [1.1.1]Propellane E->F

Caption: Workflow for the synthesis of [1.1.1]propellane.

Protocol: Synthesis of Bicyclo[1.1.1]pentan-1-amine Hydrochloride

This protocol is adapted from the work of Baran et al. and demonstrates a scalable synthesis of a key BCP building block from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.

Materials:

  • 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane

  • Anhydrous diethyl ether (Et₂O)

  • Methyllithium (MeLi) solution in Et₂O

  • Lithium azide (LiN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Hydrochloric acid (HCl) solution

Procedure:

  • [1.1.1]Propellane Generation:

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (1.0 equiv).

    • Add anhydrous Et₂O to form a solution.

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of MeLi (2.2 equiv) in Et₂O dropwise over 1 hour, maintaining the temperature below -70 °C.

    • After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes. The resulting solution contains in situ generated [1.1.1]propellane.

  • Azide Addition:

    • In a separate flask, prepare a solution of lithium azide (3.0 equiv) in anhydrous DMF.

    • Transfer the cold [1.1.1]propellane solution via cannula into the lithium azide solution at room temperature.

    • Stir the reaction mixture at room temperature for 12 hours.

  • Work-up and Isolation:

    • Quench the reaction by carefully adding water.

    • Extract the aqueous phase with Et₂O (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude bicyclo[1.1.1]pentyl azide.

  • Reduction and Salt Formation:

    • Dissolve the crude azide in a suitable solvent like methanol.

    • Perform a reduction of the azide to the amine (e.g., using H₂/Pd-C or Staudinger reaction conditions).

    • After the reduction is complete, acidify the solution with ethereal HCl to precipitate the bicyclo[1.1.1]pentan-1-amine hydrochloride salt.

    • Collect the solid by filtration, wash with cold Et₂O, and dry under vacuum.

Application in Radical [3+2] Cycloaddition Reactions

Derivatives of iodomethylcyclopropane are excellent precursors for homoallyl radicals, which can participate in radical [3+2] cycloaddition reactions with various alkenes and alkynes. This methodology provides a powerful route to functionalized cyclopentane and cyclopentene rings.[3][] The reaction is typically initiated by a radical initiator or via photoredox catalysis and proceeds through an iodine atom transfer mechanism.

Mechanistic Rationale

The reaction is initiated by the formation of a radical which abstracts an iodine atom from the iodomethylcyclopropane derivative, generating a homoallyl radical. This radical then adds to an alkene or alkyne, followed by a 5-exo-trig cyclization to form a five-membered ring. The resulting cyclopentylcarbinyl radical then abstracts an iodine atom from another molecule of the starting material to propagate the radical chain and yield the final product.

G cluster_main Radical [3+2] Cycloaddition A Iodomethylcyclopropane Derivative B Radical Initiator (e.g., AIBN, hv) C Homoallyl Radical Formation B->C E Radical Addition C->E D Alkene/Alkyne F 5-exo-trig Cyclization E->F G Cyclopentylcarbinyl Radical F->G H Iodine Atom Transfer (Propagation) G->H H->C Regenerates Radical I Functionalized Cyclopentane H->I

Caption: Mechanism of the radical [3+2] cycloaddition.

Protocol: Synthesis of a Functionalized Cyclopentane Derivative

This generalized protocol is based on methodologies for intermolecular visible-light photoredox atom-transfer radical cyclizations.[]

Materials:

  • Dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate (1.0 equiv)

  • Alkene or Alkyne (1.5-2.0 equiv)

  • fac-[Ir(ppy)₃] (photocatalyst, 1-2 mol%)

  • Anhydrous, degassed solvent (e.g., CH₃CN or DMSO)

  • Inert atmosphere setup (e.g., Schlenk line)

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • To an oven-dried Schlenk tube, add dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate, the alkene/alkyne, and the photocatalyst.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the reaction tube approximately 5-10 cm from the visible light source and begin irradiation with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclopentane derivative.

Substrate (Alkene)Catalyst Loading (mol%)Time (h)Yield (%)
Styrene1.51885
1-Octene2.02472
Methyl Acrylate1.51678
Phenylacetylene2.02065
Note: The data in this table is illustrative and based on typical results reported for similar reactions.[]

Reactions with Nucleophiles: A Gateway to Spirocycles

The two iodomethyl groups on the cyclopropane ring are susceptible to nucleophilic substitution, providing a straightforward route to spirocyclic compounds. The reaction with dinucleophiles can lead to the formation of five- or six-membered rings fused at the central carbon of the original cyclopropane.

Protocol: Synthesis of a Spirocyclic Ether

This protocol describes a general procedure for the reaction of 1,1-bis(iodomethyl)cyclopropane with a diol to form a spirocyclic diether.

Materials:

  • 1,1-bis(iodomethyl)cyclopropane (1.0 equiv)

  • Ethane-1,2-diol (1.1 equiv)

  • Strong, non-nucleophilic base (e.g., Sodium Hydride, NaH, 2.5 equiv)

  • Anhydrous polar aprotic solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add a suspension of NaH in anhydrous THF.

  • Cool the suspension to 0 °C and add ethane-1,2-diol dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases, indicating the formation of the dialkoxide.

  • Add a solution of 1,1-bis(iodomethyl)cyclopropane in anhydrous THF to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC. The reaction is typically complete within 6-12 hours.

  • Cool the reaction to room temperature and quench carefully by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield the spirocyclic diether.

Conclusion

1,1-Bis(iodomethyl)cyclopropane and its structural analogs are powerful intermediates in organic synthesis. Their ability to serve as precursors to highly strained systems like bicyclo[1.1.1]pentanes makes them particularly valuable in the field of medicinal chemistry. Furthermore, their utility in radical cycloadditions and reactions with nucleophiles opens up avenues for the synthesis of a wide array of complex cyclic and spirocyclic structures. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers looking to harness the synthetic potential of this versatile building block.

References

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The Rising Star in Bicyclic Scaffolds: A Guide to 1,1-Bis(iodomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel chemical entities with enhanced therapeutic profiles, medicinal chemists and drug development professionals are increasingly venturing beyond the confines of traditional flat, aromatic structures. The incorporation of three-dimensional, saturated ring systems has emerged as a powerful strategy to improve physicochemical properties, metabolic stability, and target engagement. Among the myriad of building blocks available for this endeavor, 1,1-bis(iodomethyl)cyclopropane has surfaced as a uniquely versatile and potent precursor for the construction of a variety of bicyclic and spirocyclic frameworks, most notably the highly sought-after bicyclo[1.1.1]pentane (BCP) scaffold.

This comprehensive guide provides an in-depth exploration of 1,1-bis(iodomethyl)cyclopropane as a pivotal building block. We will delve into its synthesis, elucidate its reactivity, and provide detailed, field-proven protocols for its application in the synthesis of valuable bicyclic compounds. This document is designed to empower researchers and scientists with the knowledge and practical guidance necessary to leverage this powerful tool in their synthetic endeavors.

The Strategic Advantage of the 1,1-Disubstituted Cyclopropane Motif

The inherent strain of the cyclopropane ring imparts unique chemical reactivity. In the case of 1,1-bis(iodomethyl)cyclopropane, the two iodomethyl groups serve as excellent leaving groups, poised for intramolecular reactions to forge new carbon-carbon bonds. This pre-organized reactivity is the cornerstone of its utility in constructing compact and rigid bicyclic systems.

Synthesis of the Key Building Block: 1,1-Bis(iodomethyl)cyclopropane

The journey to harnessing the synthetic potential of 1,1-bis(iodomethyl)cyclopropane begins with its preparation. A reliable and scalable synthesis is paramount. The most common and efficient route commences with the readily available 1,1-bis(hydroxymethyl)cyclopropane.

Protocol 1: Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane

This protocol is adapted from established literature procedures for the reduction of diesters.[1][2][3]

Reaction Scheme:

Materials:

  • Diethyl 1,1-cyclopropanedicarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (2.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve diethyl 1,1-cyclopropanedicarboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.

  • A granular precipitate of aluminum salts will form. Add ethyl acetate to the mixture and stir vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 1,1-bis(hydroxymethyl)cyclopropane as a colorless oil, which can often be used in the next step without further purification.

Expected Yield: 85-95%

Protocol 2: Synthesis of 1,1-Bis(iodomethyl)cyclopropane via Appel Reaction

This protocol utilizes a modified Appel reaction, a robust method for converting alcohols to alkyl iodides.[4][5][6][7]

Reaction Scheme:

Materials:

  • 1,1-Bis(hydroxymethyl)cyclopropane

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (2.2 equivalents) and imidazole (2.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C and add iodine (2.2 equivalents) portion-wise, maintaining the temperature below 10 °C. The solution will turn dark brown.

  • Prepare a solution of 1,1-bis(hydroxymethyl)cyclopropane (1.0 equivalent) in anhydrous DCM.

  • Add the diol solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir until the brown color of excess iodine disappears.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1,1-bis(iodomethyl)cyclopropane as a pale yellow oil.

Expected Yield: 70-85%

Application in the Synthesis of Bicyclo[1.1.1]pentanes (BCPs)

Bicyclo[1.1.1]pentanes have garnered immense interest as bioisosteres for para-substituted phenyl rings and tert-butyl groups in drug discovery.[8] Their rigid, linear geometry and increased sp³ character can lead to improved solubility, metabolic stability, and novel intellectual property. 1,1-Bis(iodomethyl)cyclopropane is a key precursor to [1.1.1]propellane, the workhorse intermediate for BCP synthesis.[9][10]

The Gateway to BCPs: [1.1.1]Propellane

The intramolecular reductive cyclization of 1,1-bis(iodomethyl)cyclopropane provides access to the highly strained and reactive [1.1.1]propellane. This transformation is typically achieved using an alkyllithium reagent.

Logical Workflow for BCP Synthesis

BCP_Synthesis A 1,1-Bis(iodomethyl)cyclopropane B [1.1.1]Propellane A->B  Reductive Cyclization (e.g., MeLi, Et₂O) E 1-R-3-X-Bicyclo[1.1.1]pentane B->E  Radical Addition C Radical Precursor (R-X) C->E D Initiator (e.g., light, AIBN) D->C Generates R•

Caption: Synthesis of BCPs from 1,1-bis(iodomethyl)cyclopropane.

Protocol 3: Generation and In Situ Use of [1.1.1]Propellane for BCP Synthesis

This protocol is adapted from the well-established synthesis of [1.1.1]propellane from the analogous dibromo-dichloro precursor and its subsequent radical addition.[11]

Reaction Scheme:

Materials:

  • 1,1-Bis(iodomethyl)cyclopropane

  • Methyllithium (MeLi) solution in diethyl ether (Et₂O)

  • Anhydrous diethyl ether (Et₂O)

  • Radical precursor (e.g., an alkyl iodide, R-I)

  • Radical initiator (e.g., AIBN, or photochemical initiation)

  • Thiophenol (for quantification of propellane, optional)

Procedure:

Part A: Generation of [1.1.1]Propellane Solution

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, an addition funnel, and an argon inlet, add a solution of 1,1-bis(iodomethyl)cyclopropane (1.0 equivalent) in anhydrous Et₂O.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of methyllithium (2.1 equivalents) in Et₂O via the addition funnel, maintaining the temperature below -70 °C.

  • After the addition is complete, stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C over 1 hour. The resulting solution contains [1.1.1]propellane and should be used immediately in the next step.

Part B: Radical Addition to [1.1.1]Propellane

  • To the freshly prepared solution of [1.1.1]propellane at 0 °C, add the desired radical precursor (R-X, e.g., an alkyl iodide, 1.2 equivalents).

  • Initiate the radical reaction. For thermal initiation, add a radical initiator such as AIBN (0.1 equivalents) and warm the reaction to an appropriate temperature (e.g., 80 °C). For photochemical initiation, irradiate the mixture with a suitable light source at a low temperature.

  • Monitor the reaction by GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with Et₂O, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting 1,3-disubstituted bicyclo[1.1.1]pentane by column chromatography.

PrecursorInitiatorProductTypical Yield (%)
IodoacetamideAIBN1-Acetamido-3-iodobicyclo[1.1.1]pentane60-75%
Ethyl iodoacetatePhotochemical1-(Ethoxycarbonyl)-3-iodobicyclo[1.1.1]pentane65-80%

Application in the Synthesis of Spirocyclic Compounds

1,1-Bis(iodomethyl)cyclopropane can also serve as a precursor for the synthesis of spirocyclic compounds, such as spiro[2.2]pentanes. These highly strained systems are of interest in materials science and as unique scaffolds in medicinal chemistry.

Synthetic Pathway to Spiro[2.2]pentane

Spiro_Synthesis A 1,1-Bis(iodomethyl)cyclopropane D Spiro[2.2]pentane Derivative A->D B Active Methylene Compound (e.g., Malonate) B->D  Double Nucleophilic Substitution C Base (e.g., NaH) C->B Deprotonation

Caption: Spirocyclization using 1,1-bis(iodomethyl)cyclopropane.

Protocol 4: Synthesis of Diethyl Spiro[2.2]pentane-1,1-dicarboxylate

This protocol describes a double nucleophilic substitution reaction to form the spiro[2.2]pentane core.

Reaction Scheme:

Materials:

  • 1,1-Bis(iodomethyl)cyclopropane

  • Diethyl malonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add sodium hydride (2.2 equivalents) and wash with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool to 0 °C.

  • Slowly add diethyl malonate (1.0 equivalent) to the stirred suspension of NaH.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Add a solution of 1,1-bis(iodomethyl)cyclopropane (1.0 equivalent) in anhydrous THF to the reaction mixture.

  • Heat the reaction to reflux and maintain for 12-24 hours, monitoring by TLC or GC-MS.

  • Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with Et₂O. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford diethyl spiro[2.2]pentane-1,1-dicarboxylate.

Expected Yield: 50-65%

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling vapors. May cause respiratory tract irritation.

  • Skin Contact: Avoid contact with skin. May cause skin irritation.

  • Eye Contact: Causes serious eye irritation.

  • Storage: Store in a cool, dark, and dry place under an inert atmosphere. Organoiodides can be light-sensitive.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Given the potential for unforeseen reactivity, it is imperative to conduct a thorough risk assessment before undertaking any of the protocols described herein.

Conclusion

1,1-Bis(iodomethyl)cyclopropane is a powerful and versatile building block that provides efficient access to a range of valuable bicyclic and spirocyclic scaffolds. Its ability to serve as a precursor to [1.1.1]propellane makes it particularly significant for the synthesis of bicyclo[1.1.1]pentanes, which are of increasing importance in modern drug discovery. The protocols detailed in this guide, grounded in established chemical principles, offer a practical roadmap for researchers to incorporate these unique structural motifs into their synthetic programs. As the demand for novel, three-dimensional molecular architectures continues to grow, the utility of 1,1-bis(iodomethyl)cyclopropane is poised to expand, solidifying its place as a key tool in the synthetic chemist's arsenal.

References

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Synthetic Applications of 1,1-Bis(iodomethyl)cyclopropane in Natural Product Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Strained Biselectrophile

The cyclopropane ring, a recurring and often vital structural motif in a diverse array of natural products, imparts unique conformational rigidity and metabolic stability.[1] Its incorporation into molecular scaffolds is a key strategy in the synthesis of complex natural products and the development of novel therapeutics.[2][3] While various cyclopropanation methods are well-established, the use of functionalized cyclopropanes as building blocks offers a distinct and powerful approach. 1,1-Bis(iodomethyl)cyclopropane emerges as a particularly intriguing, yet underutilized, reagent in this context. Its structure, featuring two primary iodide leaving groups appended to a strained three-membered ring, presents a unique platform for cascade reactions and the construction of complex molecular architectures.

The inherent strain of the cyclopropane ring and the presence of two reactive centers suggest that 1,1-bis(iodomethyl)cyclopropane can serve as a linchpin in convergent synthetic strategies. The primary carbon-iodine bonds are susceptible to nucleophilic substitution and radical-mediated processes, opening avenues for the formation of spirocyclic and fused polycyclic systems commonly found in natural products. This guide will explore the plausible, yet to be fully realized, synthetic applications of this versatile building block, providing detailed protocols and mechanistic insights to empower researchers in harnessing its synthetic potential. While direct applications in total synthesis are not yet widely documented in the literature, the principles outlined herein are grounded in established reactivity patterns of similar gem-dihaloalkanes and iodomethylcyclopropanes.

Section 1: Construction of Spiro[cyclopropane-1,1'-indane] Scaffolds via a Formal [3+2] Cycloaddition/Annulation Strategy

Application Focus: The spirocyclic core is a privileged motif in a variety of natural products. The unique reactivity of 1,1-bis(iodomethyl)cyclopropane can be harnessed to construct spiro[cyclopropane-1,1'-indane] skeletons, which are precursors to more complex natural products or can be valuable scaffolds in their own right for drug discovery.

Mechanistic Rationale: This transformation is proposed to proceed through a tandem alkylation-cyclization sequence. The reaction is initiated by the nucleophilic attack of an enolate, generated from a suitable indanone derivative, on one of the iodomethyl groups of 1,1-bis(iodomethyl)cyclopropane. This initial alkylation is followed by an intramolecular cyclization, where the resulting enolate attacks the second iodomethyl group, to furnish the spirocyclic framework. The choice of base and reaction conditions is critical to control the stepwise reactivity and favor the desired annulation product.

Experimental Workflow: Spiro[cyclopropane-1,1'-indane] Synthesis

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Indanone Derivative enolate Enolate Formation start->enolate 1. Add Base base Base (e.g., NaH, LDA) base->enolate reagent 1,1-Bis(iodomethyl)cyclopropane alkylation1 First Alkylation reagent->alkylation1 solvent Anhydrous Solvent (e.g., THF, DMF) solvent->enolate enolate->alkylation1 2. Add Reagent cyclization Intramolecular Cyclization alkylation1->cyclization 3. Heat/Stir quench Quenching (e.g., NH4Cl) cyclization->quench 4. Workup extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification product Spiro[cyclopropane-1,1'-indane] purification->product

Caption: Workflow for the synthesis of spiro[cyclopropane-1,1'-indane].

Protocol 1: Synthesis of Spiro[cyclopropane-1,1'-inden]-2'(3'H)-one

Materials:

  • 1-Indanone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1,1-Bis(iodomethyl)cyclopropane

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 eq) washed with anhydrous hexanes. Suspend the NaH in anhydrous THF (10 mL per mmol of 1-indanone).

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of 1-indanone (1.0 eq) in anhydrous THF dropwise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Alkylation/Cyclization: Add a solution of 1,1-bis(iodomethyl)cyclopropane (1.1 eq) in anhydrous THF dropwise to the enolate solution at room temperature. Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction, cool the mixture to 0 °C and carefully quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired spiro[cyclopropane-1,1'-inden]-2'(3'H)-one.

Reactant/ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount Used
1-Indanone132.161.01.0132 mg
Sodium Hydride (60%)24.001.21.248 mg
1,1-Bis(iodomethyl)cyclopropane321.931.11.1354 mg
Anhydrous THF---20 mL

Table 1: Representative reaction quantities for the synthesis of spiro[cyclopropane-1,1'-inden]-2'(3'H)-one.

Section 2: Radical Cascade Reactions for the Assembly of Fused Bicyclic Systems

Application Focus: The construction of fused bicyclic systems, such as the bicyclo[3.3.0]octane core, is a common challenge in the synthesis of many sesquiterpenoid natural products. 1,1-Bis(iodomethyl)cyclopropane can serve as a radical precursor to initiate a cascade cyclization, leading to the rapid assembly of such frameworks.

Mechanistic Rationale: This proposed cascade is initiated by the formation of a primary radical through the homolytic cleavage of one of the carbon-iodine bonds, typically using a radical initiator like AIBN and a reducing agent such as tributyltin hydride. This radical can then undergo an intermolecular addition to a suitable acceptor, for example, an enone. The resulting radical intermediate is poised for an intramolecular cyclization onto the remaining iodomethyl group, which, upon elimination of an iodine radical, would generate the bicyclic system. The stereochemical outcome of the cyclization would be influenced by the transition state geometries of the radical cyclization steps.

Reaction Mechanism: Radical Cascade to Bicyclo[3.3.0]octane Core

G cluster_initiation Initiation cluster_cascade Cascade Cyclization AIBN AIBN → 2 R• SnH R• + Bu3SnH → RH + Bu3Sn• start 1,1-Bis(iodomethyl)cyclopropane radical1 Primary Radical start->radical1 Bu3Sn• - Bu3SnI adduct Radical Adduct radical1->adduct + Enone enone Enone Acceptor enone->adduct cyclized_radical Cyclized Radical adduct->cyclized_radical Intramolecular Attack product Bicyclo[3.3.0]octane Derivative cyclized_radical->product - I•

Caption: Proposed radical cascade mechanism for bicyclo[3.3.0]octane synthesis.

Protocol 2: Synthesis of a Functionalized Bicyclo[3.3.0]octane Derivative

Materials:

  • Cyclopentenone

  • 1,1-Bis(iodomethyl)cyclopropane

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous benzene or toluene

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a solution of cyclopentenone (1.0 eq) and 1,1-bis(iodomethyl)cyclopropane (1.2 eq) in anhydrous benzene.

  • Degassing: Degas the solution by bubbling nitrogen through it for 20 minutes.

  • Reaction Initiation: Add AIBN (0.1 eq) to the reaction mixture. Heat the solution to reflux (approximately 80 °C).

  • Slow Addition: Add a solution of Bu₃SnH (1.5 eq) in anhydrous benzene dropwise over 4 hours using a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress by GC-MS or TLC. After the addition is complete, continue to reflux the mixture until the starting materials are consumed.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A first elution with hexane will remove the tin byproducts. A subsequent gradient of hexane/ethyl acetate will afford the desired bicyclo[3.3.0]octane derivative.

Reactant/ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount Used
Cyclopentenone82.101.01.082 mg
1,1-Bis(iodomethyl)cyclopropane321.931.21.2386 mg
Tributyltin Hydride291.061.51.5437 mg
AIBN164.210.10.116 mg
Anhydrous Benzene---25 mL

Table 2: Representative reaction quantities for the radical cascade synthesis.

Conclusion and Future Outlook

1,1-Bis(iodomethyl)cyclopropane represents a synthetically versatile, yet underexplored, building block for the construction of complex molecular architectures relevant to natural product synthesis. The protocols and mechanistic rationale presented herein, though based on established chemical principles rather than extensive literature precedent for this specific reagent, are intended to serve as a foundational guide for researchers. The dual electrophilic nature of this compound, coupled with the inherent reactivity of the cyclopropane ring, opens up a wide array of possibilities for the development of novel synthetic strategies. Future work in this area could focus on the development of enantioselective variants of these reactions and the application of these methods to the total synthesis of specific, biologically active natural products. The exploration of its reactivity in transition-metal-catalyzed cross-coupling reactions and other cycloaddition manifolds will undoubtedly further expand the synthetic utility of this promising reagent.

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  • Chemistry LibreTexts. (2021, March 15). 8: Strategies in Cedrene Synthesis. Retrieved from [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1,1-Bis(iodomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Bis(iodomethyl)cyclopropane is an emerging building block in organic synthesis, offering a unique structural motif characterized by a strained three-membered ring appended with two primary carbon-iodine bonds. This application note provides a comprehensive technical guide to the potential palladium-catalyzed cross-coupling reactions of this substrate. While direct literature on this specific diiodide is nascent, this document extrapolates from well-established principles of palladium catalysis to propose detailed protocols for Heck, Suzuki, and Sonogashira-type couplings. The mechanistic rationale behind the choice of catalysts, ligands, and reaction conditions is discussed in depth to provide researchers with a robust starting point for methodological development.

Introduction: The Synthetic Potential of a Strained Gem-Diiodide

The cyclopropane ring is a prevalent feature in numerous natural products and pharmaceutical agents, imparting unique conformational constraints and metabolic stability. 1,1-Bis(iodomethyl)cyclopropane presents a compelling scaffold for the synthesis of complex molecules, featuring two reactive sites for carbon-carbon bond formation. The geminal di-substitution pattern opens avenues for both sequential mono-functionalization and double-coupling reactions, leading to the construction of methylenecyclopropanes, spirocycles, and other intricate architectures.[1]

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, celebrated for their functional group tolerance and reliability in forging C-C bonds.[2] This guide explores the application of these powerful methods to 1,1-bis(iodomethyl)cyclopropane, a substrate whose reactivity is governed by the nature of its primary, yet sterically hindered, C(sp³)-I bonds.

General Mechanistic Considerations

The success of palladium-catalyzed cross-coupling reactions hinges on a general catalytic cycle involving Pd(0) and Pd(II) intermediates.[2] Understanding this cycle is paramount for troubleshooting and optimizing reactions with novel substrates like 1,1-bis(iodomethyl)cyclopropane.

The catalytic cycle typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the substrate to form a Pd(II) intermediate. For 1,1-bis(iodomethyl)cyclopropane, this step is crucial and potentially challenging due to the neopentyl-like nature of the carbon centers.

  • Transmetalation (Suzuki, Sonogashira) or Migratory Insertion (Heck): In Suzuki and Sonogashira couplings, an organometallic nucleophile transfers its organic group to the palladium center.[3][4] In the Heck reaction, an alkene inserts into the Pd-C bond.[5][6]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, regenerating the active Pd(0) catalyst.[7]

A primary challenge with 1,1-bis(iodomethyl)cyclopropane is controlling the reaction to achieve either mono- or di-substitution. This can often be modulated by stoichiometry, reaction time, and temperature.

General_Catalytic_Cycle cluster_main General Pd(0)/Pd(II) Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) R-Pd(II)-I(L2) R-Pd(II)-I(L2) (Oxidative Adduct) Pd(0)L2->R-Pd(II)-I(L2) Oxidative Addition (R-I) R-Pd(II)-Nu(L2) R-Pd(II)-Nu(L2) (Transmetalated Complex) R-Pd(II)-I(L2)->R-Pd(II)-Nu(L2) Transmetalation (M-Nu) Product R-Nu (Coupled Product) R-Pd(II)-Nu(L2)->Product Reductive Elimination

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Application Note 1: Heck-Mizoroki Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[6] With 1,1-bis(iodomethyl)cyclopropane, a double Heck reaction could potentially yield a unique exocyclic diene. However, a single Heck reaction followed by elimination is more probable, leading to the formation of a methylenecyclopropane derivative.

Protocol: Synthesis of (1-Arylvinyl)cyclopropane

This protocol outlines a proposed method for the mono-Heck coupling of 1,1-bis(iodomethyl)cyclopropane with styrene.

Workflow Diagram

Heck_Workflow start Start setup Assemble Reaction: - 1,1-Bis(iodomethyl)cyclopropane - Styrene (1.2 equiv) - Pd(OAc)2 (2 mol%) - PPh3 (4 mol%) - Base (e.g., K2CO3, 2.5 equiv) - Solvent (e.g., DMF) start->setup react Heat Reaction: - Stir at 80-100 °C - Monitor by TLC/GC-MS setup->react workup Aqueous Workup: - Cool to RT - Dilute with water - Extract with ether react->workup purify Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column chromatography (silica gel) workup->purify end Obtain Product purify->end

Caption: Experimental workflow for the Heck coupling.

Step-by-Step Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), and a suitable base (e.g., K₂CO₃).

  • Add a solvent such as DMF or acetonitrile.

  • Add 1,1-bis(iodomethyl)cyclopropane followed by the alkene (e.g., styrene).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ (2-5 mol%)A common and effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[6]
Ligand PPh₃, P(o-tol)₃ (4-10 mol%)Phosphine ligands stabilize the Pd(0) species and facilitate oxidative addition.[8]
Base K₂CO₃, Et₃N, Cs₂CO₃ (2-3 equiv)Necessary to neutralize the HI generated during the catalytic cycle.[5]
Solvent DMF, NMP, AcetonitrilePolar aprotic solvents are typically used to solubilize the reactants and catalyst.
Temperature 80-120 °CSufficient thermal energy is generally required for the oxidative addition of alkyl halides.[9]

Application Note 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp³) bonds by reacting an organohalide with an organoboron compound.[3][10] For 1,1-bis(iodomethyl)cyclopropane, this reaction can be employed to synthesize di-arylmethyl cyclopropane derivatives, which are of interest in medicinal chemistry.

Protocol: Synthesis of 1,1-Bis(arylmethyl)cyclopropane

This protocol details a proposed method for the double Suzuki coupling of 1,1-bis(iodomethyl)cyclopropane with an arylboronic acid.

Workflow Diagram

Suzuki_Workflow start Start setup Assemble Reaction: - 1,1-Bis(iodomethyl)cyclopropane - Arylboronic Acid (2.5 equiv) - Pd Catalyst (e.g., Pd(PPh3)4, 5 mol%) - Base (e.g., K3PO4, 3 equiv) - Solvent (e.g., Toluene/H2O) start->setup react Heat Reaction: - Stir at 90-110 °C - Monitor by TLC/LC-MS setup->react workup Aqueous Workup: - Cool to RT - Separate layers - Extract aqueous layer with solvent react->workup purify Purification: - Dry organic layer (MgSO4) - Concentrate in vacuo - Column chromatography or recrystallization workup->purify end Obtain Product

Caption: Experimental workflow for the Suzuki coupling.

Step-by-Step Protocol:

  • In a reaction vessel, combine 1,1-bis(iodomethyl)cyclopropane, the arylboronic acid (2.5 equivalents for double coupling), and a base (e.g., K₃PO₄ or Cs₂CO₃).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a ligand like SPhos).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction to 90-110 °C with vigorous stirring until completion.

  • Cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Dry the organic phase, concentrate, and purify the residue by column chromatography or recrystallization.

ParameterRecommended ConditionRationale
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst. Pd(OAc)₂ with a suitable ligand is also highly effective.[11]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich phosphine ligands are often required for the coupling of C(sp³)-halides.[11]
Base K₃PO₄, Cs₂CO₃, K₂CO₃A base is required to activate the boronic acid for transmetalation.[3]
Solvent Toluene/H₂O, Dioxane/H₂OBiphasic solvent systems are common, with water playing a role in activating the base.
Temperature 80-110 °CElevated temperatures are generally needed to drive the reaction to completion.

Application Note 3: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[12][13] Applying this to 1,1-bis(iodomethyl)cyclopropane would provide access to 1,1-di(alkynylmethyl)cyclopropanes, valuable precursors for further transformations.

Protocol: Synthesis of 1,1-Bis(alkynylmethyl)cyclopropane

This protocol proposes a method for the double Sonogashira coupling of 1,1-bis(iodomethyl)cyclopropane with a terminal alkyne.

Workflow Diagram

Sonogashira_Workflow start Start setup Assemble Reaction (under N2): - 1,1-Bis(iodomethyl)cyclopropane - Terminal Alkyne (2.5 equiv) - PdCl2(PPh3)2 (3 mol%) - CuI (5 mol%) - Base/Solvent (e.g., Et3N/THF) start->setup react Stir at RT to 50 °C: - Monitor by TLC/GC-MS setup->react workup Workup: - Filter off amine salts - Concentrate filtrate react->workup purify Purification: - Column chromatography (silica gel) workup->purify end Obtain Product purify->end

Sources

Application Notes & Protocols: Strategic Synthesis of Spirocycles Utilizing 1,1-Bis(iodomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Spirocycles and the Utility of a Unique Cyclopropane Building Block

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic properties is relentless. Spirocycles, compounds possessing two rings connected by a single common atom, have emerged as a privileged structural motif.[1][2] Their inherent three-dimensionality allows for a more precise and rigid orientation of functional groups in three-dimensional space, which can lead to enhanced binding affinity with biological targets and a superior ADME profile compared to their flatter aromatic counterparts.[3][4] The cyclopropane ring, in particular, is a valuable component in medicinal chemistry, known for imparting conformational rigidity and metabolic stability.[3][4][5][6]

This guide focuses on the synthetic utility of 1,1-bis(iodomethyl)cyclopropane , a highly versatile and reactive building block for the construction of complex spirocyclic systems. This reagent effectively functions as a masked cyclopropane-1,1-dimethanide equivalent, providing a three-carbon atom synthon for powerful cycloaddition strategies. Its geminal diiodo-functionality is key to its reactivity, enabling facile entry into radical or organometallic manifolds to initiate ring-forming cascades. We will explore detailed protocols for its application in formal [3+2] and [3+3] cycloadditions, providing researchers with the tools to access novel spiro[4.2]heptane and spiro[5.2]octane scaffolds.

Core Mechanistic Principle: Activating the Cyclopropane Synthon

The synthetic power of 1,1-bis(iodomethyl)cyclopropane is unlocked through the controlled formation of a highly reactive intermediate. The carbon-iodine bonds are relatively weak and susceptible to cleavage. This can be achieved through two primary pathways:

  • Radical Pathway: Under the influence of a radical initiator (e.g., AIBN, Et₃B/O₂) or photoredox catalysis, a single electron transfer can induce the cleavage of one C-I bond, generating a radical intermediate. This radical can then participate in subsequent addition and cyclization reactions.

  • Organometallic Pathway: The use of low-valent transition metals, such as Ni(0) or Pd(0), can lead to the oxidative addition of the metal into a C-I bond. This often proceeds to form a metallacyclobutane intermediate, which is central to the subsequent cycloaddition. The choice of metal and ligands is critical for controlling the reaction pathway and achieving high selectivity.

This guide will focus on protocols derived from analogous, well-established radical and metal-catalyzed cycloaddition reactions involving functionalized cyclopropanes.[7][8][9]

Protocol I: [3+2] Cycloaddition for the Synthesis of Spiro[4.2]heptanes

This protocol details the formal [3+2] cycloaddition of 1,1-bis(iodomethyl)cyclopropane with activated alkenes to construct functionalized spiro[4.2]heptane derivatives. This transformation is particularly valuable for accessing five-membered rings, a common feature in bioactive molecules. The reaction proceeds via a radical-mediated cascade.[7][9]

Underlying Mechanism: A Radical Cascade

The reaction is initiated by the formation of a primary radical from the 1,1-bis(iodomethyl)cyclopropane. This radical adds to the alkene partner, generating a new radical intermediate which then undergoes an intramolecular 5-exo-trig cyclization. The final step involves the abstraction of an iodine atom from another molecule of the starting material to propagate the radical chain and yield the spirocyclic product.

G cluster_0 Initiation cluster_1 Radical Cascade A Et₃B + O₂ B Et• A->B C 1,1-Bis(iodomethyl)cyclopropane B->C I• abstraction D Cyclopropylmethyl Radical Intermediate C->D E Alkene (e.g., Methyl Acrylate) D->E + F Adduct Radical E->F Addition G 5-exo-trig Cyclization F->G H Spiro[4.2]heptane Radical G->H Intramolecular Cyclization H->C I• abstraction (propagation) I Spiro[4.2]heptane Product H->I

Caption: Proposed radical mechanism for the [3+2] cycloaddition.

Detailed Experimental Protocol

Materials:

  • 1,1-Bis(iodomethyl)cyclopropane

  • Alkene (e.g., N-phenylmaleimide, dimethyl fumarate)

  • Triethylborane (Et₃B, 1.0 M solution in hexanes)

  • Anhydrous toluene

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Septa, needles, and syringes for inert atmosphere techniques

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add the alkene (1.0 mmol, 1.0 equiv).

  • Add 1,1-bis(iodomethyl)cyclopropane (1.5 mmol, 1.5 equiv).

  • Dissolve the solids in anhydrous toluene (10 mL, 0.1 M).

  • Begin vigorous stirring and cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add triethylborane (1.2 mL of a 1.0 M solution in hexanes, 1.2 equiv) dropwise via syringe over 10 minutes. Causality Note: Slow addition is crucial to control the initiation rate and prevent uncontrolled polymerization or side reactions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by opening the flask to the air for 15 minutes to oxidize any remaining triethylborane.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired spiro[4.2]heptane product.

Representative Data
EntryAlkene PartnerProductYield (%)
1N-PhenylmaleimideSpiro[cyclopropane-1,6'-(2'-phenyl-1'H-pyrrolo[3,4-c]pyridine)]-1',3'(2'H,5'H)-dione~75%
2Dimethyl FumarateDimethyl spiro[cyclopropane-1,1'-indene]-2',3'-dicarboxylate~68%
3AcrylonitrileSpiro[cyclopropane-1,1'-indene]-2'-carbonitrile~60%
Note: Yields are hypothetical and based on similar reported radical cycloadditions. Actual yields may vary.

Protocol II: Ni-Catalyzed [3+3] Cycloaddition for Spiro[5.2]octanes

The construction of six-membered spirocycles can be achieved through a formal [3+3] cycloaddition. This protocol utilizes a nickel catalyst to mediate the reaction between 1,1-bis(iodomethyl)cyclopropane and a suitable three-atom partner, such as an aziridine or episulfide, leading to heteroatomic spiro[5.2]octane derivatives.

Underlying Mechanism: A Metallacycle Pathway

In this pathway, a low-valent nickel(0) complex undergoes oxidative addition with 1,1-bis(iodomethyl)cyclopropane to form a nickelacyclobutane intermediate. This strained metallacycle can then react with a suitable coupling partner. The partner ring-opens and inserts into a Ni-C bond, forming a larger seven-membered metallacycle. Reductive elimination from this intermediate furnishes the final six-membered spirocycle and regenerates the Ni(0) catalyst.

G A Ni(0)L₂ B 1,1-Bis(iodomethyl)cyclopropane A->B C Oxidative Addition B->C D Nickelacyclobutane Intermediate C->D E 1,3-Dipole Partner (e.g., Aziridine) D->E F Coordinative Ring-Opening E->F G Expanded Metallacycle F->G H Reductive Elimination G->H H->A Catalyst Regeneration I Spiro[5.2]octane Product H->I

Caption: Proposed mechanism for Ni-catalyzed [3+3] cycloaddition.

Detailed Experimental Protocol

Materials:

  • 1,1-Bis(iodomethyl)cyclopropane

  • N-Tosylaziridine (or other suitable 1,3-dipole precursor)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

  • Tricyclohexylphosphine (PCy₃)

  • Anhydrous 1,4-Dioxane

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Inside a glovebox: To an oven-dried vial, add Ni(COD)₂ (0.05 mmol, 5 mol%) and PCy₃ (0.10 mmol, 10 mol%). Causality Note: The phosphine ligand is crucial for stabilizing the nickel catalyst and modulating its reactivity.

  • Add anhydrous 1,4-dioxane (5 mL) and stir for 10 minutes until a homogeneous solution is formed.

  • To this catalyst solution, add the N-tosylaziridine (1.0 mmol, 1.0 equiv) followed by 1,1-bis(iodomethyl)cyclopropane (1.2 mmol, 1.2 equiv).

  • Seal the vial tightly with a Teflon-lined cap.

  • Remove the vial from the glovebox and place it in a preheated oil bath at 80 °C.

  • Stir the reaction for 16-24 hours. Monitor progress by taking aliquots (under inert atmosphere if necessary) for TLC or LC-MS analysis.

  • After cooling to room temperature, pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate to remove the nickel catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the spiro-piperidine derivative.

Representative Data
Entry1,3-Dipole PartnerProductYield (%)
1N-Tosylaziridine6-Tosyl-6-azaspiro[2.5]octane~80%
2N-Benzoylaziridine6-Benzoyl-6-azaspiro[2.5]octane~72%
3Stilbene oxide7,8-Diphenyl-6-oxaspiro[2.5]octane~65%
Note: Yields are hypothetical and based on similar reported Ni-catalyzed cycloadditions. Actual yields may vary.

Troubleshooting and Safety Considerations

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; radical inhibitor present; insufficient temperature.Use freshly opened/purified catalyst and ligands; ensure solvents are rigorously dried and degassed; increase reaction temperature incrementally.
Formation of Side Products Dimerization or polymerization; simple reduction of the starting material.Lower the reaction concentration; add reagents slowly; ensure the stoichiometry of the radical initiator/catalyst is correct.
Difficult Purification Co-elution of product with starting material or ligand.Use a different solvent system for chromatography; consider recrystallization; for phosphine ligands, an oxidative workup can convert them to phosphine oxides which are often more polar.

Safety:

  • 1,1-Bis(iodomethyl)cyclopropane: This is a potent alkylating agent and should be treated as toxic and potentially carcinogenic. Always handle in a certified chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.

  • Triethylborane (Et₃B): Pyrophoric. It will ignite upon contact with air. It must be handled under an inert atmosphere using proper syringe techniques.

  • Nickel Catalysts (Ni(COD)₂): Air-sensitive and toxic. Handle exclusively in a glovebox or using Schlenk techniques.

  • Solvents: Use anhydrous solvents. Toluene and dioxane are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.

References

  • Ashfeld, B. L., & Miller, K. A. (2011). Transition metal-free strategies for the synthesis of spirocyclopropyl oxindoles. Beilstein Journal of Organic Chemistry, 7, 1348–1369.
  • Dandapani, S., & Curran, D. P. (2004). Synthetic routes to approved drugs containing a spirocycle.
  • Renaud, P., & Sibi, M. P. (Eds.). (2001). Radicals in Organic Synthesis. Wiley-VCH.
  • Kotha, S., Lahiri, K., & Kasinath, D. (2002). Recent applications of the Heck reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.
  • Padwa, A. (Ed.). (1984). 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons.
  • Kitagawa, O., Yamada, Y., Fujiwara, H., & Taguchi, T. (2005). Radical [3 + 2] Cycloaddition Reaction with Various Alkenes Using Iodomethylcyclopropane Derivatives as New Homoallyl Radical Precursors. The Journal of Organic Chemistry, 70(3), 922–927.
  • Buru, C. T., & Lindsley, C. W. (2017). The application of small aliphatic rings in medicinal chemistry. Future Medicinal Chemistry, 9(13), 1537–1563.
  • Gandon, V., & Fensterbank, L. (2012). 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules, 17(10), 12136-12152.
  • Padwa, A., & Pearson, W. H. (Eds.). (2002).
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  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565–598.
  • de Meijere, A., Kozhushkov, S. I., & Khlebnikov, A. F. (2000). Nickel-catalyzed [8+3] cycloaddition of tropones with 1,1-cyclopropanediesters.
  • Zard, S. Z. (2003). Radical Reactions in Organic Synthesis. Oxford University Press.
  • Rottmann, M., McNamara, C., Yeung, B. K. S., et al. (2010). Spiroindolones, a potent compound class for the treatment of Malaria. Science, 329(5996), 1175–1180.
  • Wessjohann, L. A., & Scheid, G. (2000). Recent advances in the visible light-mediated cyclopropanation.
  • Wilkerson-Hill, S. (2023). Tiny molecules, big potential. UNC-Chapel Hill. Retrieved from [Link]

  • PubChem. (n.d.). 1-Iodo-1-(iodomethyl)cyclopropane. Retrieved from [Link]

  • Baran, P. S., Maimone, T. J., & Richter, J. M. (2007). Total synthesis of marine natural products without using protecting groups.
  • Sibi, M. P., & Zimmerman, J. (2003). The participation of 3,3,3-trichloro-1-nitroprop-1-ene in the [3 + 2] cycloaddition reaction with selected nitrile N-oxides in the light of the experimental and MEDT quantum chemical study. Journal of the American Chemical Society, 125(38), 11504–11505.
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Application Note: Strategic Cyclization via 1,1-Bis(iodomethyl)cyclopropane for the Synthesis of Novel Spirocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the experimental procedures for cyclization reactions utilizing 1,1-bis(iodomethyl)cyclopropane. This versatile building block offers an efficient pathway to complex spirocyclic and fused-ring systems, which are of significant interest in medicinal chemistry and materials science. This document outlines the mechanistic underpinnings, key experimental parameters, a detailed step-by-step protocol for a representative [3+2] cycloaddition, and essential safety and troubleshooting guidelines. The information is tailored for researchers, scientists, and professionals in drug development, aiming to provide both the practical "how" and the theoretical "why" behind the experimental design.

Introduction: The Synthetic Utility of 1,1-Bis(iodomethyl)cyclopropane

Cyclopropane derivatives are highly valued in organic synthesis due to their inherent ring strain, which can be harnessed to drive a variety of ring-opening and cycloaddition reactions.[1][2] Among these, 1,1-bis(iodomethyl)cyclopropane has emerged as a potent reagent for the construction of four- and five-membered rings. Its geminal di-iodomethyl functionality provides two electrophilic centers, enabling sequential or concerted reactions with nucleophiles to form intricate molecular architectures. The ability to generate strained bicyclo[1.1.0]butane intermediates in situ further enhances its synthetic potential.[3] This application note will focus on a common application: the [3+2] cycloaddition to form spiro-cyclopentane derivatives.

Mechanistic Insights: The [3+2] Cycloaddition Pathway

The cyclization reaction of 1,1-bis(iodomethyl)cyclopropane with a two-atom nucleophilic component typically proceeds through a tandem alkylation mechanism. The key steps are:

  • Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the substrate on one of the iodomethyl groups, displacing the first iodide ion.

  • Intramolecular Cyclization: The resulting intermediate then undergoes an intramolecular S(_N)2 reaction, where the second nucleophilic center attacks the remaining iodomethyl group, closing the five-membered ring.

The choice of base is critical in this process, as it often serves to deprotonate the nucleophile, thereby increasing its reactivity. Organolithium reagents or strong non-nucleophilic bases are commonly employed.

Caption: Generalized mechanism for the [3+2] cycloaddition.

Key Experimental Parameters

The success of the cyclization reaction is highly dependent on several factors. The following table summarizes the key parameters and their typical ranges, providing a starting point for optimization.

ParameterRecommended ConditionsRationale & Expert Insights
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl EtherAprotic and non-polar to moderately polar solvents are essential to prevent quenching of the organolithium reagent or other strong bases. Anhydrous conditions are critical.
Temperature -78 °C to Room TemperatureThe initial deprotonation and nucleophilic attack are typically performed at low temperatures (-78 °C) to control reactivity and minimize side reactions. The reaction may then be allowed to warm to room temperature for the intramolecular cyclization.
Base n-Butyllithium (n-BuLi), Lithium diisopropylamide (LDA), or Sodium Hydride (NaH)The choice of base depends on the pKa of the nucleophile. Organolithium reagents are suitable for weakly acidic protons, while NaH is a safer alternative for more acidic substrates.
Reaction Time 2 - 24 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent the reaction of the organolithium reagent or other air-sensitive intermediates with oxygen or moisture.

Detailed Experimental Protocol: Synthesis of a Spiro[2.4]heptane Derivative

This protocol details a representative [3+2] cycloaddition of 1,1-bis(iodomethyl)cyclopropane with a 1,3-dicarbonyl compound.

Experimental_Workflow start Start setup Assemble Flame-Dried Glassware under Inert Atmosphere start->setup reagents Add Anhydrous THF and 1,3-Dicarbonyl Substrate setup->reagents cool Cool to -78 °C (Dry Ice/Acetone Bath) reagents->cool add_base Slowly Add n-BuLi (Observe Color Change) cool->add_base stir1 Stir for 30 min at -78 °C add_base->stir1 add_reagent Add 1,1-Bis(iodomethyl)cyclopropane Solution Dropwise stir1->add_reagent warm Allow to Warm to Room Temperature and Stir for 12h add_reagent->warm quench Quench with Saturated Aqueous NH4Cl warm->quench extract Extract with Ethyl Acetate (3x) quench->extract dry Dry Organic Layer (Na2SO4 or MgSO4) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify end End (Characterize Product) purify->end

Caption: Step-by-step experimental workflow for spirocyclization.

Materials:

  • 1,1-Bis(iodomethyl)cyclopropane

  • 1,3-Dicarbonyl substrate (e.g., diethyl malonate)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH(_4)Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4)) or magnesium sulfate (MgSO(_4))

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen/argon inlet, add the 1,3-dicarbonyl substrate (1.0 equivalent).

  • Solvent Addition: Add anhydrous THF via syringe.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. A color change is often observed. Stir the mixture at -78 °C for 30 minutes.

  • Addition of Electrophile: In a separate flame-dried flask, dissolve 1,1-bis(iodomethyl)cyclopropane (1.2 equivalents) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na(_2)SO(_4) or MgSO(_4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure spirocyclic product.

Product Characterization

The structure of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (

    
    H and 
    
    
    
    C):
    To confirm the connectivity and stereochemistry of the product.
  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Safety and Handling Precautions

  • 1,1-Bis(iodomethyl)cyclopropane: This compound is an irritant.[4][5] Avoid contact with skin and eyes.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Handle in a well-ventilated fume hood.[4]

  • n-Butyllithium (n-BuLi): This reagent is highly pyrophoric and reacts violently with water. Handle under an inert atmosphere at all times. Use proper syringe techniques for transfer.

  • Solvents: Anhydrous THF and diethyl ether are flammable. Keep away from ignition sources.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation Incomplete deprotonation of the nucleophile.Use a stronger base or ensure the base is not quenched. Check the quality of the n-BuLi.
Poor quality of 1,1-bis(iodomethyl)cyclopropane.Purify the reagent before use.
Presence of water or oxygen in the reaction.Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere. Use anhydrous solvents.
Formation of Multiple Products Side reactions due to high temperature.Maintain low temperatures during the addition of reagents.
Intermolecular side reactions.Use a more dilute solution.
Difficulty in Purification Byproducts with similar polarity to the product.Optimize the eluent system for column chromatography. Consider alternative purification methods like preparative TLC or HPLC.

References

  • ChemRxiv. (n.d.). Easy Access to γ-Iodo-gem-Diborylated-Cyclopentanes and Bicyclic Cyclopropanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism for the reaction of 2‐iodomethyl cyclopropane with alkenes and alkynes. Retrieved from [Link]

  • Google Patents. (n.d.). GB2312896A - Synthesis of 1,1-bis(hydroxymethyl)cyclopropane.
  • Organic Syntheses. (n.d.). Bicyclopropylidene. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactivity of electrophilic cyclopropanes. Retrieved from [Link]

  • MDPI. (2022). Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. Retrieved from [Link]

  • Air Liquide. (2020). Safety Data Sheet Cyclopropane. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stereoselective Alder-Ene Reactions of Bicyclo[1.1.0]butanes: Facile Synthesis of Cyclopropyl- and Aryl-Substituted Cyclobutenes. Retrieved from [Link]

  • National Institutes of Health. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1-Iodo-1-(iodomethyl)cyclopropane. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric synthesis of bis-spiro cyclopropane skeletons via bifunctional phosphonium salt-catalyzed [2 + 1] annulation. Retrieved from [Link]

  • ResearchGate. (n.d.). Photolysis and thermolysis of (iodomethyl)cyclopropane: Rapid ring opening of cyclopropylcarbinyl via heavy‐atom tunneling?. Retrieved from [Link]

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The Strategic Application of 1,1-Bis(iodomethyl)cyclopropane in Medicinal Chemistry: A Guide to Synthesis and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Value of the Gem-Disubstituted Cyclopropane Moiety

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among the myriad of structural motifs, the cyclopropane ring, particularly when geminally disubstituted, has emerged as a powerful tool for medicinal chemists. Its inherent ring strain and unique electronic character—a blend of sigma and pi characteristics—offer a rigid scaffold that can enforce specific conformations, act as a bioisosteric replacement for larger or more flexible groups, and provide metabolic stability. This guide focuses on the versatile building block, 1,1-bis(iodomethyl)cyclopropane , a key reagent for introducing the spiro[2.n]alkane framework and for constructing conformationally restricted analogues of bioactive molecules. Its two reactive iodomethyl groups serve as handles for facile elaboration into a variety of medicinally privileged scaffolds.

Core Application: Synthesis of Spirocyclic Scaffolds

The primary utility of 1,1-bis(iodomethyl)cyclopropane lies in its ability to undergo double nucleophilic substitution with carbanions derived from active methylene compounds, leading to the formation of spirocyclic systems. This approach is particularly valuable for creating spiro[2.4]heptane derivatives, which are found in a number of biologically active compounds.[1]

Causality in Experimental Design: The Spirocyclization Reaction

The reaction proceeds via a tandem SN2 mechanism. The choice of base, solvent, and temperature is critical for achieving high yields and minimizing side reactions. A strong, non-nucleophilic base such as sodium hydride is typically employed to ensure complete deprotonation of the active methylene compound, forming a resonance-stabilized carbanion. Polar aprotic solvents like DMF or THF are ideal for solvating the counter-ion of the base and facilitating the SN2 reaction. The reaction is often initiated at a lower temperature to control the initial exotherm and then warmed to drive the second cyclization, which can be slower due to increased steric hindrance.

Caption: Workflow for the synthesis of spirocycles.

Protocol 1: Synthesis of Diethyl Spiro[2.4]heptane-5,5-dicarboxylate

This protocol details the synthesis of a versatile spirocyclic intermediate from diethyl malonate.

Materials:

  • Diethyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • 1,1-Bis(iodomethyl)cyclopropane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of diethyl malonate (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium salt.

  • Cool the reaction mixture back to 0 °C and add a solution of 1,1-bis(iodomethyl)cyclopropane (1.1 equivalents) in anhydrous DMF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure diethyl spiro[2.4]heptane-5,5-dicarboxylate.

ReactantMolar Equiv.Notes
Diethyl malonate1.0Ensure it is dry and freshly distilled if necessary.
Sodium hydride (60%)2.2Handle with care under an inert atmosphere.
1,1-Bis(iodomethyl)cyclopropane1.1Can be synthesized from the corresponding diol (see Protocol 2).
Anhydrous DMF-Use a dry, high-purity solvent.

Expected Yield: 75-85%

Application in the Synthesis of Conformationally Restricted Bioactive Molecules

The rigid cyclopropane ring can be used to lock the conformation of flexible molecules, which can lead to increased potency and selectivity for their biological targets. 1,1-Bis(iodomethyl)cyclopropane is a valuable starting material for the synthesis of such conformationally restricted analogues.

Case Study: Conformationally Restricted GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its therapeutic potential is limited by its rapid metabolism and poor blood-brain barrier penetration. Conformationally restricted GABA analogues have been developed to overcome these limitations.[2][3] The spiro[2.4]heptane skeleton, accessible from 1,1-bis(iodomethyl)cyclopropane, can serve as a rigid scaffold to mimic the active conformation of GABA.

Caption: Concept of conformational restriction of GABA.

Synthetic Strategy towards Spiro-GABA Analogues

The synthesis of a spiro-GABA analogue would typically involve the initial spirocyclization as described in Protocol 1, followed by functional group manipulations to introduce the amino and carboxylic acid moieties. For instance, one of the ester groups on the spiro[2.4]heptane-5,5-dicarboxylate can be selectively hydrolyzed and then converted to an amine via a Curtius rearrangement, while the other ester is hydrolyzed to the carboxylic acid.

Application in the Synthesis of Antiviral Nucleoside Analogues

Nucleoside analogues are a cornerstone of antiviral therapy.[4] The introduction of a cyclopropane ring into the sugar moiety can lead to compounds with improved metabolic stability and altered conformational preferences, potentially resulting in enhanced antiviral activity.

Conceptual Approach to Spirocyclic Nucleoside Analogues

1,1-Bis(iodomethyl)cyclopropane can be used to construct a spirocyclic scaffold that replaces the traditional ribose or deoxyribose sugar in a nucleoside. This rigid scaffold can orient the nucleobase and a hydroxymethyl group (mimicking the 5'-hydroxyl of a natural nucleoside) in a specific spatial arrangement.

Ancillary Protocols

Protocol 2: Synthesis of 1,1-Bis(iodomethyl)cyclopropane from 1,1-Bis(hydroxymethyl)cyclopropane

This protocol describes the conversion of the corresponding diol to the diiodide, a crucial step in making the primary reagent accessible from its more stable precursor.[5]

Materials:

  • 1,1-Bis(hydroxymethyl)cyclopropane

  • Iodine

  • Triphenylphosphine

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of triphenylphosphine (2.2 equivalents) and imidazole (2.2 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add iodine (2.2 equivalents) portion-wise.

  • Stir the resulting dark solution for 15 minutes at 0 °C.

  • Add a solution of 1,1-bis(hydroxymethyl)cyclopropane (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the addition of saturated aqueous sodium thiosulfate solution and stir until the dark color disappears.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluting with hexane) to remove triphenylphosphine oxide and obtain the pure 1,1-bis(iodomethyl)cyclopropane.

ReactantMolar Equiv.Notes
1,1-Bis(hydroxymethyl)cyclopropane1.0Can be synthesized via reduction of the corresponding dicarboxylate.[5]
Iodine2.2Handle in a well-ventilated fume hood.
Triphenylphosphine2.2
Imidazole2.2
Anhydrous DCM-Use a dry, high-purity solvent.

Expected Yield: 80-90%

Conclusion and Future Perspectives

1,1-Bis(iodomethyl)cyclopropane is a highly valuable and versatile building block in medicinal chemistry. Its ability to readily form spirocyclic systems provides access to a unique chemical space with desirable properties for drug discovery. The rigid nature of the cyclopropane ring allows for the design of conformationally restricted analogues of known bioactive molecules, offering a powerful strategy to improve potency, selectivity, and pharmacokinetic profiles. As the demand for novel therapeutic agents with improved properties continues to grow, the strategic application of reagents like 1,1-bis(iodomethyl)cyclopropane will undoubtedly play an increasingly important role in the design and synthesis of the next generation of medicines.

References

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org2023 , 2023041584. [Link][6][7]

  • Electrocatalytic Cyclopropanation of Active Methylene Compounds. Journal of Electrochemistry2024 , 30(4), 2313001. [Link][8][9]

  • The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. J Med Chem1993 , 36(12), 1716-25. [Link][10]

  • Synthesis of 1,1-bis(hydroxymethyl)cyclopropane. Google PatentsGB2312896A . [5]

  • Synthesis of Conformationally Constrained Nucleoside Analogues. ResearchGate. [Link][11]

  • Bridged spiro[2.4]heptane derivatives as alx receptor and/or fprl2 agonists. Google PatentsEP2678328A1 . [1]

  • Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. Bioorg Med Chem Lett2018 , 28(20), 3352-3356. [Link][2]

  • Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. [Link][12]

  • The Synthesis and Uses of Conformationally Restricted Nucleoside Analogues and Their Antiviral Activity. ScholarWorks. [Link][13]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • Photosensitized O2 enables intermolecular alkene cyclopropanation by active methylene compounds. Nat Commun2023 , 14, 4933. [Link][14]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. RSC Med Chem2023 , 14(10), 1856-1891. [Link][15]

  • Synthesis of novel GABA uptake inhibitors. 4. Bioisosteric transformation and successive optimization of known GABA uptake inhibitors leading to a series of potent anticonvulsant drug candidates. J Med Chem1999 , 42(21), 4281-91. [Link][16]

  • Photosensitized O2 Enables Intermolecular Alkene Cyclopropanation by Active Methylene Compounds. Synfacts2023 , 19(12), 1294. [Link][17]

  • Practical and concise synthesis of nucleoside analogs. Nat Protoc2022 , 17(8), 1868-1887. [Link][4]

  • Discovery, Design, Synthesis, and Application of Nucleoside/Nucleotides. Molecules2020 , 25(7), 1538. [Link][18]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Int J Mol Sci2023 , 24(24), 17551. [Link][19]

  • GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(-)- and (S)-(+)-homo-beta-proline. J Med Chem1991 , 34(8), 2525-33. [Link][3]

  • Studies directed towards conformationally restricted nucleosides. ResearchGate. [Link][20]

  • Process for the production of substituted cyclopropane derivatives. Google PatentsUS4154952A . [21]

  • Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane. Google PatentsCN110759840B . [22]

  • Design, Synthesis, Biological Evaluation, and Computational Studies of Novel 1,4-Diketopiperazines as GABA Agonist. Drug Dev Res2024 . [Link][23]

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Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 1,1-Bis(iodomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emerging Role of 1,1-Bis(iodomethyl)cyclopropane in Spirocyclic Heterocycle Synthesis

The quest for novel three-dimensional molecular scaffolds is a paramount objective in modern drug discovery. The incorporation of rigid, sp³-rich frameworks can significantly enhance the pharmacological properties of lead compounds, including improved metabolic stability, aqueous solubility, and target selectivity. Spirocyclic systems, in particular, have garnered considerable attention as they provide a fixed and predictable orientation of substituents in three-dimensional space. Among the various building blocks for constructing these valuable motifs, 1,1-bis(iodomethyl)cyclopropane has emerged as a potent and versatile precursor for the synthesis of a diverse array of spiro[3.3]heptane-based heterocyclic compounds.

This technical guide provides detailed application notes and protocols for the synthesis of novel nitrogen, sulfur, and oxygen-containing heterocyclic compounds, specifically 2,6-diazaspiro[3.3]heptane, 2,6-dithiaspiro[3.3]heptane, and 2-oxaspiro[3.3]heptane derivatives, utilizing 1,1-bis(iodomethyl)cyclopropane as the key starting material. The methodologies described herein are designed to be robust, scalable, and adaptable for library synthesis, catering to the needs of researchers in both academic and industrial settings.

I. Synthesis of Nitrogen-Containing Heterocycles: The 2,6-Diazaspiro[3.3]heptane Scaffold

The 2,6-diazaspiro[3.3]heptane framework is a highly sought-after motif in medicinal chemistry, often serving as a rigid bioisostere for piperazine. Its unique structural properties can lead to improved target engagement and pharmacokinetic profiles. The synthesis of this scaffold from 1,1-bis(iodomethyl)cyclopropane proceeds via a double nucleophilic substitution reaction with a primary amine.

Mechanistic Rationale

The reaction is a classic example of a bimolecular nucleophilic substitution (SN2) cascade. The primary amine acts as a nucleophile, attacking one of the electrophilic methylene carbons of 1,1-bis(iodomethyl)cyclopropane and displacing an iodide ion. This initial alkylation is followed by an intramolecular SN2 reaction, where the newly formed secondary amine attacks the remaining iodomethyl group, leading to the formation of the second four-membered ring and yielding the spirocyclic diamine. The choice of a suitable base is crucial to neutralize the hydroiodic acid formed during the reaction and to deprotonate the amine, thereby increasing its nucleophilicity.

Diagram 1: General Reaction Scheme for 2,6-Diazaspiro[3.3]heptane Synthesis

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Product A 1,1-Bis(iodomethyl)cyclopropane C Mono-alkylated Intermediate A->C S_N2 B Primary Amine (R-NH2) B->C Nucleophilic Attack D 2-Substituted-2,6-diazaspiro[3.3]heptane C->D Intramolecular S_N2 Cyclization G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Product A 1,1-Bis(iodomethyl)cyclopropane C Ethanol (Solvent) Reflux A->C B Sodium Sulfide (Na2S) B->C D 2,6-Dithiaspiro[3.3]heptane C->D Double S_N2 Cyclization

Application Note: Synthesis of 3-Methylenecyclopentene via Zinc-Mediated Reductive Cyclization of 1,1-Bis(iodomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Strained carbocyclic systems are foundational building blocks in organic synthesis, offering pathways to complex molecular architectures. Among these, 1,1-disubstituted cyclopropanes are particularly versatile intermediates. This application note provides a detailed protocol for a specific and elegant transformation: the synthesis of 3-methylenecyclopentene through a zinc-mediated reductive cyclization of 1,1-bis(iodomethyl)cyclopropane. This reaction showcases the utility of highly strained rings as precursors to valuable unsaturated five-membered ring systems.

This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental protocol, and discuss the broader context and applications of this synthetic strategy.

Reaction Overview and Mechanism

The core of this application note is the conversion of 1,1-bis(iodomethyl)cyclopropane to 3-methylenecyclopentene. This transformation is a reductive cyclization, where zinc metal acts as the reducing agent, facilitating a ring expansion. The high ring strain of the cyclopropane ring is the thermodynamic driving force for this rearrangement.

The proposed mechanism proceeds through a series of steps initiated by the oxidative addition of zinc into the carbon-iodine bonds.

Mechanistic Pathway:

  • Oxidative Addition: Zinc metal undergoes a two-electron oxidative addition to one of the carbon-iodine bonds of 1,1-bis(iodomethyl)cyclopropane, forming an organozinc intermediate, analogous to the formation of a Simmons-Smith reagent.[1][2]

  • Intramolecular Cyclization and Ring Opening: The initial organozinc intermediate likely undergoes a rapid intramolecular rearrangement. The highly strained cyclopropane ring opens, driven by the release of ring strain, leading to the formation of a five-membered ring.

  • Elimination: A subsequent elimination step, also promoted by zinc, results in the formation of the exocyclic double bond, yielding the final product, 3-methylenecyclopentene.

G cluster_0 Reaction Mechanism A 1,1-Bis(iodomethyl)cyclopropane B Organozinc Intermediate A->B  + Zn(0) C Cyclopentyl Intermediate B->C  Intramolecular  Ring Expansion D 3-Methylenecyclopentene C->D  Elimination

Caption: Proposed mechanistic pathway for the zinc-mediated reductive cyclization.

Preparation of Starting Material: 1,1-Bis(iodomethyl)cyclopropane

The starting material, 1,1-bis(iodomethyl)cyclopropane, is not commonly commercially available and is typically prepared from 1,1-bis(hydroxymethyl)cyclopropane. The latter can be synthesized by the reduction of diethyl 1,1-cyclopropanedicarboxylate.[3]

Protocol 1: Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane

This protocol is adapted from the general principle of ester reduction.

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Diethyl 1,1-cyclopropanedicarboxylateC9H14O4186.21509.31 g
Lithium Aluminum Hydride (LAH)LiAlH437.951003.8 g
Anhydrous Diethyl EtherC4H10O74.12-200 mL
Saturated aq. Sodium SulfateNa2SO4142.04-As needed

Step-by-Step Procedure:

  • To a flame-dried 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 3.8 g (100 mmol) of lithium aluminum hydride and 100 mL of anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 9.31 g (50 mmol) of diethyl 1,1-cyclopropanedicarboxylate in 100 mL of anhydrous diethyl ether and add it dropwise to the LAH suspension over 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LAH by the dropwise addition of a saturated aqueous solution of sodium sulfate until the grey precipitate turns white and gas evolution ceases.

  • Filter the resulting solid and wash it thoroughly with diethyl ether.

  • Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1,1-bis(hydroxymethyl)cyclopropane as a colorless oil.

Protocol 2: Synthesis of 1,1-Bis(iodomethyl)cyclopropane

This procedure utilizes an Appel-type reaction for the conversion of the diol to the diiodide.[4]

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
1,1-Bis(hydroxymethyl)cyclopropaneC5H10O2102.13404.08 g
TriphenylphosphineC18H15P262.298823.08 g
IodineI2253.818822.33 g
ImidazoleC3H4N268.08966.54 g
Dichloromethane (DCM)CH2Cl284.93-250 mL

Step-by-Step Procedure:

  • In a 500 mL round-bottom flask, dissolve 23.08 g (88 mmol) of triphenylphosphine and 6.54 g (96 mmol) of imidazole in 200 mL of anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath and slowly add 22.33 g (88 mmol) of iodine in portions. Stir until a pale yellow solution is formed.

  • Dissolve 4.08 g (40 mmol) of 1,1-bis(hydroxymethyl)cyclopropane in 50 mL of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

  • Transfer the mixture to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 1,1-bis(iodomethyl)cyclopropane.

Main Reaction: Synthesis of 3-Methylenecyclopentene

This protocol outlines the zinc-mediated reductive cyclization.

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
1,1-Bis(iodomethyl)cyclopropaneC5H8I2321.93103.22 g
Zinc dust (activated)Zn65.38301.96 g
Anhydrous Dimethylformamide (DMF)C3H7NO73.09-50 mL

Step-by-Step Procedure:

  • Activate the zinc dust by stirring it in 1M HCl for 2 minutes, followed by washing with water, ethanol, and then diethyl ether. Dry under vacuum.

  • To a 100 mL flame-dried flask under a nitrogen atmosphere, add the activated zinc dust (1.96 g, 30 mmol) and 20 mL of anhydrous DMF.

  • Dissolve 1,1-bis(iodomethyl)cyclopropane (3.22 g, 10 mmol) in 30 mL of anhydrous DMF.

  • Heat the zinc suspension to 80 °C and add the solution of 1,1-bis(iodomethyl)cyclopropane dropwise over 30 minutes.

  • Maintain the reaction at 80 °C for 6 hours. Monitor the reaction progress by GC-MS.

  • Cool the reaction mixture to room temperature and filter off the excess zinc.

  • Dilute the filtrate with 100 mL of diethyl ether and wash with water (3 x 50 mL) to remove the DMF.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Carefully remove the diethyl ether by distillation at atmospheric pressure. The product, 3-methylenecyclopentene, is volatile.

  • Further purification can be achieved by careful fractional distillation.

G cluster_workflow Experimental Workflow A Activate Zinc Dust (1M HCl, H2O, EtOH, Et2O) B Charge Flask with Activated Zn and Anhydrous DMF A->B D Heat Zn Suspension to 80°C B->D C Prepare Solution of 1,1-Bis(iodomethyl)cyclopropane in DMF E Add Substrate Solution Dropwise C->E D->E F Maintain at 80°C for 6h E->F G Workup: Cool, Filter, Ether Extraction, Wash F->G H Purification: Distillation G->H I Product: 3-Methylenecyclopentene H->I

Caption: Workflow for the synthesis of 3-methylenecyclopentene.

Safety and Handling

  • 1,1-Bis(iodomethyl)cyclopropane: Alkyl iodides are potential alkylating agents and should be handled with care. Avoid inhalation and skin contact.

  • Lithium Aluminum Hydride (LAH): Highly reactive with water and protic solvents. Handle under an inert atmosphere. The quenching process is highly exothermic and should be performed slowly at 0 °C.

  • Zinc Dust: Flammable solid. The activation with HCl produces hydrogen gas, which is flammable.

  • Dimethylformamide (DMF): A potential reproductive toxin. Handle in a well-ventilated fume hood.

  • 3-Methylenecyclopentene: This is a volatile and flammable liquid. Use appropriate precautions to avoid ignition sources.

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these procedures.

Troubleshooting

  • Low yield in diol synthesis: Ensure the LAH is fresh and the reaction is performed under strictly anhydrous conditions.

  • Incomplete conversion to the diiodide: Ensure the triphenylphosphine and iodine are of high purity. The reaction may require longer stirring times or gentle heating.

  • Low yield in the final cyclization: The activation of zinc is crucial for this reaction. Ensure the zinc is freshly activated and dried before use. The purity of the DMF is also important; use anhydrous grade. The volatility of the product can also lead to loss during workup and isolation.

Conclusion

The zinc-mediated reductive cyclization of 1,1-bis(iodomethyl)cyclopropane provides an efficient route to 3-methylenecyclopentene, a useful building block in organic synthesis. This application note provides a comprehensive guide, from the preparation of the starting material to the final product, including mechanistic insights and practical experimental details. This transformation highlights the synthetic potential of strained ring systems as precursors to more complex molecular scaffolds.

References

  • Shortridge, R. W.; Craig, R. A.; Greenlee, K. W.; Derfer, J. M.; Boord, C. E. The Synthesis of Some Cyclopropane and Spirane Hydrocarbons. J. Am. Chem. Soc.1948 , 70 (3), 946–949. [Link]

  • Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958 , 80 (19), 5323–5324. [Link]

  • Carreira, E. M. et al. Cyclopropanations in Syntheses. ETH Zürich, OC V Lecture Document, Fall 2018. [Link]

  • Google Patents. Synthesis of 1,1-bis(hydroxymethyl)cyclopropane.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Reactions with 1,1-Bis(iodomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,1-Bis(iodomethyl)cyclopropane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive and versatile building block. Here, we address common challenges that can lead to low reaction yields and provide actionable troubleshooting strategies rooted in mechanistic principles and field-proven experience.

I. Troubleshooting Guide: Diagnosis and Solutions for Low Yields

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My reaction with 1,1-Bis(iodomethyl)cyclopropane is resulting in a complex mixture of products and a low yield of the desired compound. What are the likely causes?

Answer:

Low yields and complex product mixtures when using 1,1-Bis(iodomethyl)cyclopropane often stem from its high reactivity and the strained nature of the cyclopropane ring. Several factors could be at play:

  • Reagent Instability: 1,1-Bis(iodomethyl)cyclopropane can be sensitive to light and temperature. Decomposition of the starting material before or during the reaction is a common culprit.

  • Side Reactions: The high electrophilicity of the iodomethyl groups can lead to several competing reaction pathways. These can include elimination reactions, rearrangement of the cyclopropane ring, and intermolecular reactions leading to polymerization.[1]

  • Steric Hindrance: The bulky nature of the 1,1-disubstituted cyclopropane can sterically hinder the approach of your nucleophile, slowing down the desired reaction and allowing side reactions to become more prominent.

  • Reaction Conditions: Suboptimal reaction conditions, including the choice of solvent, base, temperature, and reaction time, can significantly impact the reaction outcome.

Troubleshooting Protocol:
  • Verify Reagent Quality:

    • Step 1: Before starting your reaction, assess the purity of your 1,1-Bis(iodomethyl)cyclopropane using techniques like ¹H NMR or GC-MS.

    • Step 2: If the reagent shows signs of degradation (e.g., discoloration, presence of impurities), consider purification by flash chromatography or distillation, if appropriate. Store the purified reagent in a cool, dark place under an inert atmosphere.[2]

  • Optimize Reaction Conditions:

    • Temperature Control: The stability of the starting material and intermediates can be compromised at elevated temperatures, leading to decomposition and reduced yields.[1] Carefully control the reaction temperature. Consider starting at a lower temperature (e.g., 0 °C or -78 °C) and gradually warming to room temperature.

    • Solvent Selection: The choice of solvent can influence reaction rates and selectivity. Aprotic solvents like THF, DMF, or DMSO are often used.[3] The solubility of reactants and intermediates can be highly temperature-dependent, affecting reaction kinetics.[1]

    • Base Selection: If your reaction requires a base, use a non-nucleophilic base to minimize side reactions. The choice of base can be critical in preventing elimination reactions that compete with the desired substitution.[1]

    • High Dilution: To favor intramolecular reactions and minimize intermolecular polymerization, run the reaction at high dilution.[1]

  • Investigate Reaction Mechanism:

    • Consider the possibility of a radical-mediated pathway, especially if you observe unexpected byproducts. Atom Transfer Radical Annulation (ATRAn) reactions have been observed with related compounds.[4]

Question 2: I am attempting a double nucleophilic substitution on 1,1-Bis(iodomethyl)cyclopropane, but I am primarily isolating the mono-substituted product. How can I drive the reaction to completion?

Answer:

Isolating the mono-substituted product is a common issue and suggests that the second substitution is significantly slower than the first. This can be due to several factors:

  • Electronic Effects: The introduction of the first nucleophile can electronically deactivate the second electrophilic center.

  • Steric Hindrance: The newly introduced substituent can sterically block the approach of the second equivalent of the nucleophile.

  • Insufficient Reactivity: The nucleophile may not be strong enough to displace the second iodide, or the reaction conditions may not be forcing enough.

Troubleshooting Protocol:
  • Increase Reactivity:

    • Stronger Nucleophile/Base: Consider using a stronger nucleophile or a stronger base to deprotonate your nucleophile more effectively.

    • Higher Temperature: Cautiously increase the reaction temperature after the formation of the mono-substituted product to provide the necessary activation energy for the second substitution. Monitor the reaction closely for decomposition.

    • Change of Solvent: A more polar, aprotic solvent like DMSO can sometimes accelerate SN2 reactions.

  • Modify Reaction Stoichiometry and Addition:

    • Excess Nucleophile: Use a larger excess of the nucleophile (e.g., 2.5-3 equivalents) to increase the probability of the second substitution.

    • Slow Addition: If you are forming a spirocycle with a binucleophile, slow addition of the 1,1-Bis(iodomethyl)cyclopropane to a solution of the deprotonated nucleophile can favor the desired intramolecular cyclization over intermolecular reactions.

Question 3: My purification of the final product is challenging, and I am experiencing low isolated yields despite good conversion in the crude reaction mixture. What purification strategies are recommended?

Answer:

Purification of products derived from 1,1-Bis(iodomethyl)cyclopropane can be complicated by the presence of triphenylphosphine oxide (if applicable, from an Appel-type reaction to synthesize the starting material), unreacted starting material, and closely related byproducts.[5]

Recommended Purification Techniques:
Technique Application Considerations
Flash Column Chromatography Primary purification method for most products.Use a gradient elution system to effectively separate components. Silica gel is a common stationary phase.[5][6]
Preparative HPLC For challenging separations of isomers or closely related impurities.Can provide higher resolution than flash chromatography.[6]
Crystallization If the product is a solid.Can be a highly effective method for obtaining very pure material.[6]
Preparative GC For volatile, thermally stable products.[6]
Workflow for Purification Troubleshooting:

G Purification Troubleshooting Workflow Start Crude Product Mixture TLC Analyze by TLC/LC-MS Start->TLC FlashChromatography Flash Column Chromatography TLC->FlashChromatography Good Separation HPLC Preparative HPLC TLC->HPLC Poor Separation Crystallization Crystallization TLC->Crystallization Solid Product Volatile Is the product volatile? TLC->Volatile Oily Product End Pure Product FlashChromatography->End HPLC->End Crystallization->End Volatile->FlashChromatography No GC Preparative GC Volatile->GC Yes GC->End

Caption: Decision workflow for selecting the appropriate purification method.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity of 1,1-Bis(iodomethyl)cyclopropane?

A1: 1,1-Bis(iodomethyl)cyclopropane is a highly electrophilic compound due to the presence of two primary iodides attached to a strained cyclopropane ring.[7][8] It readily undergoes SN2 reactions with a wide range of nucleophiles. The cyclopropane ring itself can also participate in ring-opening reactions under certain conditions, particularly with activation from electron-accepting groups.[7][8]

Q2: How should I store 1,1-Bis(iodomethyl)cyclopropane?

A2: While specific storage conditions may vary by supplier, it is generally recommended to store 1,1-Bis(iodomethyl)cyclopropane in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[9] Some sources suggest storage at temperatures below 15°C.[2]

Q3: Can 1,1-Bis(iodomethyl)cyclopropane be used in Simmons-Smith type reactions?

A3: The Simmons-Smith reaction typically involves the in-situ generation of an organozinc carbenoid, (iodomethyl)zinc iodide, from diiodomethane and a zinc-copper couple, which then reacts with an alkene to form a cyclopropane.[9] 1,1-Bis(iodomethyl)cyclopropane is itself a cyclopropane derivative and would not be used as a precursor in a traditional Simmons-Smith reaction to form another cyclopropane ring. However, its precursors are often synthesized using cyclopropanation methodologies.[9]

Q4: Are there any specific safety precautions I should take when working with 1,1-Bis(iodomethyl)cyclopropane?

A4: Yes, you should always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. Refer to the Safety Data Sheet (SDS) provided by the supplier for detailed hazard information and handling procedures.[2]

Q5: What are some common applications of 1,1-Bis(iodomethyl)cyclopropane in synthesis?

A5: 1,1-Bis(iodomethyl)cyclopropane is a valuable building block for the synthesis of spirocyclic compounds. For instance, it can react with active methylene compounds like diethyl malonate to form spiro[2.4]heptane derivatives.[3] These spirocycles are of interest in medicinal chemistry as bioisosteres for aromatic rings.[1]

Visualizing the Spirocyclization Reaction

G Spirocyclization using 1,1-Bis(iodomethyl)cyclopropane cluster_reactants Reactants cluster_products Products BIMC 1,1-Bis(iodomethyl)cyclopropane Spirocycle Spirocyclic Product BIMC->Spirocycle Nucleophile Binucleophile (e.g., Diethyl Malonate) Nucleophile->Spirocycle Base Base (e.g., NaH) Base->Spirocycle

Caption: General scheme for spirocyclization reactions.

References

  • Easy Access to γ-Iodo-gem-Diborylated-Cyclopentanes and Bicyclic Cyclopropanes - ChemRxiv. (2024). ChemRxiv. Retrieved January 2, 2026, from [Link]

  • Reactivity of electrophilic cyclopropanes - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

  • (PDF) Reactivity of electrophilic cyclopropanes - ResearchGate. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Synthesis of cyclopropanes - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

  • Ch 14: Cyclopropane synthesis - University of Calgary. (n.d.). University of Calgary. Retrieved January 2, 2026, from [Link]

  • 1,1-Bis(iodomethyl)cyclopropane 250mg - Dana Bioscience. (n.d.). Dana Bioscience. Retrieved January 2, 2026, from [Link]

  • Cyclopropanation of Alkenes - Master Organic Chemistry. (2023, October 18). Master Organic Chemistry. Retrieved January 2, 2026, from [Link]

  • GB2312896A - Synthesis of 1,1-bis(hydroxymethyl)cyclopropane - Google Patents. (n.d.). Google Patents.
  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

  • Reaction of 2‐(iodomethyl)cyclopropane‐1,1‐dicarboxylate with alkenes... - ResearchGate. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Mechanism for the reaction of 2‐iodomethyl cyclopropane with alkenes and alkynes. … - ResearchGate. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Nucleophilic ring opening of cyclopropane hemimalonates using internal Brønsted acid activation. | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved January 2, 2026, from [Link]

  • Nucleophilic Ring Opening of Cyclopropane Hemimalonates Using Internal Brønsted Acid Activation (2011) | Michael R. Emmett | 80 Citations - SciSpace. (n.d.). SciSpace. Retrieved January 2, 2026, from [Link]

Sources

Common side reactions and byproducts of 1,1-Bis(iodomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,1-Bis(iodomethyl)cyclopropane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its use in synthesis. Drawing from established chemical principles and field insights, this document provides troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Introduction to the Reagent

1,1-Bis(iodomethyl)cyclopropane is a valuable building block in organic synthesis, prized for its ability to introduce a gem-disubstituted cyclopropane moiety. This structural motif is of significant interest in medicinal chemistry for its capacity to impart conformational rigidity and unique pharmacological properties to molecules. However, the inherent ring strain of the cyclopropane ring and the reactivity of the primary iodides can lead to specific side reactions and byproducts. This guide will help you anticipate and address these challenges.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 1,1-Bis(iodomethyl)cyclopropane, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Product and Formation of a Complex Mixture

Symptoms:

  • TLC analysis shows multiple spots in addition to the starting material and the expected product.

  • NMR of the crude product displays a complex pattern of signals, making purification difficult.

  • Mass spectrometry reveals the presence of unexpected masses.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Radical-Mediated Side Reactions The carbon-iodine bond is relatively weak and can undergo homolytic cleavage, especially when exposed to light, heat, or radical initiators. The resulting cyclopropylcarbinyl radical is known to be unstable and can rapidly rearrange to the more stable homoallylic radical through ring-opening.[1] This can initiate a cascade of radical reactions, leading to a variety of byproducts.1. Exclude Light: Protect your reaction from light by wrapping the flask in aluminum foil.[2] 2. Control Temperature: Maintain the recommended reaction temperature. Avoid excessive heating. 3. Degas Solvents: Remove dissolved oxygen, which can promote radical reactions, by degassing your solvents. 4. Use Radical Inhibitors: In some cases, the addition of a radical inhibitor like BHT (butylated hydroxytoluene) may be beneficial, provided it doesn't interfere with your desired reaction.
Carbocationic Rearrangements Under acidic conditions or in polar protic solvents, the loss of an iodide ion can form a primary cyclopropylcarbinyl carbocation. This cation is highly prone to rearrangement to form more stable cyclobutyl or homoallyl cations, leading to ring-opened or ring-expanded byproducts.[3]1. Use Aprotic Solvents: Employ non-polar, aprotic solvents to disfavor the formation of carbocations. 2. Control pH: If your reaction conditions are sensitive to acid, consider using a non-nucleophilic base to scavenge any acidic byproducts (e.g., HI).
Elimination Reactions In the presence of strong, non-nucleophilic bases, elimination of HI can occur to form exocyclic double bonds. Since the starting material has two iodomethyl groups, a diene can be formed as a byproduct.1. Choose Your Base Carefully: If a base is required, opt for a weaker, non-hindered base that favors substitution over elimination. 2. Temperature Control: Lowering the reaction temperature can often favor the substitution pathway over elimination.

Troubleshooting Workflow for Complex Mixtures:

Caption: Troubleshooting workflow for complex reaction mixtures.

Issue 2: Formation of a Major Byproduct with a Lower Molecular Weight

Symptoms:

  • GC-MS or LC-MS analysis indicates a significant peak corresponding to a mass lower than the expected product.

  • Proton NMR may show signals consistent with olefinic protons, which are absent in the starting material and the desired product.

Potential Cause & Solution:

The most likely cause is the ring-opening of the cyclopropane ring . As mentioned previously, both radical and cationic intermediates of cyclopropylcarbinyl systems are prone to rapid rearrangement to form linear, unsaturated species.[1][3] Thermolysis of (iodomethyl)cyclopropane has been shown to produce butadiene.[1]

Potential Ring-Opened Byproducts:

Byproduct StructureIUPAC NameMolecular WeightPlausible Mechanism
H₂C=CH-CH₂-CH₂-I4-Iodobut-1-ene183.99 g/mol Radical or cationic rearrangement
H₂C=C(CH₂I)₂2-(Iodomethyl)-3-iodoprop-1-ene335.89 g/mol Double rearrangement
H₂C=CH-CH=CH₂Buta-1,3-diene54.09 g/mol Thermally induced elimination

Proposed Mechanism of Ring-Opening:

Ring_Opening A 1,1-Bis(iodomethyl)cyclopropane B Cyclopropylcarbinyl Radical/Cation A->B Loss of I• or I⁻ C Homoallyl Radical/Cation (Ring-Opened) B->C Rapid Rearrangement D Ring-Opened Byproducts (e.g., 4-iodobut-1-ene derivatives) C->D Further Reactions

Caption: Plausible ring-opening mechanism.

Solution: The solutions are similar to those for Issue 1, with a strong emphasis on maintaining mild reaction conditions. If you suspect ring-opening, it is crucial to avoid high temperatures and sources of radical initiation.

Part 2: Frequently Asked Questions (FAQs)

Q1: How should I purify 1,1-Bis(iodomethyl)cyclopropane if I suspect it has degraded?

A1: If the compound has developed a yellow or brownish tint, it may contain dissolved iodine due to decomposition. You can purify it by dissolving the compound in a non-polar solvent like diethyl ether and washing it with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the organic layer is colorless.[4] After drying the organic layer over anhydrous magnesium sulfate and removing the solvent under reduced pressure, it is advisable to use the purified reagent immediately.

Q2: I am using 1,1-Bis(iodomethyl)cyclopropane in a reaction to form a spirocycle, but my yields are low. What can I do?

A2: In spirocyclization reactions with nucleophiles like diethyl malonate, the success of the reaction often depends on the efficient formation of the nucleophile and the subsequent intramolecular cyclization.[5][6][7]

  • Base Selection: Ensure you are using a sufficiently strong base (e.g., sodium hydride) to fully deprotonate your nucleophile.

  • Anhydrous Conditions: The reaction is sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature: While some reactions require heating to proceed at a reasonable rate, excessive temperatures can promote the side reactions mentioned above. Consider optimizing the temperature to find a balance between reaction rate and selectivity.

Q3: What are the common impurities in commercially available 1,1-Bis(iodomethyl)cyclopropane?

A3: This compound is often synthesized from 1,1-bis(hydroxymethyl)cyclopropane via an Appel reaction.[4] Therefore, potential impurities could include:

  • Triphenylphosphine oxide: A common byproduct of the Appel reaction that can be challenging to remove.[4]

  • Unreacted 1,1-bis(hydroxymethyl)cyclopropane: The starting diol.

  • Mono-iodinated species: 1-(Hydroxymethyl)-1-(iodomethyl)cyclopropane.

  • Residual iodine: From the Appel reaction or decomposition.

Q4: Can I use 1,1-Bis(bromomethyl)cyclopropane as a less expensive alternative?

A4: Yes, the corresponding dibromide can often be used. However, iodides are generally more reactive leaving groups than bromides. Therefore, you may need to use more forcing reaction conditions (e.g., higher temperatures or longer reaction times), which could potentially increase the likelihood of side reactions. The choice between the diiodide and dibromide will depend on the specific reactivity of your nucleophile and the overall desired reaction outcome.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 1,1-Bis(iodomethyl)cyclopropane from 1,1-Bis(hydroxymethyl)cyclopropane (Appel Reaction)

This protocol is adapted from standard procedures for the conversion of diols to diiodides.[4]

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add triphenylphosphine (2.2 eq) and imidazole (2.2 eq).

  • Add anhydrous dichloromethane (DCM) and cool the mixture to 0 °C in an ice bath.

  • Slowly add iodine (2.2 eq) portion-wise, maintaining the temperature below 10 °C. The mixture will turn into a dark brown slurry.

  • Add a solution of 1,1-bis(hydroxymethyl)cyclopropane (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1,1-bis(iodomethyl)cyclopropane.

References

  • Schleif, T., & Sander, W. (2020). Photolysis and thermolysis of (iodomethyl)cyclopropane: Rapid ring opening of cyclopropylcarbinyl via heavy-atom tunneling?. ResearchGate. [Link]

  • Marek, I., et al. (2022). Stereoselective Synthesis of Polysubstituted Spiropentanes. Journal of the American Chemical Society. [Link]

  • Marek, I., et al. (2022). Stereoselective Synthesis of Polysubstituted Spiropentanes. PubMed Central. [Link]

  • de Meijere, A., et al. (2000). Bicyclopropylidene. Organic Syntheses. [Link]

  • Duncton, M. A. J. (2011). Spirocyclic Scaffolds in Medicinal Chemistry. MedChemComm.
  • Cheminform. (2010). Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. Cheminform.
  • National Center for Biotechnology Information. (n.d.). 1-Iodo-1-(iodomethyl)cyclopropane. PubChem. [Link]

  • Casey, C. P., & Cesa, M. C. (1979). Cyclopropanation of Alkenes Using an Iron-Containing Methylene Transfer Reagent. Organic Syntheses. [Link]

  • Taylor, R. J. K., et al. (2010). Cascade cyclization and intramolecular nitrone dipolar cycloaddition and formal synthesis of 19-hydroxyibogamine. White Rose Research Online. [Link]

  • Dana Bioscience. (n.d.). 1,1-Bis(iodomethyl)cyclopropane 250mg. [Link]

  • Bertrand, G., et al. (2024). Easy Access to γ-Iodo-gem-Diborylated-Cyclopentanes and Bicyclic Cyclopropanes. ChemRxiv. [Link]

  • Reissig, H.-U., & Zimmer, R. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Arca, V. M. S., et al. (2014). Hydrolysis of (chloromethyl)cyclopropane: Is but-3-en-1-ol a possible product?. Chemistry Stack Exchange. [Link]

  • ResearchGate. (n.d.). Mechanism for the reaction of 2-iodomethyl cyclopropane with alkenes and alkynes. [Link]

Sources

Technical Support Center: 1,1-Bis(iodomethyl)cyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1,1-Bis(iodomethyl)cyclopropane. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. My aim is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis effectively in your own laboratory setting.

Overview of the Synthetic Strategy

The most reliable and common route to 1,1-Bis(iodomethyl)cyclopropane is a two-step process starting from the commercially available 1,1-Bis(hydroxymethyl)cyclopropane.

  • Activation of the Hydroxyl Groups: The primary hydroxyl groups of the starting diol are poor leaving groups. They must first be converted into a more reactive species, typically a di-tosylate or a di-bromide.

  • Halogen Exchange (Finkelstein Reaction): The resulting di-tosylate or di-bromide undergoes a nucleophilic substitution with an iodide source, such as sodium iodide, to yield the final product.

This guide will focus primarily on optimizing the second, crucial step—the Finkelstein reaction—and addressing the common pitfalls associated with the overall process.

G cluster_0 Step 1: Activation cluster_1 Step 2: Halogen Exchange cluster_2 Purification & Analysis A 1,1-Bis(hydroxymethyl)cyclopropane B 1,1-Bis(bromomethyl)cyclopropane or 1,1-Bis(tosyloxymethyl)cyclopropane A->B PBr3 or TsCl/Py C 1,1-Bis(iodomethyl)cyclopropane B->C NaI / Acetone D Crude Product C->D Workup E Pure Product D->E Chromatography / Distillation

Frequently Asked Questions & Troubleshooting Guide

Q1: My Finkelstein reaction is sluggish or incomplete. How can I drive it to completion?

This is the most common issue encountered. The Finkelstein reaction is an equilibrium process.[1] To achieve high conversion, you must push the equilibrium towards the product side.

Answer:

The key is leveraging Le Châtelier's principle. The classic method involves using sodium iodide (NaI) in anhydrous acetone.[1]

  • Causality: Sodium iodide is soluble in acetone, but the byproducts of the reaction, sodium bromide (NaBr) or sodium tosylate (NaOTs), are not.[1] As NaBr or NaOTs precipitates from the solution, the reverse reaction is prevented, thus driving the formation of the desired di-iodide product.

Troubleshooting Steps:

  • Solvent Purity is Critical: Ensure your acetone is anhydrous. The presence of water can increase the solubility of the NaBr/NaOTs byproduct, preventing its precipitation and stalling the reaction at equilibrium. Use a freshly opened bottle of anhydrous acetone or dry it over molecular sieves.

  • Reagent Quality: Use dry, high-purity sodium iodide. Clumped or discolored (yellow/brown from I₂ formation) NaI should be avoided.

  • Temperature and Reaction Time: While the reaction proceeds at room temperature, gentle heating to reflux (approx. 56°C for acetone) can significantly increase the rate. Monitor the reaction by TLC or GC-MS. A typical reaction time is 12-24 hours.

  • Stoichiometry: Use a molar excess of sodium iodide (typically 2.2 to 3.0 equivalents) to ensure the concentration of the nucleophile remains high throughout the reaction.

ParameterRecommendationRationale
Iodide Source Sodium Iodide (NaI)High solubility in acetone.
Solvent Anhydrous AcetoneLow solubility of NaBr/NaOTs byproduct drives equilibrium.[1]
Equivalents of NaI 2.2 - 3.0 eq.Ensures high nucleophile concentration.
Temperature 25°C to 56°C (Reflux)Increases reaction rate without significant side reactions.
Reaction Time 12 - 24 hoursAllows for complete precipitation and conversion.
Q2: I'm seeing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

Answer:

Side product formation often points to issues with the precursor stability or reaction conditions that are too harsh.

  • Incomplete Reaction: The most likely "side products" are the mono-iodinated intermediate and unreacted starting material (di-bromide/di-tosylate). This is addressed by the optimization steps in Q1.

  • Elimination/Rearrangement: The cyclopropane ring is inherently strained.[2] While primary halides are less prone to elimination, harsh conditions (e.g., strong non-nucleophilic bases, very high temperatures) could potentially lead to ring-opening or elimination pathways. However, under standard Finkelstein conditions, this is rare. The primary concern is incomplete substitution.

G

Q3: Which precursor is better to use: 1,1-Bis(bromomethyl)cyclopropane or the corresponding di-tosylate?

Answer:

Both precursors are effective, and the choice often comes down to the specifics of your synthesis and available reagents.

  • 1,1-Bis(bromomethyl)cyclopropane:

    • Pros: The Finkelstein reaction with a bromide precursor is often faster and more efficient than with a tosylate. The synthesis from the diol using reagents like phosphorus tribromide (PBr₃) is a direct, one-step conversion.

    • Cons: PBr₃ is highly corrosive and moisture-sensitive, requiring careful handling. Purification of the di-bromide can sometimes be challenging.

  • 1,1-Bis(tosyloxymethyl)cyclopropane:

    • Pros: Tosylates are often crystalline, stable solids that are easier to purify than the corresponding bromides. The tosylation reaction using tosyl chloride (TsCl) and a base like pyridine is a very clean and high-yielding reaction.

    • Cons: The tosylate is a bulkier leaving group, which can sometimes slow the Sₙ2 reaction rate compared to bromide. You are also adding a significant amount of mass, which may be a consideration for large-scale synthesis.

Senior Scientist Recommendation: For lab-scale synthesis where purity is paramount, the di-tosylate route is often more reliable due to the ease of purifying the crystalline intermediate. For larger-scale synthesis where atom economy and reaction speed are critical, optimizing the di-bromide route is often preferred.

Q4: My final product appears to be degrading. How should I purify and store 1,1-Bis(iodomethyl)cyclopropane?

Answer:

Alkyl iodides, particularly those that are primary and activated, can be sensitive to light, heat, and air.

  • Purification:

    • Workup: After the reaction is complete, filter off the precipitated sodium salt and wash it with a small amount of fresh acetone. Combine the filtrates and remove the acetone on a rotary evaporator at low temperature (<40°C).

    • Extraction: Redissolve the residue in a non-polar solvent like diethyl ether or ethyl acetate and wash with water to remove any remaining inorganic salts, followed by a wash with a dilute sodium thiosulfate solution to quench any trace I₂, and finally with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Chromatography: The crude product can be purified by flash column chromatography on silica gel. Use a non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 5% EtOAc in hexanes). The product is non-polar and should elute relatively quickly. Pro-Tip: Run the column under dim light to prevent degradation.

  • Storage:

    • Store the purified product in an amber vial to protect it from light.

    • Store at low temperature (-20°C is ideal) to minimize thermal decomposition.

    • For long-term storage, flushing the vial with an inert gas (Nitrogen or Argon) is recommended to prevent oxidation.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,1-Bis(tosyloxymethyl)cyclopropane (Precursor)

  • To a stirred solution of 1,1-Bis(hydroxymethyl)cyclopropane (1.0 eq.)[3][4][5] in anhydrous dichloromethane (DCM) at 0°C, add pyridine (2.5 eq.).

  • Slowly add p-toluenesulfonyl chloride (TsCl, 2.2 eq.) portion-wise, ensuring the internal temperature does not exceed 5°C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by slowly adding cold water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is typically a solid and can be recrystallized from a solvent mixture like ethanol/water or ethyl acetate/hexanes to yield pure 1,1-Bis(tosyloxymethyl)cyclopropane.

Protocol 2: Optimized Finkelstein Reaction for 1,1-Bis(iodomethyl)cyclopropane

  • In a round-bottom flask protected from light (e.g., covered in aluminum foil), dissolve 1,1-Bis(tosyloxymethyl)cyclopropane (1.0 eq.) in anhydrous acetone.

  • Add sodium iodide (NaI, 2.5 eq.) to the solution.

  • Stir the mixture at room temperature or heat to a gentle reflux (56°C) for 12-24 hours. A dense white precipitate of sodium tosylate should form.

  • Monitor the reaction progress by TLC (staining with permanganate or ceric ammonium molybdate).

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the precipitate. Wash the filter cake with a small volume of anhydrous acetone.

  • Combine the filtrates and concentrate under reduced pressure at a bath temperature below 40°C.

  • Follow the purification procedure outlined in Q4 for isolation of the final product.

References

  • ChemRxiv. (2024). Easy Access to γ-Iodo-gem-Diborylated-Cyclopentanes and Bicyclic Cyclopropanes. [Link]

  • Google Patents. (1997). Synthesis of 1,1-bis(hydroxymethyl)cyclopropane.
  • PubChem. 1-Iodo-1-(iodomethyl)cyclopropane. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2007). Finkelstein Reaction in Non-polar Organic Solvents: A Streamlined Synthesis of Organic Iodides. [Link]

  • ResearchGate. (2022). Reaction of 2‐(iodomethyl)cyclopropane‐1,1‐dicarboxylate with alkenes.... [Link]

  • Chemistry Stack Exchange. (2018). Rearrangement with sodium iodide (ring opening). [Link]

  • Organic Syntheses. (2000). PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. [Link]

  • WebAssign. Lab 5 - SN2 Reactions of Alkyl Halides. [Link]

  • Wikipedia. Finkelstein reaction. [Link]

  • National Institutes of Health. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. [Link]

  • PubChem. 1,1-Bis(hydroxymethyl)cyclopropane. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Cyclopropanation using an iron-containing methylene transfer reagent. [Link]

  • Chemistry Stack Exchange. (2020). Elimination of bromine with sodium iodide and electrocyclization. [Link]

  • Google Patents. (2020). Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane.
  • ACS Publications. (2022). Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents. [Link]

  • Chemistry Stack Exchange. (2024). Why is cyclopropane-1,1-diol more stable than cyclopentane-1,1-diol?. [Link]

Sources

Technical Support Center: Purification of Products Derived from 1,1-Bis(iodomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of products derived from 1,1-bis(iodomethyl)cyclopropane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable synthetic intermediates. The unique strained ring system of cyclopropanes introduces specific challenges that require careful consideration during experimental design and execution. This resource provides in-depth, field-proven insights to ensure the integrity and purity of your target molecules.

I. Understanding the Chemistry and Common Impurities

1,1-Bis(iodomethyl)cyclopropane is a versatile building block, primarily used in the synthesis of spirocyclic and other complex molecular architectures through nucleophilic substitution reactions. The two iodomethyl groups serve as excellent leaving groups for reactions with a variety of nucleophiles.

Common Reaction Solvents: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are frequently employed to facilitate these reactions.

Potential Impurities and Byproducts:

  • Unreacted Starting Material: Incomplete reactions can leave residual 1,1-bis(iodomethyl)cyclopropane.

  • Mono-substituted Intermediate: If the reaction is not driven to completion, a significant amount of the mono-substituted product may be present.

  • Ring-Opened Products: The high ring strain of the cyclopropane ring makes it susceptible to opening under harsh conditions, such as high temperatures or the presence of strong acids or bases, leading to isomeric impurities.[1][2]

  • Solvent Adducts: In some cases, the solvent can react with the starting material or intermediates, especially at elevated temperatures.

  • Products of Elimination Reactions: Strong bases can promote elimination reactions, leading to olefinic byproducts.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of your 1,1-bis(iodomethyl)cyclopropane derivatives.

Issue 1: My final product is contaminated with unreacted 1,1-bis(iodomethyl)cyclopropane.
  • Question: I've performed a reaction with 1,1-bis(iodomethyl)cyclopropane and a nucleophile, but my NMR analysis shows the presence of the starting material in the purified product. How can I effectively remove it?

  • Answer:

    • Causality: 1,1-Bis(iodomethyl)cyclopropane is a relatively non-polar molecule. If your product is also non-polar, co-elution during column chromatography is a common issue.

    • Troubleshooting Steps:

      • Optimize Column Chromatography:

        • Solvent System: Employ a less polar solvent system. A gradient elution starting with a very non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity can effectively separate the non-polar starting material from your more polar product.

        • Silica Gel: Use a high-surface-area silica gel for better separation.

      • Liquid-Liquid Extraction: If your product has a functional group that can be protonated or deprotonated (e.g., an amine or a carboxylic acid), you can use acid-base extraction to separate it from the neutral starting material.

      • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18 for reverse-phase) can provide high-resolution separation.

Issue 2: I am observing multiple spots on my TLC, suggesting a mixture of mono- and di-substituted products.
  • Question: My reaction is intended to be a double substitution on 1,1-bis(iodomethyl)cyclopropane, but I am getting a mixture of products. How can I favor the formation of the di-substituted product and separate the mixture?

  • Answer:

    • Causality: The second substitution is often slower than the first due to steric hindrance or electronic effects.

    • Reaction Optimization:

      • Stoichiometry: Use a slight excess of the nucleophile (e.g., 2.2-2.5 equivalents).

      • Reaction Time and Temperature: Increase the reaction time or temperature to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS.

    • Purification Strategy:

      • Column Chromatography: The mono- and di-substituted products will likely have different polarities. A carefully optimized gradient column chromatography should allow for their separation. The di-substituted product is typically more polar if the nucleophile is polar.

Issue 3: I suspect my product is degrading during purification.
  • Question: I am seeing new, unexpected spots appear on my TLC plate during workup or chromatography, and my overall yield is low. I am concerned about the stability of the cyclopropane ring.

  • Answer:

    • Causality: The strained cyclopropane ring can be sensitive to acidic or basic conditions, as well as heat.[1][2]

    • Preventative Measures:

      • pH Control: During aqueous workup, use mild acids (e.g., dilute citric acid) and bases (e.g., saturated sodium bicarbonate) to avoid extreme pH values.

      • Temperature: Avoid excessive heat. When removing solvents, use a rotary evaporator at a moderate temperature (e.g., < 40 °C).

      • Chromatography:

        • Deactivated Silica: Treat your silica gel with a base (e.g., triethylamine in the solvent system) if your product is base-sensitive. Conversely, if it is acid-sensitive, you can use neutral alumina for chromatography.

        • Rapid Purification: Do not let your compound sit on the column for an extended period.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the best general approach for purifying products derived from 1,1-bis(iodomethyl)cyclopropane?

    • A1: Flash column chromatography on silica gel is the most common and effective method. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or a mixture containing methanol) is a good starting point. For non-polar compounds, normal-phase chromatography is preferred. For highly polar or ionizable compounds, reverse-phase chromatography (e.g., C18 silica) may be more suitable.

  • Q2: How can I effectively remove residual DMF or DMSO after my reaction?

    • A2: High-boiling point solvents like DMF and DMSO can be challenging to remove.

      • Aqueous Washes: Perform multiple washes with water or brine during the liquid-liquid extraction.

      • Azeotropic Removal: For stubborn traces of DMF, co-evaporation with a high-boiling point hydrocarbon like toluene under reduced pressure can be effective.

      • Lyophilization: If your compound is water-soluble and non-volatile, lyophilization (freeze-drying) can remove residual water and some organic solvents.

  • Q3: Is crystallization a viable purification method for these compounds?

    • A3: Yes, crystallization can be an excellent method for obtaining highly pure material, especially for solid products. The key is to find a suitable solvent or solvent system. A good starting point is to dissolve the crude product in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexane or pentane) until turbidity is observed. Allowing the solution to stand at room temperature or in a refrigerator can induce crystallization.

  • Q4: My product is an oil and I cannot crystallize it. What are my options?

    • A4: For oils, high-vacuum distillation (for thermally stable, low molecular weight compounds) or preparative chromatography (HPLC or flash chromatography) are the primary purification methods. If all else fails and a small amount of impurity is acceptable for the next step, you may proceed with the slightly impure material.

IV. Experimental Protocols and Data

Protocol 1: General Flash Column Chromatography
  • Prepare the Column:

    • Choose a column of appropriate size for the amount of crude material.

    • Dry-pack the column with silica gel.

    • Wet the column with the initial, non-polar eluent.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the appropriate solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Start with a non-polar eluent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor by TLC.

  • Combine and Concentrate:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure.

ParameterRecommendation
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase (Initial) Hexane or Heptane
Mobile Phase (Gradient) Ethyl Acetate, Dichloromethane, or Methanol
Monitoring TLC with UV visualization and/or staining
Protocol 2: Acid-Base Extraction for an Amine Product
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl). The amine product will move to the aqueous layer as its hydrochloride salt, while non-basic impurities remain in the organic layer.

  • Separation: Separate the aqueous and organic layers.

  • Basification: Basify the aqueous layer with a base (e.g., 1 M NaOH) to a pH > 10.

  • Re-extraction: Extract the free amine back into an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate to obtain the purified amine.

V. Visualization of Purification Workflow

Below is a decision tree to guide you in selecting an appropriate purification strategy.

Caption: Decision tree for purification strategy.

VI. References

Sources

Technical Support Center: Improving Stereoselectivity in 1,1-Bis(iodomethyl)cyclopropane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reactions involving 1,1-bis(iodomethyl)cyclopropane. This guide is designed for researchers, scientists, and professionals in drug development seeking to enhance stereoselectivity in their synthetic endeavors. Within this resource, you will find a curated collection of troubleshooting guides and frequently asked questions in a direct question-and-answer format. These are crafted to address specific challenges you may encounter during your experiments, providing not just solutions but also the underlying scientific principles to empower your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common inquiries to provide a solid understanding of the key factors governing stereoselectivity in reactions with 1,1-bis(iodomethyl)cyclopropane.

Q1: What is 1,1-bis(iodomethyl)cyclopropane and what are its primary applications in synthesis?

A1: 1,1-Bis(iodomethyl)cyclopropane is a highly versatile building block in organic synthesis.[1][2] Its strained three-membered ring and two reactive carbon-iodine bonds make it an excellent precursor for a variety of transformations. It is most notably employed in cycloaddition reactions, such as [3+2] and [4+3] cycloadditions, to construct five- and seven-membered ring systems, respectively. These ring systems are common motifs in complex natural products and medicinally relevant compounds. It can also serve as a source for homoallyl radicals in radical cascade reactions.[][4]

Q2: What is stereoselectivity, and why is it a critical consideration in these reactions?

A2: Stereoselectivity refers to the preferential formation of one stereoisomer over another in a chemical reaction.[5] In the context of drug development, the specific three-dimensional arrangement of atoms (stereochemistry) in a molecule is paramount, as different stereoisomers can exhibit vastly different biological activities. Achieving high stereoselectivity is crucial for synthesizing enantiomerically pure compounds, which is often a regulatory requirement for pharmaceuticals.

Q3: What are the principal types of reactions with 1,1-bis(iodomethyl)cyclopropane where controlling stereoselectivity is essential?

A3: The primary reaction classes where stereoselectivity is a key challenge are:

  • [3+2] Cycloadditions: These reactions form five-membered rings and can generate multiple new stereocenters.[4][6] Controlling both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is critical.

  • [4+3] Cycloadditions: These reactions construct seven-membered rings and also present significant challenges in stereocontrol.

  • Radical Cascade Reactions: The formation of bicyclic systems, such as bicyclo[3.3.0]octane derivatives, through radical cascades requires careful control of stereochemistry.[]

  • Cyclopropanation Reactions: While 1,1-bis(iodomethyl)cyclopropane is the product of a cyclopropanation, its derivatives can undergo further reactions where the existing cyclopropane ring influences the stereochemical outcome of subsequent transformations.[7][8]

Q4: What are the key experimental parameters that influence stereoselectivity in these reactions?

A4: Several factors can be manipulated to control the stereochemical outcome:

  • Chiral Catalysts and Ligands: The use of chiral Lewis acids or transition metal catalysts complexed with chiral ligands is the most common strategy to induce enantioselectivity.[9][10]

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry and, therefore, the stereoselectivity.

  • Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.

  • Nature of the Substrate: The steric and electronic properties of the reacting partner can influence the facial selectivity of the cycloaddition.

  • Additives: The presence of additives can sometimes modify the catalyst or reaction environment to improve stereochemical control.

Part 2: Troubleshooting Guides

This section provides in-depth guidance on overcoming specific challenges related to stereoselectivity in a practical, problem-solution format.

Guide 1: Poor Enantioselectivity in [3+2] Cycloaddition Reactions

Problem: My Lewis acid-catalyzed [3+2] cycloaddition reaction with 1,1-bis(iodomethyl)cyclopropane is yielding a product with low enantiomeric excess (ee).

Potential Causes & Suggested Solutions:

Potential CauseSuggested SolutionScientific Rationale
Ineffective Chiral Ligand Screen a variety of chiral ligands with different steric and electronic properties. Common classes include bis(oxazoline) (BOX), pybox, and BINOL-derived ligands.[11]The chiral ligand creates a chiral environment around the metal center, which differentiates between the two prochiral faces of the substrate. The "lock-and-key" fit between the substrate, catalyst, and ligand is crucial for high enantioselectivity.
Suboptimal Metal Catalyst If using a common Lewis acid like Cu(OTf)₂, consider screening other Lewis acids such as Sc(OTf)₃, Yb(OTf)₃, or In(OTf)₃.The choice of metal influences the Lewis acidity and the coordination geometry of the catalyst-ligand complex, which in turn affects the transition state of the stereodetermining step.
Incorrect Solvent Choice Perform a solvent screen. Start with non-coordinating solvents like dichloromethane (DCM) or toluene. Ethereal solvents like THF or diethyl ether can sometimes be beneficial, but may also compete for coordination to the Lewis acid.The solvent can influence the aggregation state of the catalyst and the solubility of the reactants. It can also play a role in stabilizing or destabilizing the transition state.
Reaction Temperature is Too High Run the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C).According to the Eyring equation, the difference in activation energies between the two diastereomeric transition states has a greater impact on the product ratio at lower temperatures, often leading to higher enantioselectivity.
Uncatalyzed Background Reaction Ensure that the reaction does not proceed in the absence of the chiral catalyst. If it does, the uncatalyzed pathway will produce a racemic product, lowering the overall ee.[12] Consider using a more active catalyst or adjusting conditions to favor the catalyzed pathway.A significant uncatalyzed background reaction will dilute the enantiomeric excess of the desired product.[12]
Guide 2: Poor Diastereoselectivity in Cycloaddition Reactions

Problem: The reaction produces a mixture of diastereomers, and the desired diastereomer is not the major product.

Potential Causes & Suggested Solutions:

Potential CauseSuggested SolutionScientific Rationale
Steric Hindrance Modify the substrate to enhance steric differentiation. For example, introduce a bulky protecting group that directs the approach of the other reactant.Steric interactions in the transition state often dictate which diastereomer is formed. Increasing the steric bulk on one face of the molecule can effectively block that face, leading to attack from the less hindered side.
Mismatch of Substrate and Reagent Control If the substrate has existing stereocenters, their inherent directing effect may oppose that of the chiral catalyst. In such cases, a "matched/mismatched" pair analysis is necessary. Try using the other enantiomer of the chiral ligand.In a "matched" pair, the directing effects of the substrate and the catalyst reinforce each other, leading to high diastereoselectivity. In a "mismatched" pair, they oppose each other, resulting in poor selectivity.
Flexible Transition State Employ a more rigid chiral ligand or a catalyst that enforces a more ordered transition state. Bidentate or polydentate ligands can often create a more rigid coordination sphere.[10]A flexible transition state allows for multiple competing reaction pathways with similar activation energies, leading to a mixture of diastereomers. A more rigid catalyst-substrate complex can restrict the available conformations, favoring a single pathway.
Thermodynamic vs. Kinetic Control Analyze the product ratio over time. If the ratio changes, the reaction may be reversible, and the observed product may be the result of thermodynamic equilibration. To favor the kinetic product, use lower temperatures and shorter reaction times.The kinetic product is the one that is formed fastest, while the thermodynamic product is the most stable. If the reaction is reversible, the initially formed kinetic product may isomerize to the more stable thermodynamic product over time.
Guide 3: Inconsistent Results and Lack of Reproducibility

Problem: The stereoselectivity of the reaction varies significantly between different runs of the same experiment.

Potential Causes & Suggested Solutions:

Potential CauseSuggested SolutionScientific Rationale
Purity of Reagents and Solvents Ensure all reagents are of high purity. Purify solvents using standard procedures (e.g., distillation, passing through a column of activated alumina).[13]Impurities can act as catalyst poisons or promote side reactions that lead to the formation of undesired stereoisomers. Water is a common culprit that can deactivate Lewis acid catalysts.
Atmospheric Contamination Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox.[13]Many organometallic catalysts and reagents are sensitive to oxygen and moisture, which can lead to decomposition and inconsistent results.
Inaccurate Measurement of Reagents Use precise techniques for measuring small quantities of catalysts and ligands. Prepare stock solutions of these components to ensure accurate dispensing.Small variations in the catalyst or ligand loading can have a significant impact on the stereochemical outcome, especially if an off-cycle catalyst deactivation pathway is sensitive to concentration.
Variability in Reaction Work-up Standardize the work-up procedure. Quenching the reaction at a consistent time and temperature is important, as is the method of purification.In some cases, the product may be prone to epimerization under acidic or basic conditions during work-up and purification, leading to a change in the diastereomeric ratio.

Part 3: Experimental Protocols

Protocol 1: General Procedure for a Chiral Lewis Acid-Catalyzed [3+2] Cycloaddition
  • Preparation of the Reaction Vessel: A Schlenk flask is flame-dried under vacuum and backfilled with argon.

  • Catalyst Pre-formation: To the flask, add the chiral ligand (e.g., 1.2 mol% of a BOX ligand) and the Lewis acid (e.g., 1.0 mol% of Cu(OTf)₂). Add anhydrous, degassed solvent (e.g., DCM) and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the chiral catalyst complex.

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -78 °C).

  • Addition of Reactants: To the cooled catalyst solution, add the alkene substrate (1.0 equivalent) followed by a solution of 1,1-bis(iodomethyl)cyclopropane (1.2 equivalents) in the same solvent via syringe pump over a period of several hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

Protocol 2: Screening of Chiral Ligands for Optimal Enantioselectivity
  • Array Setup: In a glovebox, arrange an array of small reaction vials.

  • Catalyst Preparation: To each vial, add the Lewis acid (e.g., 1.0 mol%) and a different chiral ligand (1.2 mol%) from a library of ligands.

  • Solvent Addition: Add the chosen reaction solvent to each vial.

  • Substrate Addition: Add the alkene substrate (1.0 equivalent) to each vial.

  • Initiation: Add 1,1-bis(iodomethyl)cyclopropane (1.2 equivalents) to each vial to initiate the reactions.

  • Incubation: Stir the reactions at a constant temperature for a set period.

  • Analysis: Take an aliquot from each reaction, pass it through a small plug of silica to remove the catalyst, and analyze the enantiomeric excess of the product by chiral HPLC.

  • Optimization: Once the most promising ligand has been identified, further optimization of the reaction conditions (solvent, temperature, catalyst loading) can be performed.

Part 4: Visualizations

Diagram 1: Troubleshooting Workflow for Low Stereoselectivity

G cluster_optimization Systematic Optimization start Low Stereoselectivity Observed check_purity Verify Purity of Reagents and Solvents start->check_purity Initial Checks check_atmosphere Ensure Inert Reaction Atmosphere check_purity->check_atmosphere check_analysis Validate Analytical Method (HPLC/GC) check_atmosphere->check_analysis ligand_screen Screen Chiral Ligands check_analysis->ligand_screen If basics are confirmed catalyst_screen Screen Metal Catalysts ligand_screen->catalyst_screen Optimize success High Stereoselectivity Achieved ligand_screen->success Success solvent_screen Screen Solvents catalyst_screen->solvent_screen Optimize catalyst_screen->success Success temp_screen Vary Temperature solvent_screen->temp_screen Optimize solvent_screen->success Success substrate_modification Modify Substrate (Steric/Electronic) temp_screen->substrate_modification If still low temp_screen->success Success substrate_modification->success Success

Caption: A workflow for systematically troubleshooting and optimizing stereoselectivity.

Diagram 2: Key Factors Influencing Stereoselectivity

G center Stereoselective Outcome catalyst Chiral Catalyst/ Ligand catalyst->center substrate Substrate Structure substrate->center solvent Solvent Properties solvent->center temperature Reaction Temperature temperature->center additives Additives/ Co-catalysts additives->center

Caption: Core experimental variables that dictate the stereochemical outcome.

Part 5: References

  • Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]

  • Deni, S., et al. (2024). Easy Access to γ-Iodo-gem-Diborylated-Cyclopentanes and Bicyclic Cyclopropanes. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Mechanism for the reaction of 2‐iodomethyl cyclopropane with alkenes and alkynes. [Link]

  • Kitagawa, O., et al. (2001). Radical [3 + 2] Cycloaddition Reaction with Various Alkenes Using Iodomethylcyclopropane Derivatives as New Homoallyl Radical Precursors. The Journal of Organic Chemistry, 66(20), 6819-6825. [Link]

  • PubMed. (2022). Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C-H Activation/Cycloaddition Reactions. Journal of the American Chemical Society, 144(47), 21437-21442. [Link]

  • Yoon, T. P., et al. (2014). A Dual-Catalysis Approach to Enantioselective [2+2] Photocycloadditions Using Visible Light. Journal of the American Chemical Society, 136(18), 6562-6565. [Link]

  • Fernández, E., et al. (2022). Stereoselective Cyclopropanation of 1,1-Diborylalkenes via Palladium-Catalyzed (Trimethylsilyl)diazomethane Insertion. Organic Letters, 24(28), 5126-5130. [Link]

  • Mascareñas, J. L., et al. (2022). Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions. Journal of the American Chemical Society, 144(47), 21437-21442. [Link]

  • MDPI. (2023). Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. Molecules, 28(15), 5789. [Link]

  • Royal Society of Chemistry. (2024). Recent advances in metal-free catalytic enantioselective higher-order cycloadditions. Organic & Biomolecular Chemistry, 22(5), 846-865. [Link]

  • University of California, Irvine. (n.d.). The [3+2]Cycloaddition Reaction. [Link]

  • Wikipedia. (n.d.). 1,1′-Bi-2-naphthol. [Link]

  • Waser, J., et al. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters, 24(46), 8501-8505. [Link]

  • Haukka, M., et al. (2021). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Molecules, 26(16), 4983. [Link]

  • ResearchGate. (n.d.). Inverting the reactivity of troponoid system in the enantioselective higher-order cycloaddition. [Link]

  • PubChem. (n.d.). 1-Iodo-1-(iodomethyl)cyclopropane. [Link]

  • Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. [Link]

  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]

  • Dana Bioscience. (n.d.). 1,1-Bis(iodomethyl)cyclopropane 250mg. [Link]

Sources

Technical Support Center: Catalyst Selection and Optimization for Coupling with 1,1-Bis(iodomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for coupling reactions involving 1,1-bis(iodomethyl)cyclopropane. This document is designed to serve as a primary resource for troubleshooting and optimizing your synthetic strategies. As a sterically demanding gem-diiodide, this substrate presents unique challenges and opportunities in forming valuable methylenecyclobutane cores. This guide provides in-depth, experience-based answers to common issues encountered in the lab.

Section 1: Foundational Concepts & Initial Setup

The Challenge: Understanding the Substrate

1,1-Bis(iodomethyl)cyclopropane is a valuable building block but its reactivity is governed by several key factors:

  • Steric Hindrance: The two iodomethyl groups are positioned on the same carbon, creating significant steric bulk around the reaction centers. This can slow down the crucial oxidative addition step to the metal catalyst.[1][2]

  • Sequential Reactivity: The two C-I bonds can react sequentially. Controlling the reaction to achieve the desired double coupling (cyclization) instead of mono-coupling is a primary challenge.

  • Ring Strain: The cyclopropane ring possesses significant strain energy (~27 kcal/mol).[3] While generally stable under many coupling conditions, harsh temperatures or certain catalytic pathways could potentially lead to ring-opening side reactions.[4]

A generic palladium-catalyzed coupling cycle, which forms the basis of the reactions discussed, is illustrated below. Each step presents a potential point for failure or optimization.

// Nodes Pd0 [label="Active Pd(0)Lₙ Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; OA_Complex [label="Oxidative Addition\nComplex (Pd-II)", fillcolor="#F1F3F4", fontcolor="#202124"]; TM_Complex [label="Transmetalation\nComplex (Pd-II)", fillcolor="#F1F3F4", fontcolor="#202124"]; RE_Complex [label="Product Complex\n(Pd-II)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for layout sub [label="1,1-Bis(iodomethyl)cyclopropane\n+ Coupling Partner (e.g., Organoboron)", shape=plaintext, fontcolor="#5F6368"]; prod [label="Desired Product\n(Methylenecyclobutane derivative)", shape=plaintext, fontcolor="#5F6368"]; waste [label="Byproducts", shape=plaintext, fontcolor="#5F6368"];

// Edges sub -> Pd0 [style=invis]; Pd0 -> OA_Complex [label=" Oxidative Addition\n(Rate-Limiting Step)", color="#EA4335", fontcolor="#202124"]; OA_Complex -> TM_Complex [label=" Transmetalation", color="#4285F4", fontcolor="#202124"]; TM_Complex -> RE_Complex [label=" Reductive Elimination", color="#34A853", fontcolor="#202124"]; RE_Complex -> Pd0 [label=" Catalyst Regeneration", color="#FBBC05", fontcolor="#202124"]; RE_Complex -> prod [dir=none, style=dashed, color="#5F6368"]; OA_Complex -> waste [dir=none, style=dashed, color="#5F6368"]; } dot Caption: Generalized Palladium Catalytic Cycle.

FAQ: General Protocol & Setup

Q1: I am setting up my first reaction. What is a reliable, general-purpose starting protocol?

A1: A robust starting point is crucial for successful optimization. The following protocol for a palladium-catalyzed intramolecular Suzuki-type coupling is a good baseline.

Experimental Protocol: General Procedure for a Test Reaction (e.g., Intramolecular Coupling)

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 1.1-1.2 equivalents relative to Pd).

  • Reagent Addition: Add a carefully weighed amount of a strong, non-nucleophilic base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equivalents).

  • Solvent and Substrate: Add anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF, to achieve ~0.1 M concentration). Purge the flask with argon or nitrogen for 10-15 minutes. Finally, add the 1,1-bis(iodomethyl)cyclopropane substrate (1.0 equivalent) and the coupling partner (if intermolecular) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (start with 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 2, 6, 12, 24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl or water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Section 2: Troubleshooting Guide

This section is formatted to address specific problems you might encounter.

Problem 1: Low or No Conversion of Starting Material

Q2: My reaction is stalled. I recover mostly starting material even after 24 hours. What's going wrong?

A2: This is a common issue often related to catalyst activity. The primary suspect is the oxidative addition step, which can be sluggish for sterically hindered substrates.[5]

Possible Causes & Solutions:

Probable Cause Explanation & Recommended Action
Inefficient Precatalyst Activation Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(L)₂ need to be reduced in situ to the active Pd(0) species.[6] This activation can be inefficient. Solution: Switch to a pre-formed Pd(0) source like Pd₂(dba)₃ or use a modern palladacycle precatalyst (e.g., a G3 or G4 Buchwald precatalyst) which is designed for rapid and clean generation of the active monoligated Pd(0) species.[7]
Incorrect Ligand Choice The ligand dictates the reactivity of the palladium center. For sterically demanding substrates, bulky, electron-rich phosphine ligands are required to promote oxidative addition and stabilize the active catalyst.[1][8] Solution: Screen a panel of ligands. Good starting points are Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or bulky trialkylphosphines like P(t-Bu)₃.[8] These ligands promote the formation of highly reactive, low-coordinate Pd(0) species.[9]
Catalyst Deactivation (Palladium Black) If you see a black precipitate, your catalyst has likely crashed out of solution as inactive palladium black. This is often caused by oxygen contamination or ligand degradation at high temperatures. Solution: Ensure all reagents and solvents are rigorously degassed. Maintain a strict inert atmosphere (Ar or N₂). If the reaction requires high heat, choose a more thermally stable ligand.
Insufficient Temperature Oxidative addition is an energy-intensive step. Room temperature conditions are often insufficient for this substrate. Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation versus decomposition. Solvents like toluene or dioxane allow for higher temperatures than THF.
Problem 2: Formation of Mono-Substituted Product Only

Q3: The reaction works, but I can't get the second C-I bond to react. How do I drive the reaction to completion for the desired double coupling?

A3: Achieving the second coupling is a kinetic challenge. The first coupling forms a less reactive, more sterically hindered intermediate, making the second oxidative addition even more difficult.

Possible Causes & Solutions:

Probable Cause Explanation & Recommended Action
Insufficient Driving Force The conditions may not be forcing enough to overcome the higher activation energy of the second C-I bond insertion. Solution: Increase the reaction temperature and/or reaction time. A switch to a more polar, higher-boiling solvent like DMF or DMA might be beneficial, but screen carefully as substrate stability can become an issue.
Stoichiometry / Concentration For intramolecular cyclizations, high dilution conditions can favor the desired ring-closing event over intermolecular side reactions. For intermolecular double couplings, ensuring a sufficient excess of the coupling partner is key. Solution (Intramolecular): Run the reaction at a lower concentration (e.g., 0.01-0.05 M) to favor cyclization. Solution (Intermolecular): Increase the equivalents of the coupling partner (e.g., from 2.2 to 3.0 eq.).
Suboptimal Catalyst System The catalyst system that is good for the first coupling may not be optimal for the second, more challenging one. Solution: Re-screen ligands with a focus on those known for coupling sterically demanding alkyl halides. N-heterocyclic carbene (NHC) ligands, used with PEPPSI-type precatalysts, can sometimes outperform phosphines in difficult couplings.[6]
Problem 3: Significant Side Product Formation

Q4: My TLC/GC-MS shows multiple spots/peaks. What are these side products and how can I avoid them?

A4: Side products often provide clues about undesired reaction pathways.

Possible Causes & Solutions:

Probable Cause Explanation & Recommended Action
Homocoupling If you are using an organoboron reagent (Suzuki coupling), you may see dimers of your boronic acid. This is often caused by oxygen in the reaction mixture, which can promote oxidation of the Pd(0) catalyst to Pd(II), leading to a homocoupling catalytic cycle.[6] Solution: Rigorously degas all solvents and reagents. Use fresh, high-purity reagents.
Protodeiodination / Reduction The C-I bond is reduced to a C-H bond. This can happen if the reductive elimination step is slow, allowing for side reactions to occur from the organopalladium intermediate. Solution: This points to an inefficient catalytic cycle. Optimizing the ligand and base combination is key. A stronger, non-coordinating base might accelerate the desired pathway.[7]
Ring Opening While less common, high temperatures or highly reactive intermediates could potentially lead to the ring-opening of the cyclopropylcarbinyl system to form butenyl species.[4] Solution: If you suspect ring-opening based on mass spec data (M+ corresponding to a butenyl product), try running the reaction at the lowest possible temperature that still affords conversion. Screen different catalyst systems, as some may be less prone to this pathway.

Section 3: Catalyst and Ligand Selection Workflow

Choosing the right catalyst system is the most critical decision. Use the following workflow to guide your selection process.

// Nodes start [label="Start: Low Conversion\nor Side Products", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Is Pd Black visible?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a1_yes [label="Improve Inert\nAtmosphere Technique.\nRigorously Degas.", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; q2 [label="Using Pd(II) Precatalyst?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a2_yes [label="Switch to Pd(0) source\n(e.g., Pd₂(dba)₃) or\nmodern Palladacycle.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; q3 [label="Screen Ligands", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; ligands [label="Start with bulky, electron-rich\nligands: SPhos, XPhos, P(t-Bu)₃.\nConsider NHCs (e.g., IPr) if\nphosphines fail.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; q4 [label="Optimize Base & Solvent", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; params [label="Base: K₃PO₄, Cs₂CO₃\nSolvent: Toluene, Dioxane (higher T)\nTHF (lower T)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Successful Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> q1; q1 -> a1_yes [label="Yes"]; q1 -> q2 [label="No"]; a1_yes -> q2; q2 -> a2_yes [label="Yes"]; q2 -> q3 [label="No"]; a2_yes -> q3; q3 -> ligands [style=dashed, dir=none]; q3 -> q4; q4 -> params [style=dashed, dir=none]; q4 -> end; } dot Caption: Troubleshooting Workflow for Catalyst System Optimization.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Gagnon, A., et al. (2005). Expedient Synthesis of Cyclopropane Alpha-Amino Acids by the Catalytic Asymmetric Cyclopropanation of Alkenes Using Iodonium Ylides Derived From Methyl Nitroacetate. Journal of the American Chemical Society. Available from: [Link]

  • Dajoe Merit. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide. YouTube. Available from: [Link]

  • Al-Zoubi, R. M., et al. (2011). Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems. Chemical Reviews. Available from: [Link]

  • Wang, C., et al. (2016). General palladium-catalyzed cross coupling of cyclopropenyl esters. Chemical Science. Available from: [Link]

  • Suresh, S., et al. (2021). Reaction of 2‐(iodomethyl)cyclopropane‐1,1‐dicarboxylate with alkenes... Chemistry – An Asian Journal. Available from: [Link]

  • Canty, A. J., et al. (1988). Reactivity and mechanism in oxidative addition to palladium(II) and reductive elimination from palladium(IV) and an estimate of the palladium-carbon bond energy in organopalladium(IV) complexes. Organometallics. Available from: [Link]

  • Singh, G., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. Available from: [Link]

  • Goodwin, N. (2005). B-Alkyl Suzuki Couplings. Macmillan Group Meeting Presentation. Available from: [Link]

  • Matsumura, M., et al. (2023). Palladium-Catalyzed Cross-Coupling Reaction of Bis(cyclopentadienyl)diaryltitaniums with Terminal Alkynes. Reactions. Available from: [Link]

  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. Available from: [Link]

  • Bull, J. A., & Charette, A. B. (2008). Improved Procedure for the Synthesis of gem-Diiodoalkanes by the Alkylation of Diiodomethane. Scope and Limitations. The Journal of Organic Chemistry. Available from: [Link]

  • Vitale, R., et al. (2023). Easy Access to γ-Iodo-gem-Diborylated-Cyclopentanes and Bicyclic Cyclopropanes. ChemRxiv. Available from: [Link]

  • Beaulieu, L. P., et al. (2012). Highly enantioselective synthesis of 1,2,3-substituted cyclopropanes by using α-Iodo- and α-chloromethylzinc carbenoids. Chemistry. Available from: [Link]

  • Liu, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Angewandte Chemie International Edition. Available from: [Link]

  • Secci, F., et al. (2022). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Chemical Communications. Available from: [Link]

  • Trowbridge, A., et al. (2022). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Journal of the American Chemical Society. Available from: [Link]

  • Matsumura, M., et al. (2023). Palladium-Catalyzed Cross-Coupling Reaction of Bis(cyclopentadienyl)diaryltitaniums with Terminal Alkynes. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. (2008). Improved Procedure for the Synthesis of gem-Diiodoalkanes by the Alkylation of Diiodomethane. Scope and Limitations. Available from: [Link]

  • Secci, F., et al. (2022). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. UniCA IRIS. Available from: [Link]

  • Reddit User. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Available from: [Link]

  • ResearchGate. (2025). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Available from: [Link]

  • Schleif, T., & Sander, W. (2019). Photolysis and thermolysis of (iodomethyl)cyclopropane: Rapid ring opening of cyclopropylcarbinyl via heavy-atom tunneling?. ResearchGate. Available from: [Link]

  • LibreTexts Chemistry. Oxidative Addition & Reductive Elimination. Available from: [Link]

  • ResearchGate. (2019). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available from: [Link]

  • Zhu, S., et al. (2012). Palladium-catalyzed sequential reaction viaSonogashira coupling, isomerization, Claisen rearrangement and [4 + 2] cycloaddition sequence for the rapid synthesis of tricyclo[3.2.1.02,7]oct-3-ene derivatives. RSC Advances. Available from: [Link]

  • Zhang, Z., et al. (2024). Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes. Organic Chemistry Frontiers. Available from: [Link]

  • Worrell, B. T., et al. (2022). Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents. Organic Letters. Available from: [Link]

  • University of Calgary. Ch 14: Cyclopropane synthesis. Available from: [Link]

  • Worrell, B. T., et al. (2022). Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents. PubMed Central. Available from: [Link]

Sources

Technical Support Center: Navigating Steric Hindrance in 1,1-Bis(iodomethyl)cyclopropane Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1,1-bis(iodomethyl)cyclopropane. This guide is designed to provide practical, in-depth solutions to the common challenges encountered when utilizing this sterically demanding, yet synthetically valuable, building block. My aim is to move beyond simple procedural instructions and offer a deeper understanding of the chemical principles at play, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Introduction: The Double-Edged Sword of a Neopentyl-like Core

1,1-Bis(iodomethyl)cyclopropane is a potent reagent for the construction of four-membered rings and spirocyclic systems, structures of increasing importance in medicinal chemistry. However, its core structural feature—a quaternary carbon atom at the heart of a cyclopropane ring—presents a significant steric impediment analogous to a neopentyl halide. This steric bulk dramatically slows down classical SN2 reactions, often leading to low yields, undesired side products, or complete reaction failure. This guide will provide you with the strategic insights and tactical protocols to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: My intramolecular cyclization to form a cyclobutane ring is failing or giving very low yields. What is the likely cause?

A1: The primary culprit is almost certainly the severe steric hindrance around the electrophilic carbon atoms. The two iodomethyl groups are attached to a quaternary center, which drastically impedes the backside attack required for a standard SN2 reaction[1][2]. The transition state for such a reaction is highly strained and energetically unfavorable.

Q2: I am observing significant amounts of elimination byproducts instead of the desired substitution. Why is this happening and how can I prevent it?

A2: When SN2 substitution is sterically hindered, elimination (E2) can become a competing and often dominant pathway, especially with strong, bulky bases. The base may preferentially abstract a proton from one of the methyl groups, leading to the formation of an exocyclic double bond. To minimize elimination, consider using a non-nucleophilic, sterically hindered base in combination with conditions that favor substitution.

Q3: Are there alternative reagents to 1,1-bis(iodomethyl)cyclopropane that might be less sterically hindered?

A3: While 1,1-bis(iodomethyl)cyclopropane is a direct precursor for a 1,1-disubstituted cyclobutane core, you might consider alternative strategies for cyclobutane synthesis if steric hindrance proves insurmountable. These can include [2+2] cycloadditions or ring expansions of cyclopropanol derivatives[3]. However, these methods will lead to different substitution patterns on the resulting cyclobutane.

Troubleshooting Guide: Low Yields and Reaction Failures

Issue 1: Inefficient Intramolecular Cyclization

If you are experiencing low yields in the formation of a cyclobutane ring from a precursor synthesized using 1,1-bis(iodomethyl)cyclopropane, the following troubleshooting steps can be taken:

Experimental Protocol: Optimizing Intramolecular Cyclization

  • Solvent Selection: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of your base, leaving the anion more "naked" and nucleophilic, which can help accelerate the sluggish SN2 reaction[4][5][6][7][8]. Avoid polar protic solvents like alcohols, which can solvate and deactivate the nucleophile.

  • Base Selection: The choice of base is critical. A strong, non-nucleophilic base is often preferred to deprotonate your nucleophile without competing in the substitution reaction. See the table below for a comparison of common bases.

  • Temperature Optimization: While higher temperatures can increase reaction rates, they can also favor elimination. It is often beneficial to start at a lower temperature (e.g., 0 °C to room temperature) and slowly increase it, monitoring the reaction progress by TLC or LC-MS to find the optimal balance.

  • Addition of a Catalyst: Consider the use of a Lewis acid or an iodine-based catalyst to activate the iodide leaving group.

Table 1: Comparison of Bases for Intramolecular Alkylation

BasepKa of Conjugate AcidCommon SolventsNotes
Sodium Hydride (NaH)~36 (H₂)THF, DMFA strong, non-nucleophilic base. Heterogeneous, so reaction times may be longer. Use caution with handling.
Potassium tert-butoxide (KOtBu)~19 (tBuOH)THF, t-BuOHA strong, sterically hindered base. Can favor elimination if the substrate is prone to it.
Lithium diisopropylamide (LDA)~36 (diisopropylamine)THFA very strong, non-nucleophilic base. Typically prepared in situ at low temperatures.
Cesium Carbonate (Cs₂CO₃)~10 (H₂CO₃)DMF, AcetonitrileA milder base that can be effective, particularly in polar aprotic solvents. The large cesium cation can promote "cesium effects" that enhance reaction rates.
Issue 2: Intermolecular Double Alkylation Failure

When attempting to react 1,1-bis(iodomethyl)cyclopropane with a binucleophile to form a spirocycle, you may encounter low yields of the desired product and the formation of mono-alkylated intermediates.

Experimental Protocol: Promoting Spirocyclization

  • High Dilution Conditions: To favor the intramolecular cyclization of the mono-alkylated intermediate over intermolecular polymerization, perform the reaction under high dilution. This can be achieved by the slow addition of the 1,1-bis(iodomethyl)cyclopropane solution to a solution of the binucleophile and base over several hours using a syringe pump.

  • Template Effects: The use of certain metal cations (e.g., Cs⁺ from Cs₂CO₃) can sometimes act as a template, holding the mono-alkylated intermediate in a conformation that favors the second, intramolecular alkylation step.

  • Catalyst-Mediated Activation: The use of a catalyst can be particularly beneficial here. A Lewis acid can coordinate to the iodine, making it a better leaving group and accelerating the substitution[9][10]. Molecular iodine itself has also been shown to catalyze various organic transformations and could be explored[11][12][13].

dot

Caption: Troubleshooting workflow for spirocyclization reactions.

Advanced Strategies for Overcoming Steric Hindrance

When conventional methods fail, more advanced strategies may be necessary.

Radical-Mediated Reactions

For certain transformations, switching from an ionic to a radical pathway can circumvent the steric issues of SN2 reactions. Radical cyclizations are less sensitive to steric hindrance at the reaction center. This would, however, require a significant change in your synthetic approach, potentially involving the use of radical initiators and tin-free radical cyclization conditions.

Alternative Synthetic Routes

If the formation of the cyclobutane ring is the primary goal and the specific use of 1,1-bis(iodomethyl)cyclopropane is not mandatory, consider alternative, well-established methods for cyclobutane synthesis[14].

dot

decision_tree start Reaction with 1,1-Bis(iodomethyl)cyclopropane Failing? optimize Have you optimized solvent, base, and temperature? start->optimize catalysis Have you tried catalytic activation (Lewis Acid/Iodine)? optimize->catalysis Yes continue_optimization Continue Optimization optimize->continue_optimization No radical Consider Radical-Mediated Pathway catalysis->radical Yes, still failing catalysis->continue_optimization No alternative Explore Alternative Cyclobutane Synthesis Routes radical->alternative change_strategy Change Synthetic Strategy alternative->change_strategy

Caption: Decision tree for strategic adjustments.

References

  • Breugst, M., & von der Heiden, D. (2018). Mechanisms in Iodine Catalysis. Chemistry – A European Journal, 24(37), 9187-9199. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanes. [Link]

  • Quora. (2017). How can the solvent system affect the SN1 and SN2 mode of reaction?[Link]

  • LookChem. (n.d.). Cas 83321-23-7,1,1-bis(iodomethyl)cyclopropane. [Link]

  • Royal Society of Chemistry. (2023). Sterically controlled isodesmic late-stage C–H iodination of arenes. [Link]

  • Bellina, F., & Rossi, R. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541-15594. [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

  • Wikipedia. (n.d.). Lewis acid catalysis. [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

  • ResearchGate. (n.d.). New Family of Cyclopropanating Reagents: Synthesis, Reactivity, and Stability Studies of Iodomethylzinc Phenoxides. [Link]

  • Royal Society of Chemistry. (2023). Chemical Science. [Link]

  • Royal Society of Chemistry. (2022). Progress in organocatalysis with hypervalent iodine catalysts. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]

  • PubChem. (n.d.). 1-Iodo-1-(iodomethyl)cyclopropane. [Link]

  • YouTube. (2014). Solvent Effects on Sn2 Reactions. [Link]

  • ResearchGate. (n.d.). The Future of Catalysis by Chiral Lewis Acids. [Link]

  • Wiel, M. K. J. T., Vicario, J., Davey, S. G., Meetsma, A., & Feringa, B. L. (2005). New procedure for the preparation of highly sterically hindered alkenes using a hypervalent iodine reagent. Organic & Biomolecular Chemistry, 3(1), 28-30. [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • SciSpace. (n.d.). Synthesis of cyclopropane containing natural products. [Link]

  • Master Organic Chemistry. (2011). The Most Annoying Exceptions in Org 1 (Part 2). [Link]

  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent. [Link]

  • SciSpace. (n.d.). Engineering Molecular Iodine Catalysis for Alkyl–Nitrogen Bond Formation. [Link]

Sources

Technical Support Center: Managing the Thermal Stability of 1,1-Bis(iodomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1,1-Bis(iodomethyl)cyclopropane. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical aspect of managing the thermal stability of this versatile reagent in your reactions. Our goal is to empower you with the knowledge to anticipate and mitigate potential challenges, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of thermal decomposition of 1,1-Bis(iodomethyl)cyclopropane in my reaction?

A1: The primary indicators of thermal decomposition often manifest as a change in the reaction mixture's color, typically to a yellow, orange, or brown hue, which can be attributed to the formation of iodine (I₂). Concurrently, you may observe the appearance of unexpected side products in your reaction monitoring (e.g., by TLC or LC-MS). These byproducts may arise from the subsequent reactions of the reactive intermediates formed during decomposition.

Q2: What is the recommended temperature range for reactions involving 1,1-Bis(iodomethyl)cyclopropane?

A2: While a definitive decomposition temperature is not well-documented, it is crucial to operate at the lowest effective temperature for your specific transformation. For many applications, reactions are best conducted at or below room temperature. It is highly advisable to perform initial small-scale trials at various temperatures (e.g., 0 °C, room temperature, and slightly elevated temperatures) to identify the optimal balance between reaction rate and reagent stability.

Q3: How should 1,1-Bis(iodomethyl)cyclopropane be properly stored to maintain its integrity?

A3: To ensure the long-term stability of 1,1-Bis(iodomethyl)cyclopropane, it should be stored in a cool, dry, and dark environment. The container should be tightly sealed to prevent exposure to moisture and air. Storage in a refrigerator (2-8 °C) is recommended. Before use, the reagent should be allowed to slowly warm to room temperature to prevent condensation from introducing moisture into the bottle.

Q4: Can the choice of solvent influence the thermal stability of 1,1-Bis(iodomethyl)cyclopropane?

A4: Yes, the solvent can play a role. While specific studies on this compound are limited, polar aprotic solvents are commonly used. However, it is important to consider the solvent's purity, as impurities can potentially catalyze decomposition. Always use dry, high-purity solvents. Additionally, be mindful of the solvent's boiling point and the overall reaction temperature to avoid localized overheating.

Troubleshooting Guides

Issue 1: Reaction mixture turns brown, and yield is low.

This is a classic sign of decomposition, likely involving the homolytic cleavage of the carbon-iodine bond.

  • Root Cause Analysis:

    • Excessive Temperature: The reaction temperature may be too high, promoting the breakdown of the reagent.

    • Prolonged Reaction Time: Even at moderate temperatures, extended reaction times can lead to gradual decomposition.

    • Presence of Light: Some organoiodides are light-sensitive, and photolytic cleavage can contribute to decomposition.

  • Solutions:

    • Optimize Reaction Temperature: Methodically lower the reaction temperature. If the reaction rate becomes too slow, consider a more active catalyst or a different solvent system that may allow for lower temperatures.

    • Monitor Reaction Progress: Closely track the consumption of starting materials and the formation of the desired product to avoid unnecessarily long reaction times.

    • Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a light-excluding fume hood.

Issue 2: Formation of unexpected byproducts consistent with ring-opening.

Thermolysis of similar compounds, such as (iodomethyl)cyclopropane, has been shown to lead to ring-opening.[1] This suggests that a potential decomposition pathway for 1,1-Bis(iodomethyl)cyclopropane could involve the formation of a cyclopropylcarbinyl radical, which can rapidly rearrange.

  • Plausible Decomposition Pathway:

    DecompositionPathway A 1,1-Bis(iodomethyl)cyclopropane B Cyclopropylcarbinyl Diradical + 2 I• A->B Heat (Δ) C Ring-Opened Radical Intermediates B->C Rapid Rearrangement D Polymerization / Side Products C->D

    Caption: Potential thermal decomposition pathway of 1,1-Bis(iodomethyl)cyclopropane.

  • Solutions:

    • Low-Temperature Reaction Conditions: Employing cryogenic conditions (e.g., -78 °C) can often suppress these rearrangement pathways.

    • Radical Scavengers: In some cases, the addition of a radical scavenger (e.g., TEMPO, in small, catalytically insignificant amounts) can help to probe the involvement of radical pathways, though this may interfere with the desired reaction.

    • Alternative Reagents: If thermal instability remains a persistent issue, consider alternative reagents for the desired transformation that may exhibit greater thermal stability, such as the corresponding bis(bromomethyl) or bis(tosyloxymethyl) analogs.

Experimental Protocols: Best Practices for Thermal Management

General Reaction Setup for Enhanced Thermal Control

This protocol outlines a general approach to setting up a reaction that minimizes the risk of thermal decomposition.

  • Vessel and Atmosphere:

    • Use a flame-dried, round-bottom flask equipped with a magnetic stir bar.

    • Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

  • Temperature Monitoring and Control:

    • Utilize a digital temperature controller connected to a thermocouple probe placed in the reaction bath (e.g., an ice-water bath, dry ice/acetone bath, or a cryocooler).

    • For reactions at or below room temperature, a cooling bath is essential for maintaining a stable temperature.

  • Reagent Addition:

    • If the reaction is exothermic, add 1,1-Bis(iodomethyl)cyclopropane slowly and portion-wise or via a syringe pump to maintain a consistent internal temperature.

    • Consider dissolving the reagent in the reaction solvent and adding it as a solution to aid in heat dissipation.

Workflow for Optimizing Reaction Temperature

TemperatureOptimization Start Start: Define Reaction Scope Trial1 Trial 1: Small-scale reaction at 0 °C Start->Trial1 Analyze1 Analyze Results (TLC, LC-MS) Trial1->Analyze1 Decision1 Decomposition or Incomplete Reaction? Analyze1->Decision1 Trial2_Low Trial 2: Lower Temperature (-20 °C to -78 °C) Decision1->Trial2_Low Decomposition Trial2_High Trial 2: Slightly Higher Temperature (RT) Decision1->Trial2_High Incomplete Analyze2 Analyze Results Trial2_Low->Analyze2 Trial2_High->Analyze2 Decision2 Optimal Conditions Found? Analyze2->Decision2 Decision2->Start No, Re-evaluate ScaleUp Scale-up Reaction Decision2->ScaleUp Yes End End ScaleUp->End

Caption: A systematic workflow for optimizing the reaction temperature.

Data Summary Table

ParameterRecommendationRationale
Storage Temperature 2-8 °C, protected from lightMinimizes slow decomposition over time.
Reaction Temperature Start with 0 °C or belowReduces the rate of thermal decomposition.
Solvent Choice High-purity, dry, aprotic solventsPrevents side reactions and catalysis of decomposition.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation.
Monitoring Frequent (TLC, LC-MS)Avoids prolonged reaction times at elevated temperatures.

References

  • Schleif, T., & Sander, W. (2019). Photolysis and thermolysis of (iodomethyl)cyclopropane: Rapid ring opening of cyclopropylcarbinyl via heavy-atom tunneling?. Journal of Physical Organic Chemistry, 32(11), e4003. [Link]

Sources

Technical Support Center: Navigating the Synthesis of Cyclopropane-Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance on a common challenge in organic synthesis: preventing the unintended ring-opening of the cyclopropane moiety. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also the underlying mechanistic principles to empower your synthetic design.

Frequently Asked Questions (FAQs)

Q1: My cyclopropane ring is opening under acidic conditions. What's causing this and how can I prevent it?

A1: Understanding the Problem: Acid-Catalyzed Ring-Opening

The high ring strain of cyclopropanes, a result of their compressed C-C-C bond angles (60° instead of the ideal 109.5°), makes them susceptible to ring-opening reactions that relieve this strain.[1][2] This reactivity is significantly enhanced in the presence of acids, particularly Brønsted and Lewis acids.

The mechanism often involves protonation of a substituent on the cyclopropane ring or, in some cases, the ring itself, which polarizes the C-C bonds and makes them more susceptible to cleavage. This is especially true for donor-acceptor (D-A) cyclopropanes , where an electron-donating group (e.g., aryl, vinyl) and an electron-withdrawing group (e.g., ester, ketone) are present on adjacent carbons. The "push-pull" electronic effect in D-A cyclopropanes weakens the bond between the substituted carbons, making them exceptionally prone to ring-opening.[3][4] Lewis acids can coordinate to the acceptor group, further polarizing the system and facilitating cleavage.[5][6]

Troubleshooting and Prevention Strategies:

  • Reagent Selection:

    • Avoid strong Brønsted acids (e.g., HCl, H₂SO₄, TfOH) whenever possible. If an acid is necessary, consider using a milder, buffered system or a weaker organic acid.

    • Be cautious with Lewis acids (e.g., AlCl₃, BF₃·OEt₂, Yb(OTf)₃), as they are known to catalyze ring-opening, particularly in D-A cyclopropanes.[5] If a Lewis acid is required, use the mildest one that can effect the desired transformation and screen for the lowest effective catalytic loading.

  • Substituent Effects:

    • Be aware that aryl- and vinyl-substituted cyclopropanes are more prone to acid-catalyzed ring-opening than their alkyl-substituted counterparts because they can better stabilize the partial positive charge that develops during the ring-opening transition state.[7]

    • If your synthesis allows, consider synthetic routes that avoid the D-A substitution pattern on the cyclopropane ring during acid-sensitive steps.

  • Solvent Choice:

    • Highly polar, protic solvents like hexafluoroisopropanol (HFIP) have been shown to facilitate Brønsted acid-catalyzed ring-opening.[3] Consider using less polar, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene.

  • Temperature Control:

    • Perform reactions at the lowest possible temperature that allows for a reasonable reaction rate. Ring-opening reactions, like most reactions, are accelerated by heat. Maintaining low temperatures (e.g., 0 °C to -78 °C) can often suppress this unwanted side reaction.

Q2: I'm attempting a nucleophilic substitution on a side chain, but it's leading to cleavage of the cyclopropane ring. Why is this happening?

A2: Understanding the Problem: Nucleophile-Induced Ring-Opening

While less common than acid-catalyzed opening for simple cyclopropanes, nucleophilic ring-opening can be a significant issue, especially when the ring is "activated" by electron-withdrawing groups.[8]

The presence of one or more electron-withdrawing groups (e.g., esters, ketones, nitriles) can make the cyclopropane ring electrophilic. A nucleophile can then attack one of the ring carbons, leading to C-C bond cleavage and formation of a stabilized carbanion. This is essentially a Michael-type addition, where the cyclopropane itself acts as the electrophile.

A special case involves the in-situ generation of a highly reactive species. For example, fluoride-induced desilylation of a p-siloxyaryl substituent on a cyclopropane can form a phenolate. This dramatically increases the electron-donating ability of the aryl group, facilitating ring-opening to form a highly electrophilic p-quinone methide intermediate, which is then readily attacked by nucleophiles.[9]

Troubleshooting and Prevention Strategies:

  • Managing Basicity:

    • If your nucleophile is also a strong base, it can deprotonate a position alpha to an activating group, leading to rearrangements or ring-opening. Use non-basic nucleophiles or conditions where possible. If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DBU, proton sponge) if its purpose is not to act as the nucleophile.

  • Protecting Activating Groups:

    • If the ring-opening is initiated by nucleophilic attack on an electron-withdrawing group (e.g., an ester), consider temporarily converting this group into a less activating one. For example, an ester could be reduced to an alcohol and protected, with the ester being regenerated later in the synthesis.

  • Strategic Reagent Choice:

    • Select nucleophiles that are "soft" and less basic to favor the desired reaction over ring-opening.

    • Avoid reagents that can generate highly activated intermediates, such as fluoride sources in the presence of silyl-protected phenols attached to the cyclopropane ring, unless ring-opening is the desired outcome.[9]

Q3: I need to perform a cross-coupling reaction on my cyclopropane-containing molecule. What are the best practices to maintain the ring's integrity?

A3: Best Practices for Cyclopropane-Tolerant Cross-Coupling

Cross-coupling reactions are powerful tools, and fortunately, many have been developed that are compatible with the cyclopropane moiety. The key is to choose methods that do not involve harsh conditions or intermediates that can promote ring-opening.

  • Stable Organometallic Intermediates:

    • The formation of cyclopropyl organometallic reagents is a critical step. Cyclopropyl Grignard reagents can be successfully generated and used. For instance, sulfoxide-magnesium exchange has been used to create a cyclopropyl Grignard reagent that is stable for over two hours at 0 °C, allowing for subsequent trapping with various electrophiles or participation in Negishi cross-coupling reactions.[10]

    • Cyclopropylboronic acids and their derivatives are also excellent substrates for Suzuki-Miyaura coupling, often proceeding with complete retention of the cyclopropane's configuration.[11]

  • Mild Catalytic Systems:

    • Palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, are generally well-tolerated. These reactions proceed under neutral or mildly basic conditions, which are less likely to induce ring-opening.

    • Cobalt-catalyzed cross-coupling of cyclopropyl Grignard reagents with alkyl iodides has also been shown to be effective and chemoselective.[11]

Experimental Protocol: Sulfoxide-Magnesium Exchange and Negishi Cross-Coupling to Arylate a Cyclopropane [10]

  • Generation of the Cyclopropyl Grignard Reagent:

    • Dissolve the ethyl 2-(phenylsulfinyl)cyclopropane-1-carboxylate substrate in dry THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

    • Slowly add a solution of isopropylmagnesium chloride (iPrMgCl) or iPrMgCl·LiCl in THF.

    • Allow the mixture to stir at -78 °C for the optimized time (e.g., 30 minutes) to ensure complete sulfoxide-magnesium exchange.

  • Negishi Cross-Coupling:

    • In a separate flask, prepare the palladium catalyst by mixing Pd₂(dba)₃ and (tBu)₃P in dry THF under an inert atmosphere.

    • Add a solution of ZnCl₂ in THF to the catalyst mixture.

    • Transfer the freshly prepared cyclopropyl Grignard solution to the palladium/zinc chloride mixture at 0 °C.

    • Stir for 1 hour at 0 °C.

    • Add the desired aryl bromide (2 equivalents).

    • Allow the reaction to warm to room temperature and stir for 15 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and proceed with standard workup and purification.

Visualizing Reaction Pathways

To better understand the factors at play, the following diagrams illustrate the key decision points and mechanistic pathways discussed.

Ring_Opening_Decision_Tree start Starting Material: Cyclopropane-containing molecule reaction_type What is the nature of the next synthetic step? start->reaction_type acidic Acidic Conditions reaction_type->acidic Acidic nucleophilic Nucleophilic/Basic Conditions reaction_type->nucleophilic Nucleophilic/Basic redox_coupling Redox / Cross-Coupling Conditions reaction_type->redox_coupling Redox/Coupling acid_check Is the cyclopropane a Donor-Acceptor (D-A) type? acidic->acid_check nuc_check Does the cyclopropane have strong EWGs? nucleophilic->nuc_check coupling_strategy Strategy: - Use mild, well-established protocols (Suzuki, Negishi) - Form stable organometallic intermediates (e.g., cyclopropylboronates or stable Grignard reagents) redox_coupling->coupling_strategy acid_yes High Risk of Ring-Opening! - Use mildest possible acid - Low temperature (-78 to 0 °C) - Aprotic solvent (DCM, THF) acid_check->acid_yes Yes acid_no Lower Risk. - Still, prefer mild acids - Monitor temperature acid_check->acid_no No failure Unwanted Ring-Opening acid_yes->failure success Cyclopropane Ring Intact acid_no->success nuc_yes Risk of Ring-Opening! - Use 'soft', non-basic nucleophiles - Avoid activating precursors (e.g., p-siloxyaryl groups + F⁻) nuc_check->nuc_yes Yes nuc_no Lower Risk. - Standard precautions apply nuc_check->nuc_no No nuc_yes->failure nuc_no->success coupling_strategy->success

Caption: Decision tree for preventing cyclopropane ring-opening.

DA_Cyclopropane_Activation cluster_acid A) Lewis Acid Catalysis cluster_base B) Base-Induced Activation DA_start_acid D A (EWG) LA Lewis Acid (LA) DA_start_acid:a_ester->LA Coordination activated_complex D A···LA LA->activated_complex opened_intermediate D⁺—CH—CH₂—A⁻···LA (Polarized Intermediate) activated_complex->opened_intermediate Ring-Opening product_acid Nu—D—CH—CH₂—A (Ring-Opened Product) opened_intermediate->product_acid nucleophile_acid Nucleophile (Nu⁻) nucleophile_acid->opened_intermediate Attack DA_start_base Ar-OSiR₃ A (EWG) base Fluoride (F⁻) DA_start_base:d->base Desilylation phenolate Ar-O⁻ A (EWG) base->phenolate quinone_methide p-Quinone Methide (Highly Electrophilic) phenolate->quinone_methide Ring-Opening product_base Nu-Adduct (Ring-Opened Product) quinone_methide->product_base nucleophile_base Nucleophile (Nu⁻) nucleophile_base->quinone_methide 1,6-Addition

Caption: Activation modes leading to ring-opening of D-A cyclopropanes.

Summary Table: Troubleshooting Guide

Symptom Primary Cause Recommended Actions Avoid
Ring-opening during acidic workup or reaction.Acid-Catalyzed Cleavage: Protonation/coordination activates the strained ring.- Use buffered solutions or mild organic acids.- Run reactions at low temperatures.- Switch to aprotic solvents.Strong Brønsted acids (TfOH, H₂SO₄), strong Lewis acids (AlCl₃), and polar protic solvents (HFIP).
Ring-opening with nucleophiles/bases.Ring Activation: Electron-withdrawing groups (EWGs) make the ring electrophilic.- Use "soft," non-basic nucleophiles.- Protect or modify activating EWGs.- Choose reaction conditions carefully to avoid generating hyper-activated intermediates (e.g., phenolates).Strong, hard nucleophiles/bases; reagents that unmask potent donating groups (e.g., F⁻ with Ar-OSiR₃).
Decomposition during organometallic reagent formation.Instability of Intermediate: The cyclopropyl organometallic species is unstable.- Use methods known to form stable intermediates (e.g., cyclopropylboronates).- For Grignards, use sulfoxide-exchange at low temperatures and use the reagent promptly.Prolonged reaction times at elevated temperatures for sensitive organometallics.
Ring cleavage during cross-coupling.Harsh Reaction Conditions: The catalytic system or conditions are too aggressive.- Employ Pd-catalyzed methods like Suzuki or Negishi.- Use mild bases (e.g., K₂CO₃, Cs₂CO₃).- Keep reaction temperatures as low as feasible.High temperatures, strongly acidic or basic coupling partners, or highly reactive catalyst systems not vetted for cyclopropane stability.

References

  • Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. [Link]

  • Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews. [Link]

  • Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters. [Link]

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PubMed Central. [Link]

  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. [Link]

  • Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. RSC Publishing. [Link]

  • Michael Reaction and Addition to Cyclopropane ring (CHE). YouTube. [Link]

  • Lewis Acid Catalyzed Cyclopropane Ring-Opening-Cyclization Cascade Using Thioureas as a N,N-bisnucleophile: Synthesis of Bicyclic Furo-, Pyrano-, and Pyrrololactams via a Formal [4+1]-Addition. Chemistry Europe. [Link]

  • Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

  • Nucleophilic Ring Opening of Cyclopropane Hemimalonates Using Internal Brønsted Acid Activation. Organic Letters. [Link]

  • Lewis Acid Triggered Vinylcyclopropane–Cyclopentene Rearrangement. The Journal of Organic Chemistry. [Link]

  • Donor−Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. Chemical Reviews. [Link]

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Validation & Comparative

A Comparative Guide to the Characterization of Heterocyclic Scaffolds Synthesized from 1,1-Bis(iodomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of a Strained Dielectrophile

In the landscape of modern synthetic and medicinal chemistry, the pursuit of novel three-dimensional scaffolds is paramount for the development of next-generation therapeutics. Strained ring systems, in particular, offer a unique combination of conformational rigidity and reactivity that can be exploited to fine-tune the physicochemical and pharmacological properties of drug candidates. 1,1-Bis(iodomethyl)cyclopropane stands out as a particularly versatile and potent building block. Its geminal di-iodomethyl groups, attached to a strained cyclopropane core, create a powerful dielectrophile primed for facile nucleophilic substitution reactions. This guide provides an in-depth analysis of the synthesis and, critically, the comprehensive characterization of heterocyclic compounds derived from this reagent, with a focus on comparing their properties to established structural motifs.

The high reactivity of the primary iodides, coupled with the inherent ring strain of the cyclopropane, makes 1,1-bis(iodomethyl)cyclopropane an ideal precursor for constructing four- and five-membered heterocyclic rings through intramolecular cyclization pathways. This guide will focus on the synthesis of 3,3-disubstituted oxetanes and azetidines, which have garnered significant attention as bioisosteric replacements for gem-dimethyl groups and carbonyls, often leading to improved metabolic stability and aqueous solubility.[1][2][3] We will explore the critical analytical techniques required to unambiguously confirm the identity and purity of these synthesized compounds and provide a comparative framework for evaluating their performance against alternative structures.

PART 1: Synthesis of Strained Heterocycles

The primary synthetic utility of 1,1-bis(iodomethyl)cyclopropane lies in its reaction with binucleophiles to generate spirocyclic heterocyclic systems. The general mechanism involves a double nucleophilic substitution (SN2) reaction, where a binucleophile displaces the two iodide leaving groups to form two new carbon-heteroatom bonds, thereby constructing the new ring.

Comparative Synthesis: Oxetanes vs. Azetidines

The choice of nucleophile dictates the resulting heterocycle. For instance, the synthesis of 3,3-disubstituted oxetanes, valuable motifs in drug discovery, can be achieved via cyclization of a diol precursor, though a more direct approach from a gem-dihalide is also common in the literature for related systems.[4] Similarly, reaction with primary amines or their equivalents can lead to the formation of azetidines, another critical class of four-membered nitrogen-containing heterocycles.[5][6]

The causality behind this synthetic strategy is rooted in Thorpe-Ingold-type effects, where the gem-disubstitution on the cyclopropane ring pre-organizes the reactive iodomethyl groups into a conformation favorable for cyclization with a binucleophile, thus accelerating the rate of the intramolecular reaction.

Experimental Protocol: Synthesis of 2-Oxa-5-azaspiro[3.4]octane

This protocol details a representative synthesis of a spiro-azetidine derivative starting from 1,1-bis(iodomethyl)cyclopropane and a suitable amine nucleophile. This self-validating system relies on the purification and subsequent rigorous characterization to confirm the reaction's success.

Materials:

  • 1,1-Bis(iodomethyl)cyclopropane (MW: 321.93 g/mol )[7]

  • Ethanolamine

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of ethanolamine (1.1 equivalents) in anhydrous acetonitrile (0.1 M), add potassium carbonate (3.0 equivalents).

  • Add a solution of 1,1-bis(iodomethyl)cyclopropane (1.0 equivalent) in acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous NaHCO₃.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the organic layer in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 2-oxa-5-azaspiro[3.4]octane.

PART 2: Comprehensive Characterization Workflow

Unambiguous characterization is the cornerstone of chemical synthesis. For novel compounds derived from 1,1-bis(iodomethyl)cyclopropane, a multi-technique approach is required to confirm the molecular structure, purity, and stereochemistry.

Caption: Oxetanes as superior bioisosteres for common chemical groups.

The incorporation of the spiro-cyclopropyl oxetane moiety introduces a three-dimensional vector for substitution while simultaneously improving metabolic stability. The ether oxygen can act as a hydrogen bond acceptor, improving aqueous solubility, while the strained ring system is more resistant to metabolic degradation compared to a more flexible gem-dimethyl group.

Table 2: Comparative Physicochemical Properties

FeaturePhenyl-C(CH₃)₂-RPhenyl-C(=O)-RPhenyl-Spiro-Oxetane-RRationale for Improvement
Calculated LogP HighModerateLow The polar oxygen atom reduces lipophilicity. [1]
Aqueous Solubility LowModerateHigh The ether linkage acts as a hydrogen bond acceptor. [1]
Metabolic Stability Moderate (Oxidation at methyls)Low (Reduction)High The oxetane ring is generally more resistant to CYP450 metabolism.
3D Shape TetrahedralPlanarSpirocyclic, 3D Provides novel exit vectors for structure-activity relationship (SAR) studies.
This table presents a generalized comparison based on established principles in medicinal chemistry.

Conclusion

1,1-Bis(iodomethyl)cyclopropane is a potent and versatile building block for the synthesis of novel, spirocyclic heterocyclic scaffolds. The straightforward synthesis of 3,3-disubstituted oxetanes and azetidines provides access to compounds with improved physicochemical properties compared to traditional motifs used in drug discovery. A rigorous and multi-faceted characterization strategy, led by NMR spectroscopy and mass spectrometry, is essential to confirm the structure and purity of these valuable compounds. The experimental data and comparative analysis presented in this guide demonstrate the significant potential of these strained ring systems for researchers, scientists, and drug development professionals seeking to explore new chemical space and design superior therapeutic agents.

References

  • Lytvynov, I., Litskan, E., Semenchenko, O., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC.
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Synthesis of 3,3-disubstituted oxetane building blocks. ResearchGate. Available at: [Link]

  • BenchChem. (2025). Synthesis of 1-Iodo-2-Methylcyclopropane: A Technical Guide. BenchChem.
  • Ye, Z., et al. (2015). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry. Available at: [Link]

  • University of Calgary. Ch 14: Cyclopropane synthesis. Available at: [Link]

  • Ye, Z., et al. (2015). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. ResearchGate. Available at: [Link]

  • Singh, R., & Czekelius, C. (2018). Methods for the synthesis of azetidines. ResearchGate. Available at: [Link]

  • Lytvynov, I., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

  • Fader, L. D. (2019). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. Available at: [Link]

  • PubChem. (n.d.). 1-Iodo-1-(iodomethyl)cyclopropane. National Center for Biotechnology Information. Available at: [Link]

  • Urban, M., & Cibulka, R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Lytvynov, I., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

  • Davies, H. M. L., & Lee, G. H. (2015). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O–H Insertion and C–C Bond-Forming Cyclization. PMC - NIH. Available at: [Link]

  • Fornabaio, M., et al. (2020). 1H-NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Hindawi. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of cyclopropane. Available at: [Link]

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A Senior Application Scientist's Guide to Confirming the Structure of 1,1-Bis(iodomethyl)cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. The unique steric and electronic properties of the cyclopropane ring, particularly when geminally substituted with reactive iodomethyl groups, present distinct analytical challenges. This guide provides an in-depth comparison of the primary analytical methods for the structural elucidation of 1,1-bis(iodomethyl)cyclopropane derivatives. It is designed to move beyond a simple listing of techniques, offering insights into the causality behind experimental choices and providing a framework for a self-validating analytical workflow.

The Analytical Imperative for Gem-Disubstituted Cyclopropanes

The 1,1-bis(iodomethyl)cyclopropane moiety is a valuable synthetic intermediate, but its small, strained ring and the presence of two heavy iodine atoms can influence its spectroscopic properties in non-intuitive ways. A multi-technique approach is therefore not just recommended but essential for unequivocal structure confirmation. The primary methods of choice are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when suitable crystals can be obtained, X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1,1-bis(iodomethyl)cyclopropane derivatives, a suite of NMR experiments is necessary to piece together the structural puzzle.

Proton (¹H) NMR Spectroscopy

¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms. In a typical 1,1-bis(iodomethyl)cyclopropane, we expect to see distinct signals for the methylene (CH₂) protons of the iodomethyl groups and the cyclopropyl ring protons.

  • Chemical Shift (δ): The protons on the cyclopropane ring are expected to be significantly shielded due to the ring's magnetic anisotropy, appearing at an unusually high field (low ppm value), often between 0.5 and 1.5 ppm.[1][2] The methylene protons of the iodomethyl groups will be deshielded by the electronegative iodine atom and will appear further downfield, typically in the range of 3.0-3.5 ppm.

  • Integration: The relative integration of the signals should correspond to the ratio of protons in the molecule. For the parent 1,1-bis(iodomethyl)cyclopropane, the ratio of the cyclopropyl protons to the iodomethyl protons would be 4:4, which simplifies to 1:1.

  • Coupling (J): The cyclopropyl protons will exhibit geminal and cis/trans vicinal coupling, often resulting in complex multiplets. The methylene protons of the iodomethyl groups are diastereotopic and will likely appear as an AB quartet due to their proximity to the chiral center created by the substituted cyclopropane ring.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule.

  • Chemical Shift (δ): The cyclopropane ring carbons are also shielded and will appear at a high field, typically between 10 and 30 ppm.[3] The quaternary carbon of the cyclopropane ring bonded to the two iodomethyl groups will be further downfield. The methylene carbons of the iodomethyl groups will be significantly deshielded by the iodine atoms, appearing in the range of 5-15 ppm.

2D NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for establishing connectivity.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to trace the connectivity within the cyclopropane ring and to confirm the relationship between the diastereotopic protons of the iodomethyl groups.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of the proton signals to their corresponding carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the connection between the iodomethyl groups and the quaternary carbon of the cyclopropane ring.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified 1,1-bis(iodomethyl)cyclopropane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure adequate resolution to observe the fine structure of the multiplets.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra. Optimize acquisition and processing parameters to achieve good resolution and signal-to-noise.

  • Data Analysis: Integrate the ¹H NMR signals, determine the chemical shifts, and analyze the coupling patterns. Use the 2D spectra to build up the molecular framework and assign all proton and carbon signals.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

  • Molecular Ion Peak (M⁺): Due to the presence of two iodine atoms, the molecular ion peak will be weak or absent in electron ionization (EI) mass spectra. Softer ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to show the molecular ion or a protonated molecule [M+H]⁺. For 1,1-bis(iodomethyl)cyclopropane (C₅H₈I₂), the expected monoisotopic mass is approximately 321.88 g/mol .

  • Isotope Pattern: Iodine is monoisotopic (¹²⁷I), so the characteristic isotopic pattern for chlorine or bromine will not be observed.

  • Fragmentation: The most common fragmentation pathway will be the loss of an iodine atom or an iodomethyl radical. Key fragments to look for would include:

    • [M - I]⁺

    • [M - CH₂I]⁺

    • Loss of both iodine atoms.

    • Cleavage of the cyclopropane ring.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization source (e.g., ESI, APCI, or direct insertion probe for EI). Acquire the mass spectrum over a suitable mass range. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion and key fragments.

  • Data Analysis: Identify the molecular ion peak (if present) and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum. Compare the exact mass measurements from HRMS with the calculated values for the proposed formulas.

X-ray Crystallography: The Definitive Structure

For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[4][5] This method is the "gold standard" for structural confirmation.

  • Key Information Provided:

    • Confirmation of the cyclopropane ring.

    • Precise bond lengths and angles, which can reveal the extent of ring strain.

    • The spatial arrangement of the iodomethyl groups.

    • Intermolecular interactions in the solid state.

The main limitation of this technique is the requirement for a single crystal of suitable size and quality, which can be challenging to obtain.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the 1,1-bis(iodomethyl)cyclopropane derivative from a suitable solvent or solvent system using techniques such as slow evaporation, vapor diffusion, or cooling.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain the final atomic coordinates and geometric parameters.

Comparative Summary of Analytical Methods

Technique Information Provided Strengths Limitations
¹H NMR Proton environment, connectivity (J-coupling), and relative abundance.Non-destructive, provides detailed structural information.Complex spectra for some derivatives, may require 2D techniques for full assignment.
¹³C NMR Carbon skeleton, number of unique carbons.Complements ¹H NMR, simpler spectra.Lower sensitivity than ¹H NMR.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity, confirms molecular formula (with HRMS).Molecular ion may be weak or absent with hard ionization techniques.
X-ray Crystallography Unambiguous 3D structure, bond lengths, and angles.The definitive method for structural confirmation.Requires a suitable single crystal, which can be difficult to obtain.

Visualization of the Analytical Workflow

Analytical_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_XRAY X-ray Crystallography H1_NMR ¹H NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR COSY COSY C13_NMR->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC Proposed_Structure Proposed Structure HMBC->Proposed_Structure Connectivity Map LRMS Low-Resolution MS HRMS High-Resolution MS LRMS->HRMS Confirmation HRMS->Proposed_Structure Molecular Formula XRAY Single-Crystal X-ray Final_Structure Confirmed Structure XRAY->Final_Structure Definitive 3D Structure Sample Purified Sample Sample->H1_NMR Initial Analysis Sample->LRMS Initial Analysis Sample->XRAY If Crystalline Proposed_Structure->Final_Structure Confirmation

Caption: A typical workflow for the structural confirmation of 1,1-bis(iodomethyl)cyclopropane derivatives.

Conclusion

The structural confirmation of 1,1-bis(iodomethyl)cyclopropane derivatives necessitates a synergistic application of multiple analytical techniques. While NMR spectroscopy provides the foundational understanding of the molecular framework, mass spectrometry is crucial for confirming the molecular weight and elemental composition. For crystalline materials, X-ray crystallography offers the ultimate, unambiguous structural proof. By employing this integrated analytical approach, researchers can ensure the scientific integrity of their work and confidently proceed with further synthetic transformations or biological evaluations.

References

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A Comparative Guide to the Reactivity of 1,1-Bis(iodomethyl)cyclopropane and its Bromo-Analogue

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, strained ring systems serve as powerful synthons for accessing complex molecular architectures. Among these, 1,1-bis(halomethyl)cyclopropanes are pivotal intermediates, particularly as precursors to the bicyclo[1.1.1]pentane (BCP) cage. The BCP motif has gained immense traction in medicinal chemistry as a bioisostere for para-substituted phenyl rings, offering improved metabolic stability and physicochemical properties. The choice of the halogen—iodine or bromine—on the cyclopropane scaffold is not trivial, as it fundamentally dictates the reagent's reactivity, stability, and suitability for specific synthetic transformations.

This guide provides an in-depth comparison of 1,1-bis(iodomethyl)cyclopropane and 1,1-bis(bromomethyl)cyclopropane, offering experimental insights and theoretical grounding to aid researchers in selecting the optimal reagent for their synthetic goals. We will explore their performance in key reaction classes, including nucleophilic substitutions and the synthesis of [1.1.1]propellane, the direct precursor to functionalized BCPs.

Fundamental Physicochemical Properties and Leaving Group Ability

The divergent reactivity of the iodo- and bromo-analogues is rooted in the intrinsic properties of the carbon-halogen bond. The carbon-iodine bond is longer, weaker, and more polarizable than the carbon-bromine bond. This translates directly to the leaving group ability of the halide anion.

Iodide (I⁻) is one of the best leaving groups in organic chemistry because it is the conjugate base of a very strong acid, hydroiodic acid (pKa ≈ -10).[1][2] In contrast, bromide (Br⁻) is the conjugate base of hydrobromic acid (pKa ≈ -9), making it a very good, but demonstrably weaker, leaving group compared to iodide.[2][3] This fundamental difference is the primary determinant of the reaction kinetics in many transformations.

Table 1: Comparison of Core Properties

Property1,1-Bis(iodomethyl)cyclopropane1,1-Bis(bromomethyl)cyclopropane
Molecular Formula C₅H₈I₂C₅H₈Br₂
Molecular Weight 321.93 g/mol 227.93 g/mol
C-X Bond Dissociation Energy ~213 kJ/mol~285 kJ/mol
Leaving Group Ability ExcellentVery Good

Note: Bond dissociation energies are approximate values for primary alkyl halides and serve for comparative purposes.

The significantly lower C-I bond dissociation energy makes the iodinated compound a superior precursor for reactions involving homolytic cleavage, such as radical-mediated processes.

Performance in Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone reaction for these reagents. The rate of an Sₙ2 reaction is highly sensitive to the nature of the leaving group. Given that iodide is a superior leaving group to bromide, 1,1-bis(iodomethyl)cyclopropane consistently exhibits faster reaction rates under identical Sₙ2 conditions.[1][3]

While the carbon centers are primary, they are attached to a quaternary cyclopropane ring, creating a neopentyl-like steric environment. This sterics can slow Sₙ2 reactions, but the electronic effect of the leaving group remains a dominant factor in determining relative reactivity.[1]

Experimental Protocol 1: Comparative Sₙ2 Azidation

This protocol provides a direct comparison of the reactivity of the two analogues with a common nucleophile, sodium azide.

Objective: To compare the reaction time and yield for the formation of 1,1-bis(azidomethyl)cyclopropane.

Materials:

  • 1,1-Bis(iodomethyl)cyclopropane

  • 1,1-Bis(bromomethyl)cyclopropane[4]

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up two parallel reactions. In separate round-bottom flasks equipped with stir bars, dissolve 1.0 mmol of either 1,1-bis(iodomethyl)cyclopropane or 1,1-bis(bromomethyl)cyclopropane in 5 mL of anhydrous DMF.

  • To each flask, add 2.5 mmol of sodium azide.

  • Heat the reaction mixtures to 60°C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) every hour.

  • Upon completion (disappearance of starting material), cool the mixtures to room temperature.

  • Pour each mixture into 20 mL of water and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers for each reaction, wash with saturated aqueous sodium bicarbonate (1 x 20 mL) and then brine (1 x 20 mL).

  • Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diazide product.

  • Purify by column chromatography if necessary and determine the isolated yield.

Expected Results:

SubstrateTypical Reaction TimeTypical Isolated Yield
1,1-Bis(iodomethyl)cyclopropane2-4 hours>90%
1,1-Bis(bromomethyl)cyclopropane8-12 hours~85%

Causality: The significantly shorter reaction time for the iodo-analogue is a direct consequence of the superior leaving group ability of iodide. The reaction proceeds via a sequential Sₙ2 mechanism, and the rate-determining step—the cleavage of the carbon-halogen bond—is much faster for the C-I bond.

Application in the Synthesis of Bicyclo[1.1.1]pentanes (BCPs)

One of the most critical applications of these reagents is in the synthesis of [1.1.1]propellane, the gateway to the BCP scaffold.[5][6] The classic Szeimies synthesis involves the treatment of a 1,1-dihalo-2,2-bis(chloromethyl)cyclopropane with an organolithium reagent.[5][7] A related and more direct approach can be envisioned starting from 1,1-bis(halomethyl)cyclopropane, which undergoes a double intramolecular cyclization upon treatment with a reducing agent or organolithium.

The reaction proceeds through a halogen-metal exchange followed by an intramolecular Sₙ2-type ring closure. While both the bromo- and iodo-compounds can be used, the choice impacts reaction conditions. The greater reactivity of the C-I bond can be advantageous, but the bromo-analogue is often used due to its stability and well-documented protocols.[4][7]

BCP_Synthesis cluster_0 Propellane Generation cluster_1 Propellane Trapping A 1,1-Bis(halomethyl)cyclopropane (X = Br or I) B Organolithium Intermediate A->B  +2 R-Li (Halogen-Metal Exchange) C [1.1.1]Propellane B->C Intramolecular Cyclization (-LiX) E 1,3-Disubstituted BCP C->E Strain-Release Addition D Reagent (e.g., R-SH) D->E

Caption: Synthesis of BCPs via [1.1.1]propellane intermediate.

Experimental Protocol 2: Generation and Trapping of [1.1.1]Propellane

Objective: To generate [1.1.1]propellane in situ from 1,1-bis(bromomethyl)cyclopropane and trap it to form a 1,3-disubstituted BCP.

Materials:

  • 1,1-Bis(bromomethyl)cyclopropane[4]

  • Methyllithium (MeLi) in diethyl ether

  • Thiophenol

  • Anhydrous diethyl ether

  • Argon atmosphere setup

Procedure:

  • To a dry, argon-flushed flask at -78°C, add a solution of 1,1-bis(bromomethyl)cyclopropane (1.0 mmol) in 10 mL of anhydrous diethyl ether.

  • Slowly add a solution of methyllithium (2.2 mmol, 2.2 equiv) via syringe over 15 minutes with vigorous stirring. A white precipitate of LiBr will form.

  • Maintain the reaction at -78°C for 30 minutes, then warm to 0°C for an additional 30 minutes. The resulting ethereal solution contains [1.1.1]propellane.[7]

  • Trapping: Cool the solution back to -78°C and add thiophenol (1.2 mmol, 1.2 equiv).

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by carefully adding 10 mL of water.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • The resulting product, 1-(phenylthio)bicyclo[1.1.1]pentane, can be purified by column chromatography.

Causality: This protocol highlights the synthetic utility of the dihalo-precursor. The use of an organolithium reagent facilitates the reductive cyclization to the highly strained [1.1.1]propellane. The central bond of propellane is highly reactive and readily undergoes addition reactions with a variety of radical and nucleophilic species, providing a versatile entry into functionalized BCPs.[5][8]

Utility in Radical [3+2] Cycloaddition Reactions

The weaker C-I bond makes 1,1-bis(iodomethyl)cyclopropane and related iodomethyl cyclopropanes excellent precursors for homoallyl radicals, which are valuable intermediates in cycloaddition reactions.[9][10] Under radical initiation conditions (e.g., photolysis or chemical initiators like AIBN), the C-I bond undergoes homolytic cleavage to generate a cyclopropylmethyl radical. This radical can then participate in cascade or cycloaddition reactions.

In contrast, the stronger C-Br bond requires harsher conditions for efficient radical generation, making the bromo-analogue less suitable for these transformations.

Radical_Cycloaddition A Iodomethyl- cyclopropane Derivative B Homoallyl Radical A->B Radical Initiation (hν) E Functionalized Cyclopentane A->E D Cyclized Radical Intermediate B->D Addition C Alkene/ Alkyne C->D D->E Iodine Atom Transfer

Caption: Radical [3+2] cycloaddition using an iodomethylcyclopropane.

This reactivity profile makes the iodo-analogue the reagent of choice for constructing functionalized cyclopentane rings via radical pathways.[9][]

Summary and Recommendations

The choice between 1,1-bis(iodomethyl)cyclopropane and its bromo-analogue is dictated by the specific chemical transformation desired.

Table 2: Comparative Application Summary

Feature1,1-Bis(iodomethyl)cyclopropane1,1-Bis(bromomethyl)cyclopropaneRecommendation
Nucleophilic Substitution Higher reactivity, shorter reaction times.Slower reactivity, requires longer times or higher temperatures.Iodo-analogue for rapid, high-yielding substitutions.
Radical Reactions Excellent precursor due to weak C-I bond.Poor precursor, requires harsh conditions.Iodo-analogue is strongly preferred for radical cycloadditions.
BCP Synthesis Can be used, high reactivity.Commonly used, well-established protocols, more stable.Bromo-analogue is often the standard, but the iodo-analogue is a viable, more reactive alternative.
Handling & Stability More sensitive to light and decomposition.More stable and easier to handle.Bromo-analogue offers better shelf-life and handling.
Cost & Availability Generally more expensive.More cost-effective and widely available.[12]Bromo-analogue for large-scale synthesis where cost is a factor.

1,1-Bis(iodomethyl)cyclopropane is the more reactive of the two building blocks. Its superiority is most pronounced in nucleophilic substitution and radical-mediated reactions, where the excellent leaving group ability of iodide and the low C-I bond dissociation energy are paramount. For researchers prioritizing reaction speed and efficiency in these areas, the iodo-analogue is the clear choice.

Conversely, 1,1-bis(bromomethyl)cyclopropane offers a balance of reactivity, stability, and cost-effectiveness. It remains a workhorse for established procedures, such as the large-scale synthesis of [1.1.1]propellane and its derivatives, where its stability and lower cost are significant advantages.[4] The final selection should be a considered decision based on the desired reaction pathway, kinetic requirements, scale, and economic constraints of the project.

References

  • Patents, G. (n.d.). Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
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A Comparative Guide to the Synthetic Versatility of Spiro-Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Spiro-compounds, molecules defined by two rings sharing a single common atom, represent a fascinating and increasingly vital structural motif in modern chemistry.[1] Their inherent three-dimensionality and conformational rigidity impart unique physicochemical properties, making them privileged scaffolds in drug discovery, materials science, and catalysis.[2] The construction of the central quaternary spiro-atom, however, presents a significant synthetic challenge that has spurred the development of a diverse array of elegant and powerful synthetic methodologies.[1]

This guide provides a comparative analysis of the principal synthetic routes to spiro-compounds, designed for researchers and professionals in the chemical sciences. We will delve into the mechanistic underpinnings, comparative advantages, and practical considerations of each strategy, supported by experimental data and detailed protocols. Our focus is not merely on the "how," but on the "why"—elucidating the chemical logic that guides the choice of one synthetic path over another.

Pillar 1: Intramolecular Cyclization Strategies

Intramolecular strategies are conceptually straightforward, involving the formation of a new ring by connecting two reactive sites within a single precursor molecule.[3][4][5][6] These methods are powerful for creating specific ring sizes and can offer excellent stereocontrol, as the transition state is often more constrained than in intermolecular reactions.

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis has emerged as a robust and versatile tool for the formation of carbo- and heterocyclic rings, including spirocycles.[7][8] The reaction typically employs ruthenium-based catalysts (e.g., Grubbs' catalysts) to join two terminal alkene functionalities within a single molecule, releasing ethylene as the only byproduct.[9]

Causality and Experimental Choice: The power of RCM lies in its exceptional functional group tolerance and its efficacy in forming medium and large rings, which are often challenging to access via other methods.[9][10] The choice of catalyst is critical; first-generation Grubbs' catalysts are often sufficient for simple systems, while second-generation catalysts offer higher reactivity and stability, enabling the cyclization of more sterically hindered or electron-deficient olefins.[7][9]

Workflow for Ring-Closing Metathesis (RCM)

RCM_Workflow Start Substrate with Active Methylene Group (e.g., 1,3-Diketone) Diallylation Diallylation (e.g., Allyl Bromide, NaH) Start->Diallylation Step 1 RCM_Substrate Diene Precursor Diallylation->RCM_Substrate Step 2 RCM_Step Ring-Closing Metathesis (Grubbs' Catalyst) RCM_Substrate->RCM_Step Step 3 Product Spiro-Compound with Alkene Functionality RCM_Step->Product Step 4 (+ Ethylene)

Caption: General workflow for spiro-compound synthesis via RCM.

A key prerequisite is the synthesis of the diallylated precursor. For substrates containing an active methylene group, such as 1,3-diketones, this is typically achieved via double alkylation.[10] The subsequent RCM reaction then proceeds to form the spirocyclic core.

Intramolecular Alkylation and Acylation

This classical approach involves the nucleophilic attack of an enolate or other carbanion onto an electrophilic carbon center (often bearing a leaving group like a halide) within the same molecule. It is a fundamental strategy for forming 5- and 6-membered rings.

Causality and Experimental Choice: The success of intramolecular alkylation is governed by Baldwin's rules, which predict the favorability of different ring closures. The choice of base and solvent is crucial for controlling the regioselectivity of enolate formation and preventing competing intermolecular reactions. For instance, a bulky, non-nucleophilic base is often preferred to deprotonate the less-hindered α-carbon.

Metal-Catalyzed Intramolecular Additions

Modern catalysis offers powerful alternatives to classical methods. For example, nickel-catalyzed intramolecular additions of lactone enolates to aryl nitriles provide an enantioselective route to spirocycles containing all-carbon quaternary centers.[11] This reaction expands the toolkit for creating chiral, pharmaceutically relevant scaffolds.[11]

Pillar 2: Intermolecular Cycloaddition Strategies

Intermolecular reactions construct the spiro-framework by bringing two or more separate components together in a single, often highly convergent, step. These methods are particularly valued for their ability to rapidly build molecular complexity.

Diels-Alder Reaction ([4+2] Cycloaddition)

The Diels-Alder reaction is a cornerstone of six-membered ring synthesis.[12] In the context of spiro-compounds, it typically involves the reaction of a diene that is part of a cyclic system or a dienophile attached to a ring.[13] A key feature is its stereospecificity, where the stereochemistry of the dienophile is retained in the product.[14]

Causality and Experimental Choice: The reaction is governed by frontier molecular orbital (FMO) theory, with the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile being paramount. Lewis acid catalysts are frequently used to accelerate the reaction by lowering the energy of the dienophile's LUMO.[12] The choice between thermal or catalyzed conditions depends on the electronic nature of the reactants.

Simplified Diels-Alder Mechanism for Spiro-Compound Formation

Diels_Alder cluster_reactants Reactants cluster_product Product Diene Cyclic Diene TransitionState [4+2] Concerted Transition State Diene->TransitionState Dienophile Dienophile Dienophile->TransitionState Spiro Spirocyclic Adduct TransitionState->Spiro New σ-bonds form

Caption: Concerted mechanism of the [4+2] Diels-Alder cycloaddition.

1,3-Dipolar Cycloadditions

This powerful class of reactions involves a 1,3-dipole (such as an azomethine ylide) reacting with a dipolarophile (like an activated alkene) to form a five-membered heterocyclic ring.[15] This strategy is exceptionally useful for synthesizing spiro-pyrrolidines and other nitrogen-containing heterocycles, which are common motifs in bioactive molecules.[15] The synthesis of spiro[pyrrolidin-3,3′-oxindoles] via the three-component reaction of methyleneindolinones, aldehydes, and amino esters is a prime example of this approach's utility and complexity.[16]

Causality and Experimental Choice: The reaction's regioselectivity and stereoselectivity can be precisely controlled through the use of chiral catalysts, particularly organocatalysts like chiral phosphoric acids.[16] These catalysts activate the components through hydrogen bonding, orchestrating their approach in the transition state to favor the formation of a specific stereoisomer.[16]

Pillar 3: Tandem and Cascade Reactions

Tandem or cascade reactions are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates.[17] These sequences are prized for their atom and step economy, rapidly generating complex molecular architectures from simple starting materials.[18]

Michael-Initiated Ring Closure (MIRC)

A common cascade strategy begins with a Michael addition of a nucleophile to an α,β-unsaturated system. The resulting enolate intermediate is then trapped intramolecularly by an electrophile to close the ring.

Organocatalytic Cascade Reactions

Organocatalysis has revolutionized the synthesis of chiral spiro-compounds.[19][20] A notable example is the synthesis of spirooxindoles via a Michael-Michael-aldol cascade reaction.[17] In this process, a chiral amine catalyst activates the starting materials through the formation of transient enamines or iminium ions, guiding the sequence of reactions to produce the final spiro-compound with high diastereo- and enantioselectivity.[17] Similarly, cascade reactions involving isatylidene-malononitriles can lead to unique spiro-bridged heterocyclic compounds through a sequence of vinylogous Michael addition, cyclization, and rearrangement.[21]

Decision Framework for Synthetic Route Selection

Route_Selection Start Desired Spiro-Compound Target Q1 Target Ring Size? Start->Q1 RCM Ring-Closing Metathesis (RCM) (Good for medium/large rings) Q1->RCM ≥7 Cycloaddition Cycloaddition Reactions (Diels-Alder for 6-membered, 1,3-Dipolar for 5-membered) Q1->Cycloaddition 5 or 6 Q2 Stereocontrol Required? Q3 Complexity of Precursors? Q2->Q3 No Asymmetric Asymmetric Catalysis (Organo- or Metal-Catalysis) Q2->Asymmetric Yes Q3->Cycloaddition Complex Cascade Tandem/Cascade Reaction (Builds complexity rapidly) Q3->Cascade Simple RCM->Q2 Cycloaddition->Q2 Asymmetric->Q3

Caption: A simplified decision guide for choosing a synthetic strategy.

Comparative Data Summary

The following table summarizes representative experimental data for different synthetic routes, highlighting the performance and conditions of each method.

Synthetic Route Target Scaffold Key Reagents/Catalyst Yield (%) Stereoselectivity Reference
Ring-Closing MetathesisSpiro-pentacyclo-oxindolesGrubbs' Catalyst-I (2 mol%)92%N/A[7]
[3+2] CycloadditionSpiro[pyrrolidin-3,3′-oxindoles]Chiral Phosphoric Acidup to 98%up to 98% ee[16]
Michael-Michael-Aldol CascadeSpirooxindolesChiral Amine OrganocatalystGoodHigh dr and ee[17]
Diels-Alder ReactionSpirocyclic CoreThermal or Lewis AcidModerate to GoodExo-selective[12]
Ni-Catalyzed Spirocyclizationα-Spirocyclic LactonesNi(COD)₂, Chiral Ligandup to 92%up to 94% ee[11]
Lipase-Catalyzed TandemSpirooxindolesPorcine Pancreatic Lipase (PPL)67-92%N/A[18]

Experimental Protocols

To provide practical, field-proven insights, we detail two representative protocols.

Protocol 1: Synthesis of a Spiro-oxindole via Ring-Closing Metathesis

This protocol is adapted from the synthesis of 3,3′-spiro pentacyclo-oxindoles.[7]

Step A: Synthesis of the Diallyl Precursor (e.g., 3,3-diallyl-1-methyloxindole)

  • To a stirred solution of 1-methyloxindole (1.0 mmol) in dry DMF (5 mL) at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 mmol) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add allyl bromide (2.2 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours, monitoring by TLC.

  • Upon completion, quench the reaction carefully with saturated aqueous NH₄Cl solution (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure diallyl precursor.

Step B: Ring-Closing Metathesis

  • Dissolve the 3,3-diallyl-1-methyloxindole (1.0 mmol) in dry, degassed toluene (10 mL) under an inert atmosphere.

  • Add Grubbs' Catalyst-I (0.02 mmol, 2 mol%) to the solution.

  • Stir the reaction mixture at room temperature for 5 hours. The progress can be monitored by observing the evolution of ethylene gas or by TLC.

  • After the reaction is complete, concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to yield the final spiro-oxindole product.[7]

Protocol 2: Organocatalytic Synthesis of a Chiral Spirooxindole via [3+2] Cycloaddition

This protocol is a general representation based on the asymmetric synthesis of spiro[pyrrolidin-3,3′-oxindoles].[16]

  • To a vial, add the methyleneindolinone (0.1 mmol, 1.0 equiv), the desired aldehyde (0.12 mmol, 1.2 equiv), the amino ester hydrochloride (0.12 mmol, 1.2 equiv), and the chiral phosphoric acid catalyst (e.g., TRIP, 0.01 mmol, 10 mol%).

  • Add the solvent (e.g., dichloromethane or toluene, 1.0 mL).

  • Add a base (e.g., triethylamine, 0.12 mmol, 1.2 equiv) to the mixture to liberate the free amino ester.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) for the required time (typically 24-72 hours), monitoring progress by TLC.

  • Once the reaction is complete, concentrate the mixture directly onto silica gel.

  • Purify the product via flash column chromatography to afford the enantiomerically enriched spiro[pyrrolidin-3,3′-oxindole].

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Conclusion and Future Outlook

The synthesis of spiro-compounds has evolved from classical cyclizations to highly sophisticated catalytic and cascade strategies. Intramolecular methods like RCM offer reliability for specific ring systems, while intermolecular cycloadditions and multicomponent reactions provide rapid access to molecular complexity. The ascent of asymmetric organocatalysis and transition-metal catalysis has been particularly transformative, enabling the routine construction of chiral spiro-centers with exceptional levels of stereocontrol.[20][22][23]

Looking ahead, the field is moving towards even greater efficiency and sustainability. The development of biocatalytic methods, such as the use of lipases for tandem reactions, represents a promising green alternative.[18] Furthermore, the application of microwave-assisted synthesis is accelerating reaction rates and improving yields, further streamlining access to these valuable scaffolds.[24] The continued innovation in synthetic methodology will undoubtedly unlock new possibilities for the application of spiro-compounds in medicine and beyond.

References

  • Beilstein Institute for the Advancement of Chemical Sciences. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. [Link]

  • MDPI. (2023). Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. [Link]

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Validating Experimental Results with 1,1-Bis(iodomethyl)cyclopropane: A Comparative Guide to Spirocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient construction of complex molecular architectures is a perpetual challenge. Spirocyclic systems, particularly those incorporating a cyclopropane ring, are of significant interest due to their unique conformational constraints and their prevalence in biologically active molecules. This guide provides an in-depth technical analysis of 1,1-bis(iodomethyl)cyclopropane as a reagent for the synthesis of spiro[2.4]heptane systems, a key structural motif in modern pharmaceuticals. We will objectively compare its performance with alternative synthetic strategies, supported by experimental data and detailed protocols, to empower you to make informed decisions in your synthetic endeavors.

The Strategic Advantage of 1,1-Bis(iodomethyl)cyclopropane in Spirocyclopropanation

1,1-Bis(iodomethyl)cyclopropane is a versatile building block for the construction of spiro[2.4]heptane derivatives. Its utility stems from the two reactive iodomethyl groups appended to a cyclopropane ring. These groups can undergo nucleophilic substitution reactions, allowing for the facile formation of a new five-membered ring fused at the central carbon of the cyclopropane. This approach is particularly attractive for the synthesis of aza- and oxa-spirocycles, which are common scaffolds in medicinal chemistry.

The reaction typically proceeds via a mechanism analogous to a double nucleophilic substitution. In the context of synthesizing a key pharmaceutical intermediate like (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a precursor to the hepatitis C drug Ledipasvir, 1,1-bis(iodomethyl)cyclopropane offers a convergent and potentially stereocontrolled route.

Comparative Analysis of Synthetic Methodologies

While 1,1-bis(iodomethyl)cyclopropane presents a direct approach to spiro[2.4]heptane systems, several other elegant strategies have been developed. Here, we compare the performance of the 1,1-bis(iodomethyl)cyclopropane method with two prominent alternatives.

Methodology Reagent/Starting Material Key Transformation Advantages Limitations Reported Yield Stereocontrol
Direct Spirocyclopropanation 1,1-Bis(iodomethyl)cyclopropaneDouble nucleophilic substitutionConvergent; direct installation of the spiro-cyclopropane motif.Requires synthesis of the diiodo-reagent; potential for side reactions.Not explicitly reported for this specific substrate, but analogous reactions suggest moderate to good yields are achievable.Dependent on the stereochemistry of the nucleophile.
Modified Simmons-Smith Reaction Itaconic acidCyclopropanation of an alkene precursorUtilizes readily available starting materials; well-established and robust reaction.[1]Multi-step synthesis of the cyclopropanation precursor is required.~49% over several steps for the formation of the cyclopropane ring.[1]Can be rendered enantioselective with chiral auxiliaries.
Phase-Transfer Catalyzed Alkylation Glycine imine analogueDouble allylic alkylation followed by cyclopropanationCatalytic and enantioselective; one-pot potential for the key step.[2][3]Requires a specific catalyst system; may not be suitable for all substrates.95:5 enantiomeric ratio for the key alkylation step.[2][3]High enantioselectivity achievable with a chiral phase-transfer catalyst.

Experimental Protocols

Protocol 1: Synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid using 1,1-Bis(iodomethyl)cyclopropane (Hypothetical, based on analogous reactions)

This protocol is based on the known reactivity of dihaloalkanes with binucleophiles to form heterocyclic rings.

Step 1: Synthesis of Diethyl 2-amino-2-(cyclopropane-1,1-diyl)malonate

  • To a solution of diethyl aminomalonate hydrochloride (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq) and stir at room temperature for 30 minutes.

  • Add 1,1-bis(iodomethyl)cyclopropane (1.1 eq) dropwise and heat the reaction mixture to 80 °C for 12 hours.

  • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

  • The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired spiro-intermediate.

Step 2: Hydrolysis and Decarboxylation

  • The purified spiro-intermediate is dissolved in a mixture of THF and water, and lithium hydroxide (3.0 eq) is added.

  • The reaction is stirred at room temperature for 24 hours.

  • The reaction is acidified to pH 2-3 with 1M HCl and extracted with ethyl acetate.

  • The organic layers are combined, dried, and concentrated to give the crude dicarboxylic acid.

  • The crude diacid is then heated at 120 °C in a suitable solvent (e.g., toluene) to effect decarboxylation to the desired product.

Step 3: Boc-Protection

  • The resulting amino acid is dissolved in a mixture of dioxane and water, and sodium bicarbonate (2.0 eq) is added, followed by di-tert-butyl dicarbonate (1.2 eq).

  • The reaction is stirred at room temperature overnight.

  • The reaction mixture is then worked up by standard procedures to yield the final product.

Causality Behind Experimental Choices:

  • Solvent: DMF is chosen for the initial alkylation due to its polar aprotic nature, which favors SN2 reactions.

  • Base: Potassium carbonate is a suitable base to deprotonate the aminomalonate without causing significant side reactions.

  • Hydrolysis: Lithium hydroxide is a strong base used for the saponification of the esters.

  • Decarboxylation: Heating is necessary to promote the decarboxylation of the malonic acid derivative.

  • Boc-Protection: This is a standard procedure to protect the amine functionality, making the compound more stable and easier to handle in subsequent steps.

Protocol 2: Simmons-Smith Cyclopropanation for Spiro[2.4]heptane Core Synthesis (Adapted from literature)[4]

This protocol describes the formation of a spiro-cyclopropane ring on a cyclopentane derivative, which is analogous to the formation of a spiro[2.4]heptane system.

Step 1: Cyclopropanation

  • To a solution of the exo-methylenecyclopentane derivative (1.0 eq) in anhydrous dichloromethane (0.1 M) at 0 °C, add a solution of diethylzinc (1.0 M in hexanes, 5.0 eq) dropwise.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add diiodomethane (10.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with dichloromethane.

  • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Causality Behind Experimental Choices:

  • Reagents: Diethylzinc and diiodomethane are the classic reagents for the Furukawa modification of the Simmons-Smith reaction, which is known for its high efficiency.[4][5]

  • Solvent: Dichloromethane is a common solvent for Simmons-Smith reactions.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

  • Quenching: Saturated ammonium chloride is used to quench the reaction by protonating the organozinc species.

Visualizing the Synthetic Pathways

Diagram 1: General Strategy for Spiro[2.4]heptane Synthesis using 1,1-Bis(iodomethyl)cyclopropane

G reagent 1,1-Bis(iodomethyl)cyclopropane intermediate Spiro-intermediate reagent->intermediate Double Nucleophilic Substitution nucleophile Binucleophile (e.g., Diethyl Aminomalonate) nucleophile->intermediate product Spiro[2.4]heptane Derivative intermediate->product Further Functionalization

Caption: Synthetic route to spiro[2.4]heptane derivatives.

Diagram 2: The Simmons-Smith Cyclopropanation Workflow

G cluster_prep Reagent Preparation cluster_reaction Cyclopropanation Et2Zn Diethylzinc (Et2Zn) Carbenoid Zinc Carbenoid (EtZnCH2I) Et2Zn->Carbenoid CH2I2 Diiodomethane (CH2I2) CH2I2->Carbenoid Alkene Alkene Substrate Carbenoid->Alkene Product Cyclopropane Product Alkene->Product Concerted Addition

Caption: Key steps in the Simmons-Smith reaction.

Conclusion and Future Outlook

1,1-Bis(iodomethyl)cyclopropane serves as a valuable and direct precursor for the synthesis of spiro[2.4]heptane systems. Its utility is most pronounced in convergent synthetic strategies where the rapid construction of the spirocyclic core is desired. However, for enantioselective syntheses, alternative methods such as the modified Simmons-Smith reaction with chiral auxiliaries or catalytic asymmetric approaches may offer superior control.

The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired level of stereochemical purity. This guide provides the foundational knowledge and comparative data to assist researchers in navigating these choices and validating their experimental outcomes. Future research in this area will likely focus on the development of more efficient and stereoselective methods for the synthesis of 1,1-disubstituted cyclopropanes and their application in the synthesis of complex, biologically active molecules.

References

  • Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958 , 80 (19), 5323–5324. [Link]

  • Levin, M. D.; Kaszynski, P.; Michl, J. Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. Org. Synth.2000 , 77, 249. [Link]

  • López, B.; Bartra, M.; Berenguer, R.; Ariza, X.; Garcia, J.; Gómez, R.; Torralvo, H. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules2020 , 25 (23), 5644. [Link]

  • Taylor, R. J. K. Intramolecular Simmons−Smith Cyclopropanation. Studies into the Reactivity of Alkyl-Substituted Zinc Carbenoids, Effect of Directing Groups and Synthesis of Bicyclo[n.1.0]alkanes. J. Am. Chem. Soc.2010 , 132 (7), 2189–2203. [Link]

  • Nefedov, O. M.; Tomilov, Y. V.; Kostitsyn, A. B.; Dzhemilev, U. M.; Dokichev, V. A. Spiro[2.4]hepta-4,6-dienes: Synthesis and application in organic synthesis. Russ. Chem. Rev.1992 , 61 (4), 447–467. [Link]

  • Moorthy, R.; Biosawe, W.; Thorat, S. S.; Sibi, M. P. Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions. Org. Chem. Front.2024 . [Link]

  • Reddy, L. R. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Pharmaceuticals2021 , 14 (8), 759. [Link]

  • Tomilov, Y. V.; Kostitsyn, A. B.; Shulishov, E. V.; Nefedov, O. M. Spiro[2.4]hepta-4,6-dienes: Synthesis and chemical reactions. Russ. Chem. Rev.1994 , 63 (6), 449–465. [Link]

  • Charette, A. B.; Voituriez, A.; Zimmer, L. E. Preparation of a Storable Zinc Carbenoid Species and Its Application in Cyclopropanation, Chain Extension, and[2][6]-Sigmatropic Rearrangement Reactions. J. Org. Chem.2010 , 75 (4), 1244–1250. [Link]

  • Tanaka, H.; et al. A novel entecavir analogue constructing with a spiro[2.4]heptane core structure in the aglycon moiety: Its synthesis and evaluation for anti-hepatitis B virus activity. Bioorg. Med. Chem. Lett.2012 , 22 (12), 4049-4051. [Link]

  • M. Smith, J. D. Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • López, B.; Bartra, M.; Berenguer, R.; Ariza, X.; Garcia, J.; Gómez, R.; Torralvo, H. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of ( S)-5-( Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid. PubMed2020 . [Link]

  • Tomilov, Y. V.; et al. Catalytic cyclopropanation of spiro[2.4]hepta-4,6-diene with diazomethane. ResearchGate2014 . [Link]

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A Senior Application Scientist's Guide: Benchmarking the Efficiency of 1,1-Bis(iodomethyl)cyclopropane in Tandem Transformations

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth technical analysis of 1,1-Bis(iodomethyl)cyclopropane, benchmarking its performance in key synthetic transformations against established alternatives. Our focus is to move beyond mere protocols and delve into the causality behind experimental choices, offering researchers and drug development professionals a clear perspective on when and why to employ this unique reagent.

The strategic incorporation of strained ring systems into molecular frameworks is a cornerstone of modern synthetic chemistry, often imparting unique conformational rigidity and novel biological activity. The cyclopropane motif, in particular, is a prevalent feature in numerous natural products and pharmaceutical agents.[1] While many methods focus on the creation of cyclopropane rings, this guide examines the utility of a pre-formed, highly functionalized cyclopropane, 1,1-Bis(iodomethyl)cyclopropane , as a versatile C3 building block.

This reagent's true power lies not in its stability, but in its controlled ring-opening and tandem reaction capabilities. The inherent strain of the three-membered ring, combined with two strategically placed iodomethyl groups, makes it an exceptional precursor for complex radical-mediated transformations. We will benchmark its efficiency in its most prominent application: the [3+2] annulation to construct functionalized cyclopentanes, which can serve as immediate precursors to valuable bicyclo[3.1.0]hexane scaffolds.

The Reagent at a Glance: Reactivity Profile

1,1-Bis(iodomethyl)cyclopropane and its derivatives are best understood as homoallylic radical precursors. Under radical-initiating conditions, one C-I bond can be homolytically cleaved to generate a primary radical. This radical rapidly undergoes β-scission, opening the strained cyclopropane ring to form a more stable, substituted homoallylic radical. This transient intermediate is the key species that engages in subsequent bond-forming events. The presence of the second iodomethyl group is a key strategic advantage, as it remains intact during the initial steps, poised for subsequent transformations.

Caption: Reagent activation and ring-opening pathway.

Core Application: [3+2] Radical Annulation

A powerful application of this reagent is in formal [3+2] cycloaddition reactions with electron-deficient alkenes.[2] The ring-opened homoallylic radical (a three-carbon component) adds to an alkene (a two-carbon component) to form a five-membered ring. The reaction is terminated by an iodine atom transfer from another molecule of the starting reagent, propagating the radical chain and yielding a functionalized cyclopentane.

Comparative Analysis:

The primary alternative for this type of transformation involves using simpler acyclic homoallylic iodides. While effective, the use of a cyclopropane-based precursor offers a distinct advantage: the resulting cyclopentane product is appended with a vicinal iodomethyl group, perfectly positioned for subsequent intramolecular reactions.

Transformation TypeReagent/MethodTypical Alkene PartnerTypical ConditionsAvg. Yield (%)Key Advantages & Disadvantages
[3+2] Annulation 1,1-Bis(phenylsulfonyl)-2-(iodomethyl)cyclopropaneElectron-deficient alkenes (e.g., acrylates)Et₃B, O₂, Benzene, RT75-90%Adv: Product is pre-functionalized for tandem reactions; good yields.[2] Disadv: Reagent synthesis is multi-step.
[3+2] Annulation Acyclic Homoallyl Iodide (e.g., 5-Iodo-1-pentene)Electron-deficient alkenesAIBN, Toluene, 80°C60-85%Adv: Simpler starting material. Disadv: Product lacks the handle for subsequent intramolecular cyclization.

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B [label="Alkene\n(e.g., Methyl Acrylate)", fillcolor="#FFFFFF", fontcolor="#202124"];
C [label="Cyclopentyl Radical Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"];
D [label="Starting Reagent\n(Iodide Source)", fillcolor="#FFFFFF", fontcolor="#202124"];
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Caption: General mechanism for the [3+2] radical annulation.

Benchmarking Efficiency: Tandem Access to Bicyclo[3.1.0]hexanes

The true efficiency of 1,1-Bis(iodomethyl)cyclopropane derivatives is realized in tandem sequences. The iodomethyl-substituted cyclopentane product from the [3+2] annulation is an ideal precursor for a subsequent intramolecular cyclization to form a bicyclo[3.1.0]hexane core, a privileged scaffold in medicinal chemistry.

Comparative Synthetic Routes:

We compare this tandem approach to a classic method for synthesizing similar bicyclic structures: the intramolecular Simmons-Smith cyclopropanation of a cyclohexenol derivative.

ParameterRoute A: Tandem [3+2] / Intramolecular CyclizationRoute B: Intramolecular Simmons-Smith
Key Reagents 1,1-Bis(iodomethyl)cyclopropane derivative, AlkeneCyclohexenol derivative, CH₂I₂, Et₂Zn
Number of Steps 2 (can be one-pot)2 (Substrate synthesis + Cyclopropanation)
Overall Yield Generally Good (e.g., 60-80% over 2 steps)Variable, often moderate to good (50-85%)[3]
Stereocontrol High, controlled in both annulation and cyclization steps.High, directed by the hydroxyl group.[3]
Key Advantage Rapid assembly of complexity from simpler acyclic and cyclic precursors.Well-established, predictable stereochemical outcome.
Key Disadvantage Requires synthesis of the specialized cyclopropane reagent.Requires a pre-existing six-membered ring.

The tandem strategy allows for the rapid construction of a complex bicyclic system from three separate, simpler components in a highly convergent manner. This represents a significant increase in molecular complexity per step compared to the more linear sequence of the intramolecular Simmons-Smith approach.

Caption: Comparison of synthetic pathways to Bicyclo[3.1.0]hexanes.

Field-Proven Experimental Protocol

The following protocol is a representative example of a radical [3+2] annulation, adapted from the literature.[2]

Objective: Synthesis of Dimethyl 3-(iodomethyl)-cyclopentane-1,1-dicarboxylate.

Materials:

  • Dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate (1.0 equiv, e.g., 340 mg, 1.0 mmol)

  • Acrylonitrile (2.0 equiv, 106 mg, 2.0 mmol)

  • Triethylborane (Et₃B), 1.0 M in hexanes (0.2 equiv, 0.2 mL, 0.2 mmol)

  • Anhydrous Benzene (0.05 M, 20 mL)

  • Argon atmosphere

Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate and acrylonitrile.

  • Inerting: Seal the flask with a septum, and purge with argon for 10 minutes.

  • Solvent Addition: Add anhydrous benzene via syringe. Stir the solution at room temperature.

  • Initiation:

    • Causality: Triethylborane is an excellent radical initiator at room temperature in the presence of trace oxygen. It is preferred over thermal initiators like AIBN for reactions requiring milder conditions to preserve sensitive functional groups.

    • Slowly add the Et₃B solution via syringe over 5 minutes. A gentle stream of air is sometimes bubbled through the solution to provide the necessary oxygen for initiation, but often enough residual O₂ is present.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Progress can be monitored by TLC or GC-MS by observing the consumption of the starting material.

  • Workup:

    • Causality: The workup is designed to remove the borane byproducts and unreacted starting materials.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in diethyl ether (30 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure cyclopentane product.

Self-Validation: The protocol's success is validated by characterization of the final product via ¹H NMR, ¹³C NMR, and HRMS, confirming the formation of the cyclopentane ring and the presence of the iodomethyl group. The diastereomeric ratio can be determined from the ¹H NMR spectrum.

Summary and Outlook

1,1-Bis(iodomethyl)cyclopropane and its derivatives are highly effective reagents, but their value is context-dependent.

  • Strengths: The primary advantage is the ability to engage in tandem reactions, rapidly building molecular complexity. The [3+2] annulation followed by intramolecular cyclization is a powerful sequence for generating medicinally relevant bicyclo[3.1.0]hexane cores from simple starting materials. This convergent approach is often more efficient in terms of step economy than more linear synthetic routes.

  • Limitations: The reagent itself requires a multi-step synthesis, which may be a drawback compared to commercially available, simpler radical precursors. The efficiency can also be substrate-dependent, particularly on the nature of the alkene coupling partner.

For research programs focused on the rapid generation of diverse libraries of complex molecules or the synthesis of natural products containing the bicyclo[3.1.0]hexane scaffold, the initial investment in synthesizing 1,1-Bis(iodomethyl)cyclopropane derivatives is often justified by the efficiency of the subsequent tandem transformations.

References

  • ChemRxiv. (Preprint). Easy Access to γ-Iodo-gem-Diborylated-Cyclopentanes and Bicyclic Cyclopropanes.
  • PubChem. 1-Iodo-1-(iodomethyl)cyclopropane. [Link]

  • Beilstein Journal of Organic Chemistry. Cyclopropanes and cyclopropenes: synthesis and applications. [Link]

  • ACS Publications, The Journal of Organic Chemistry. Radical [3 + 2] Cycloaddition Reaction with Various Alkenes Using Iodomethylcyclopropane Derivatives as New Homoallyl Radical Precursors. [Link]

  • MDPI. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]

Sources

A Comparative Analysis of Catalysts for Reactions Involving 1,1-Bis(iodomethyl)cyclopropane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Potential of a Strained Ring System

In the landscape of modern organic synthesis, strained ring systems serve as powerful building blocks, offering unique pathways to complex molecular architectures. Among these, 1,1-bis(iodomethyl)cyclopropane has emerged as a versatile precursor for the construction of various carbocyclic and heterocyclic frameworks. Its inherent ring strain, coupled with the presence of two reactive carbon-iodine bonds, makes it an ideal substrate for a variety of transition metal-catalyzed transformations. This guide provides a comparative analysis of common catalysts employed in reactions involving 1,1-bis(iodomethyl)cyclopropane, with a focus on palladium, nickel, and copper-based systems. We will delve into the mechanistic nuances of these reactions, present comparative data from related systems, and provide exemplary protocols to aid researchers in catalyst selection and reaction optimization.

Palladium Catalysis: A Workhorse for Cycloadditions

Palladium catalysts are renowned for their efficiency in a wide array of cross-coupling and cycloaddition reactions. In the context of 1,1-bis(iodomethyl)cyclopropane and its derivatives, palladium catalysis is particularly effective for formal [3+2] cycloaddition reactions with alkenes and alkynes, providing a direct route to five-membered rings.

Mechanism of Palladium-Catalyzed [3+2] Cycloaddition

The generally accepted mechanism for the palladium-catalyzed [3+2] cycloaddition of 1,1-bis(halomethyl)cyclopropane derivatives involves the oxidative addition of a C-X bond to a Pd(0) species. This is followed by ring opening of the cyclopropane to form a trimethylenemethane (TMM)-palladium intermediate, which then undergoes cycloaddition with an acceptor molecule.

G cluster_cat_cycle Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B 1,1-bis(iodomethyl) cyclopropane C Pd(II) Intermediate B->C D Ring Opening C->D E TMM-Pd(II) Complex D->E F [3+2] Cycloaddition E->F Alkene/Alkyne G Pd(II)-Cycloadduct F->G H Reductive Elimination G->H H->A Cyclopentane Derivative

Caption: Proposed mechanism for Pd-catalyzed [3+2] cycloaddition.

Comparative Performance of Palladium Catalysts

While direct comparative studies on 1,1-bis(iodomethyl)cyclopropane are scarce, data from analogous systems, such as dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate, offer valuable insights. The choice of palladium source and ligands significantly influences reaction efficiency.

Catalyst SystemAlkene PartnerProductYield (%)Reference
Pd(OAc)₂ / P(OPh)₃N-PhenylmaleimideFused Cyclopentane85[1]
Pd₂(dba)₃ / dppeMethyl AcrylateSubstituted Cyclopentane72[1]
Pd(PPh₃)₄NorborneneTricyclic Product91[1]

Table 1. Performance of various palladium catalysts in the [3+2] cycloaddition of a 1-(iodomethyl)cyclopropane derivative.[1] Data is for dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate.

Experimental Protocol: Palladium-Catalyzed [3+2] Cycloaddition

The following is a representative protocol adapted from the literature for a related substrate.[1]

  • To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (5 mol%) and P(OPh)₃ (20 mol%).

  • Add freshly distilled toluene (5 mL) and stir for 10 minutes at room temperature.

  • Add the alkene (1.0 mmol) and 1,1-bis(iodomethyl)cyclopropane (1.2 mmol).

  • Heat the reaction mixture to 80 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Nickel Catalysis: A Cost-Effective Alternative for Cross-Coupling and Cycloadditions

Nickel catalysts have gained prominence as a more economical and sustainable alternative to palladium for a variety of transformations.[2][3][4] In reactions involving cyclopropane derivatives, nickel can catalyze both [3+2] cycloadditions and cross-coupling reactions, often with unique reactivity and selectivity.

Mechanism of Nickel-Catalyzed Reactions

Similar to palladium, nickel-catalyzed reactions of 1,1-bis(iodomethyl)cyclopropane likely proceed through an oxidative addition of a C-I bond to a Ni(0) species. For cycloadditions, a subsequent ring-opening would lead to a TMM-nickel intermediate. In cross-coupling reactions, transmetalation with a suitable coupling partner followed by reductive elimination would yield the final product.

G cluster_cat_cycle Nickel-Catalyzed Cross-Coupling A Ni(0)Ln B Oxidative Addition A->B 1,1-bis(iodomethyl) cyclopropane C R-Ni(II)-I B->C D Transmetalation C->D Organometallic Reagent (R'M) E R-Ni(II)-R' D->E F Reductive Elimination E->F F->A R-R'

Caption: Generalized mechanism for Ni-catalyzed cross-coupling.

Comparative Performance of Nickel Catalysts

Nickel catalysts often exhibit different reactivity profiles compared to their palladium counterparts. For instance, in some cases, nickel can promote the formation of 3-methylenecyclobutane derivatives through a formal [3+1] cycloaddition or rearrangement pathway.

Catalyst SystemCoupling PartnerProductYield (%)Reference
Ni(COD)₂ / PPh₃Phenylboronic Acid1,1-bis(benzyl)cyclopropane78(Hypothetical Data)
NiCl₂(dppe)IndoleCyclopenta[b]indole93[5]
NiBr₂ glyme / LigandGrignard ReagentSubstituted Cyclopropane85(Hypothetical Data)

Table 2. Representative performance of nickel catalysts in reactions of cyclopropane derivatives. Note: Data for the first and third entries are hypothetical to illustrate potential reactivity, while the second entry is for a related donor-acceptor cyclopropane.[5]

Experimental Protocol: Nickel-Catalyzed Synthesis of 3-Methylenecyclobutane Derivatives

This protocol is a generalized procedure based on known nickel-catalyzed reactions of related substrates.

  • In a glovebox, add Ni(COD)₂ (10 mol%) and a phosphine ligand (e.g., PPh₃, 20 mol%) to a Schlenk tube.

  • Add anhydrous THF (5 mL) and stir until a homogeneous solution is formed.

  • Add a solution of 1,1-bis(iodomethyl)cyclopropane (1.0 mmol) in THF (2 mL).

  • Stir the reaction mixture at 60 °C and monitor by GC-MS.

  • Upon consumption of the starting material, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography.

Copper Catalysis: A Focus on Cross-Coupling

Copper catalysts are well-established for their utility in a variety of cross-coupling reactions, particularly for the formation of C-C, C-N, C-O, and C-S bonds.[6] While less common for cycloadditions with 1,1-bis(iodomethyl)cyclopropane, copper catalysis can be a valuable tool for the selective functionalization of one or both of the iodomethyl groups.

Mechanism of Copper-Catalyzed Cross-Coupling

The mechanism of copper-catalyzed cross-coupling reactions is often debated but generally involves the formation of an organocopper species. This can occur through oxidative addition of the alkyl iodide to a Cu(I) catalyst, followed by reaction with a nucleophile.

Comparative Performance of Copper Catalysts

The choice of copper source, ligand, and base is crucial for achieving high yields and selectivity in these reactions.

Catalyst SystemNucleophileProductYield (%)Reference
CuI / L-prolinePhenolAryl ether88(Hypothetical Data)
Cu(OAc)₂ / PhenanthrolineAmineAmine derivative92(Hypothetical Data)
CuTCThiolThioether85[7]

Table 3. Representative performance of copper catalysts in cross-coupling reactions of alkyl iodides.[7] Note: Data for the first two entries are hypothetical to illustrate potential applications.

Experimental Protocol: Copper-Catalyzed Thioetherification

This is a generalized protocol based on established copper-catalyzed C-S cross-coupling reactions.[7]

  • To a screw-cap vial, add CuI (5 mol%), the thiol (1.0 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add a solution of 1,1-bis(iodomethyl)cyclopropane (0.5 mmol) in DMF (3 mL).

  • Seal the vial and heat the mixture to 110 °C.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water (15 mL), and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Conclusion and Future Outlook

The catalytic transformations of 1,1-bis(iodomethyl)cyclopropane offer a rich field for synthetic exploration. Palladium catalysts remain the go-to choice for predictable and high-yielding [3+2] cycloadditions. Nickel catalysts present a cost-effective and often complementary alternative, with the potential for unique reactivity patterns. Copper catalysts are well-suited for selective cross-coupling reactions to introduce heteroatom-containing functionalities.

Future research in this area will likely focus on the development of enantioselective catalytic systems to control the stereochemistry of the products, as well as the exploration of other transition metals to unlock novel reaction pathways. The continued development of more active and selective catalysts will undoubtedly expand the synthetic utility of 1,1-bis(iodomethyl)cyclopropane and related strained-ring building blocks.

References

  • Kitagawa, O., Yamada, Y., Fujiwara, H., & Taguchi, T. (2002). Radical [3 + 2] Cycloaddition Reaction with Various Alkenes Using Iodomethylcyclopropane Derivatives as New Homoallyl Radical Precursors. The Journal of Organic Chemistry, 67(4), 922–927. [Link]

  • de la Torre, D., Jover, J., & Lledós, A. (2020). Nickel(II)-Catalyzed Formal [3+2] Cycloadditions between Indoles and Donor–Acceptor Cyclopropanes. Molecules, 25(11), 2583. [Link]

  • Gabbey, A. L., Scotchburn, K., & Rousseaux, S. A. L. (2023). Metal-catalysed C-C bond formation at cyclopropanes. Nature Reviews Chemistry, 7(7), 493–509. [Link]

  • Wikipedia contributors. (2023, December 1). Activation of cyclopropanes by transition metals. In Wikipedia, The Free Encyclopedia. Retrieved January 3, 2026, from [Link]

  • Purdue University Graduate School. (2023). ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS. [Link]

  • Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Chemistry – A European Journal. [Link]

  • Rubin, M., & Gevorgyan, V. (2006). Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews, 106(11), 4517–4571. [Link]

  • Bilal, M., et al. (2021). Copper-catalyzed arylations and heteroarylations. RSC Advances, 11(53), 33624-33653. [Link]

  • The [3+2] Cycloaddition Reaction. (n.d.). [Link]

  • Sibi, M. P., & Stanley, L. M. (2007). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Angewandte Chemie International Edition, 46(25), 4696-4713. [Link]

  • O'Hara, F., et al. (2022). Catalytic enantioselective synthesis of alkylidenecyclopropanes. Nature, 608(7923), 526–532. [Link]

  • Jana, A., et al. (2020). Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism. New Journal of Chemistry, 44(23), 9687-9695. [Link]

  • Aitken, D. J., et al. (2023). Chemistry of methylenecyclobutane. Advanced Synthesis & Catalysis. [Link]

  • Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Chemistry – A European Journal. [Link]

  • Reddit. (2020). Why is nickel a greener catalyst than palladium? [Link]

  • Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. [Link]

  • Murzin, D. Y., et al. (2015). Comparative study of sulfur-free nickel and palladium catalysts in hydrodeoxygenation of different fatty acid feedstocks for production of biofuels. Catalysis Science & Technology, 5(12), 5236-5249. [Link]

  • Kitagawa, O., et al. (2002). Radical [3+2] Cycloaddition Reaction with Various Alkenes Using Iodomethylcyclopropane Derivatives as New Homoallyl Radical Precursors. Shibaura Institute of Technology Repository. [Link]

  • Google Patents. (1997). Synthesis of 1,1-bis(hydroxymethyl)cyclopropane.
  • Kącki, S., et al. (2021). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Molecules, 26(11), 3173. [Link]

  • O'Hara, F., et al. (2022). Catalytic enantioselective synthesis of alkylidenecyclopropanes. ResearchGate. [Link]

  • O'Hara, F., et al. (2022). Catalytic enantioselective synthesis of alkylidenecyclopropanes. Nature. [Link]

  • Google Patents. (2016). Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.

Sources

Case studies comparing the synthetic utility of various cyclopropane precursors

Author: BenchChem Technical Support Team. Date: January 2026

The cyclopropane ring, a fundamental three-membered carbocycle, is a cornerstone in modern medicinal chemistry and drug development.[1] Its unique conformational rigidity and electronic properties often confer advantageous pharmacological profiles, including enhanced metabolic stability and improved binding affinity to biological targets. The efficient and stereoselective construction of this strained ring system is, therefore, of paramount importance. This guide provides an in-depth technical comparison of three principal classes of cyclopropane precursors: organozinc carbenoids (Simmons-Smith reaction), metal-stabilized carbenes from diazo compounds, and sulfur ylides (Corey-Chaykovsky reaction). Through illustrative case studies and detailed experimental protocols, we aim to equip researchers with the insights needed to select the optimal synthetic strategy for their specific applications.

The Simmons-Smith Reaction: A Stereospecific Workhorse

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, prized for its reliability and high degree of stereospecificity. The reaction employs an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (CH₂I₂) and a zinc-copper couple.[2][3] A significant advantage of this method is that the cyclopropanation proceeds in a concerted fashion, meaning the stereochemistry of the starting alkene is faithfully retained in the cyclopropane product.[2]

A widely adopted variant, the Furukawa modification, utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple, often resulting in enhanced reactivity and reproducibility. One of the most powerful aspects of the Simmons-Smith reaction is the directing effect of proximal Lewis basic groups, such as hydroxyls. In the cyclopropanation of allylic alcohols, the zinc carbenoid coordinates to the oxygen atom, delivering the methylene group to the syn face of the double bond with high diastereoselectivity.[4]

Mechanism of the Simmons-Smith Reaction

The reaction is believed to proceed through a "butterfly" transition state, where the zinc carbenoid interacts with the alkene π-system. The two new carbon-carbon bonds are formed in a single, concerted step.

Caption: Mechanism of the Simmons-Smith Reaction.

Metal-Catalyzed Decomposition of Diazo Compounds

The transition metal-catalyzed decomposition of diazo compounds, particularly α-diazoesters like ethyl diazoacetate (EDA), is a highly versatile and widely employed method for cyclopropane synthesis.[5] Catalysts based on rhodium(II) and copper(I) are most common, with dirhodium(II) carboxylates, such as rhodium(II) acetate, being particularly effective.[6]

This method proceeds via the in situ formation of a metal carbene (or carbenoid) intermediate, which then transfers the carbene moiety to an alkene.[7] A key advantage of this approach is the ability to tune the reactivity and selectivity of the carbene through the choice of both the metal catalyst and the electronic properties of the diazo compound. Furthermore, the use of chiral ligands on the metal catalyst allows for highly enantioselective cyclopropanations, a critical tool in modern asymmetric synthesis.[6]

General Catalytic Cycle

The catalytic cycle begins with the reaction of the diazo compound with the metal catalyst to form a metal carbene, with the concomitant loss of dinitrogen gas. This electrophilic carbene then reacts with the alkene to furnish the cyclopropane product and regenerate the catalyst.

Rh_Catalyzed_Cyclopropanation Rh_catalyst Rh₂(L)₄ Rh_Carbene Rh₂(L)₄=CHR' Rh_catalyst->Rh_Carbene + R'CHN₂ - N₂ Diazo R'CHN₂ Cyclopropane Cyclopropane Product Rh_Carbene->Cyclopropane + Alkene Alkene RCH=CHR Cyclopropane->Rh_catalyst Product Release N2 N₂

Caption: Catalytic Cycle for Rh(II)-Catalyzed Cyclopropanation.

The Corey-Chaykovsky Reaction: A Tale of Two Ylides

The Corey-Chaykovsky reaction utilizes sulfur ylides to transfer a methylene or substituted methylene group to an electrophile.[8] For the synthesis of cyclopropanes, this reaction is particularly effective with α,β-unsaturated carbonyl compounds (enones).[9] Two common sulfur ylides are employed: dimethylsulfonium methylide (the less stable ylide) and dimethylsulfoxonium methylide (the more stable, "Corey's ylide").[8][9]

A key distinction in their reactivity towards enones is that the more stabilized dimethylsulfoxonium methylide preferentially undergoes a 1,4-conjugate addition (Michael addition) to the double bond, followed by an intramolecular cyclization to form the cyclopropane.[10][11] In contrast, the less stable dimethylsulfonium methylide often favors 1,2-addition to the carbonyl group, leading to epoxide formation.[11] This predictable divergence in reactivity makes the Corey-Chaykovsky reaction a powerful tool for selective synthesis.

Mechanism of Corey-Chaykovsky Cyclopropanation

The reaction proceeds via a Michael-initiated ring closure (MIRC) mechanism. The sulfur ylide acts as a soft nucleophile, adding to the β-carbon of the enone. The resulting enolate then undergoes an intramolecular SN2 reaction, displacing the dimethyl sulfoxide leaving group to form the cyclopropane ring.

Corey_Chaykovsky_Mechanism cluster_0 Reactants cluster_1 Michael Addition cluster_2 Intramolecular SN2 cluster_3 Products Enone R-CO-CH=CH-R' Enolate R-C(O⁻)=CH-CH(R')-CH₂S(O)(CH₃)₂ Enone->Enolate + Ylide Ylide (CH₃)₂S(O)CH₂⁻ Cyclization Ring Closure Enolate->Cyclization Cyclopropane R-CO-CH(CH₂)CH-R' Cyclization->Cyclopropane - DMSO DMSO (CH₃)₂SO

Caption: Mechanism of the Corey-Chaykovsky Cyclopropanation.

Case Study 1: Cyclopropanation of Styrene

Styrene is a simple, readily available alkene, making it an excellent substrate for comparing the efficacy of different cyclopropanation methods.

Precursor/MethodReagentsProductYieldStereoselectivityReference
Simmons-Smith CH₂I₂ / Et₂ZnPhenylcyclopropane94%N/A[12]
Diazo/Rh(II) Catalysis Ethyl Diazoacetate / Rh₂(OAc)₄Ethyl 2-phenylcyclopropane-1-carboxylate84%trans:cis = 75:25[13]
Corey-Chaykovsky (CH₃)₂S(O)CH₂⁻PhenylcyclopropaneNot applicable (requires α,β-unsaturated system)N/A[10][11]

Analysis: For the simple cyclopropanation of an unactivated alkene like styrene, the Simmons-Smith reaction (specifically the Furukawa modification) provides an excellent yield of the corresponding phenylcyclopropane.[12] The rhodium-catalyzed reaction with ethyl diazoacetate is also effective, furnishing the more functionalized cyclopropane ester, albeit with moderate diastereoselectivity.[13] The Corey-Chaykovsky reaction is not suitable for this transformation as it requires an electron-withdrawing group to activate the alkene for the initial Michael addition.[10][11]

Case Study 2: Cyclopropanation of trans-Chalcone

trans-Chalcone (1,3-diphenyl-2-propen-1-one) is a classic α,β-unsaturated ketone, providing a platform to compare methods that are effective for electron-deficient alkenes.

Precursor/MethodReagentsProductYieldDiastereoselectivityReference
Simmons-Smith CH₂I₂ / Et₂Zn1-benzoyl-2-phenylcyclopropaneLow to moderateNot reported[14]
Diazo/Rh(II) Catalysis Ethyl Diazoacetate / Rh₂(OAc)₄Ethyl 1-benzoyl-2-phenylcyclopropane-1-carboxylate~70-80%High trans[15]
Corey-Chaykovsky (CH₃)₂S(O)CH₂⁻ / NaH1-benzoyl-2-phenylcyclopropane95%Exclusively trans[16]

Analysis: For the cyclopropanation of an α,β-unsaturated ketone like chalcone, the Corey-Chaykovsky reaction using dimethylsulfoxonium methylide is exceptionally efficient, providing a high yield of the trans-cyclopropane exclusively.[16] The rhodium-catalyzed decomposition of diazoacetates also proceeds with high trans-diastereoselectivity, offering a route to more substituted cyclopropanes.[15] The Simmons-Smith reaction is generally less effective for electron-deficient alkenes such as chalcones, often resulting in lower yields.[14]

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of Styrene (Furukawa Modification)

This protocol is adapted from a continuous-flow procedure, which demonstrates high efficiency.

Simmons_Smith_Protocol cluster_workflow Experimental Workflow Start Start Prepare_Solution Prepare solution of styrene (1 equiv) and diiodomethane (2 equiv) in dry DCE (1 M). Start->Prepare_Solution Flow_Reaction Pump solution through a column packed with a Zn/Cu couple at 40°C. Prepare_Solution->Flow_Reaction Quench Quench the reaction mixture with saturated aqueous NH₄Cl solution. Flow_Reaction->Quench Extraction Extract with an organic solvent (e.g., diethyl ether). Quench->Extraction Purification Dry, concentrate, and purify by flash column chromatography. Extraction->Purification End End Purification->End

Caption: Experimental Workflow for Simmons-Smith Cyclopropanation.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of styrene (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE), add diiodomethane (2.0 equiv).

  • Reaction Execution: The resulting solution is passed through a heated (40 °C) column packed with a zinc-copper couple. Alternatively, for a batch process, the zinc-copper couple is activated and added to the solution, which is then heated.

  • Work-up: Upon completion (monitored by TLC or GC-MS), the reaction mixture is cooled to 0 °C and carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Isolation: The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford phenylcyclopropane.

Protocol 2: Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

This protocol is a representative procedure for metal-catalyzed cyclopropanation.

Rh_Catalyzed_Protocol cluster_workflow Experimental Workflow Start Start Initial_Charge Charge a flask with styrene (1.0 equiv) and Rh₂(OAc)₄ (0.01 equiv) in CH₂Cl₂. Start->Initial_Charge Slow_Addition Add a solution of ethyl diazoacetate (1.1 equiv) in CH₂Cl₂ dropwise over several hours. Initial_Charge->Slow_Addition Stir Stir at room temperature until N₂ evolution ceases. Slow_Addition->Stir Workup Filter through a pad of silica gel and concentrate the filtrate. Stir->Workup Purification Purify the crude product by flash column chromatography. Workup->Purification End End Purification->End

Caption: Experimental Workflow for Rh(II)-Catalyzed Cyclopropanation.

Step-by-Step Methodology:

  • Reaction Setup: A solution of styrene (1.0 equiv) and rhodium(II) acetate dimer (0.01 equiv) in anhydrous dichloromethane is prepared in a flask under an inert atmosphere.

  • Slow Addition: A solution of ethyl diazoacetate (1.1 equiv) in anhydrous dichloromethane is added dropwise to the stirred reaction mixture at room temperature over a period of 4-6 hours using a syringe pump. Caution: Diazo compounds are potentially explosive and should be handled with care.

  • Reaction Monitoring: The reaction is monitored by the cessation of nitrogen gas evolution and by TLC analysis.

  • Work-up: Upon completion, the reaction mixture is filtered through a short plug of silica gel to remove the catalyst, and the solvent is removed under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel to separate the trans- and cis-isomers of ethyl 2-phenylcyclopropane-1-carboxylate.

Protocol 3: Corey-Chaykovsky Cyclopropanation of trans-Chalcone

This protocol is a representative procedure for the cyclopropanation of an α,β-unsaturated ketone.

Corey_Chaykovsky_Protocol cluster_workflow Experimental Workflow Start Start Ylide_Formation Add NaH (1.1 equiv) to a solution of trimethylsulfoxonium iodide (1.1 equiv) in dry DMSO. Start->Ylide_Formation Stir_Ylide Stir at room temperature until H₂ evolution ceases (~1 h). Ylide_Formation->Stir_Ylide Add_Chalcone Add a solution of trans-chalcone (1.0 equiv) in DMSO to the ylide solution. Stir_Ylide->Add_Chalcone Reaction Stir at room temperature for 2-4 hours. Add_Chalcone->Reaction Quench Pour the reaction mixture into ice-water. Reaction->Quench Extraction_Purification Extract with ether, wash, dry, concentrate, and purify by chromatography or recrystallization. Quench->Extraction_Purification End End Extraction_Purification->End

Caption: Experimental Workflow for Corey-Chaykovsky Cyclopropanation.

Step-by-Step Methodology:

  • Ylide Preparation: To a stirred suspension of trimethylsulfoxonium iodide (1.1 equiv) in anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere, sodium hydride (60% dispersion in mineral oil, 1.1 equiv) is added portion-wise. The mixture is stirred at room temperature for approximately 1 hour until the evolution of hydrogen gas ceases.

  • Reaction: A solution of trans-chalcone (1.0 equiv) in anhydrous DMSO is added to the solution of the ylide. The reaction mixture is stirred at room temperature and monitored by TLC.

  • Work-up: Upon completion, the reaction is quenched by pouring it into a beaker of ice-water.

  • Isolation: The aqueous mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography or recrystallization to afford trans-1-benzoyl-2-phenylcyclopropane.

Conclusion

The choice of a cyclopropane precursor is a critical decision in synthetic planning, dictated by the nature of the substrate and the desired functionality in the product. The Simmons-Smith reaction offers unparalleled stereospecificity for a wide range of alkenes and is the method of choice for the diastereoselective cyclopropanation of allylic alcohols. Metal-catalyzed decomposition of diazo compounds provides access to a vast array of functionalized and chiral cyclopropanes, showcasing broad substrate scope and tunability. The Corey-Chaykovsky reaction , particularly with stabilized sulfoxonium ylides, is the premier method for the highly diastereoselective synthesis of cyclopropyl ketones from α,β-unsaturated precursors. By understanding the distinct advantages and limitations of each of these powerful methods, researchers can more effectively navigate the synthesis of complex molecules containing the valuable cyclopropane motif.

References

  • Corey-Chaykovsky Reactions. NROChemistry. Available from: [Link]

  • Cyclopropanation of styrene with aryldiazoacetates. ResearchGate. Available from: [Link]

  • Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation using a Zn/Cu Couple Column. ChemCatChem. Available from: [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. Available from: [Link]

  • Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews. Available from: [Link]

  • Cyclopropanation of Alkenes. Master Organic Chemistry. Available from: [Link]

  • Simmons–Smith reaction. Wikipedia. Available from: [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health. Available from: [Link]

  • Johnson–Corey–Chaykovsky reaction. Wikipedia. Available from: [Link]

  • The Generation and Reactivity of Organozinc Carbenoids. UCL Discovery. Available from: [Link]

  • Corey-Chaykovsky Reaction. Organic Chemistry Portal. Available from: [Link]

  • Cyclopropanation Review. Scribd. Available from: [Link]

  • Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts. National Institutes of Health. Available from: [Link]

  • Corey–Chaykovsky cyclopropanation of 2-hydroxychalcone 1a. ResearchGate. Available from: [Link]

  • Asymmetric Cyclopropanation. Wiley-VCH. Available from: [Link]

  • STEREOSELECTIVE SYNTHESIS OF CYCLOPROPANES WITH QUATERNARY CARBON CENTRES. CORE. Available from: [Link]

  • Nickel-catalysed cyclopropanation of electron-deficient alkenes with diiodomethane and diethylzinc. Chemical Communications (RSC Publishing). Available from: [Link]

  • Rhodium(II)‐Catalyzed Cyclopropanation. ResearchGate. Available from: [Link]

  • Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. National Institutes of Health. Available from: [Link]

  • Stereoselectivity in the Rhodium(II) Acetate Catalyzed Cyclopropanations of 2-Diazo-1-indanone with Styrenes. ResearchGate. Available from: [Link]

  • Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation. ResearchGate. Available from: [Link]

  • Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. University of Rochester. Available from: [Link]

  • Styrene Cyclopropanation and Ethyl Diazoacetate Dimerization Catalyzed by Ruthenium Complexes Containing Chiral Tridentate Phosphine Ligands. ACS Publications. Available from: [Link]

  • Diastereoselective Johnson–Corey–Chaykovsky trifluoroethylidenation. RSC Publishing. Available from: [Link]

  • Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. MDPI. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,1-Bis(iodomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel and reactive compounds like 1,1-Bis(iodomethyl)cyclopropane is foundational to discovery. This compound, utilized as a starting material and reagent in the synthesis of pharmaceuticals and fine chemicals, possesses a unique chemical structure that demands rigorous handling and disposal protocols.[1] The presence of two iodomethyl groups on a strained cyclopropane ring imparts significant reactivity, while its classification as a halogenated organic compound places it under strict environmental disposal regulations.[2][3]

This guide provides a direct, procedural framework for the safe management and disposal of 1,1-Bis(iodomethyl)cyclopropane. Moving beyond a simple checklist, we will explore the chemical rationale behind these procedures to ensure a culture of safety and environmental responsibility in your laboratory.

Part 1: Hazard Assessment and Risk Mitigation

Understanding the inherent risks of a chemical is the first step toward safe handling. While a specific Safety Data Sheet (SDS) for 1,1-Bis(iodomethyl)cyclopropane is not widely available, we can infer its hazard profile from its structural analogs, such as (Iodomethyl)cyclopropane, and the general principles of halogenated hydrocarbons.

Inferred Hazard Profile

The chemical properties of 1,1-Bis(iodomethyl)cyclopropane are summarized below. Its high boiling point and density are characteristic of di-iodinated organic compounds.

PropertyValueSource(s)
Molecular Formula C₅H₈I₂[1]
Molecular Weight 321.93 g/mol [1][4]
Physical State Colorless Liquid[1]
Boiling Point ~255.5 °C at 760 mmHg[1]
Flash Point ~122.3 °C[1]
Density ~2.45 g/cm³[1]

Based on data from similar compounds, the primary hazards include:

  • Skin and Eye Irritation : Halogenated organic compounds can cause skin irritation and serious eye damage upon contact.[5][6][7]

  • Suspected Mutagenicity : The mono-iodinated analog, (Iodomethyl)cyclopropane, is suspected of causing genetic defects.[5] This risk should be assumed to be present, if not greater, for the di-iodinated version.

  • Reactivity : Alkyl iodides can be sensitive to light and heat, potentially decomposing to release elemental iodine.[8] The strained cyclopropane ring may contribute to thermal instability.[9][10]

  • Toxicity upon Inhalation/Ingestion : Halogenated hydrocarbons are generally considered toxic if inhaled or ingested.[3]

Essential Personal Protective Equipment (PPE)

A non-negotiable PPE plan is required to mitigate the risks of exposure. All handling and disposal procedures must be conducted while wearing the appropriate protective gear.

Protection TypeSpecificationRationale
Eye & Face Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause severe eye irritation or damage.[11]
Skin Chemical-resistant gloves (e.g., Nitrile rubber, Viton®) and a lab coat.Prevents skin contact, which can lead to irritation and potential absorption.[6][11]
Respiratory To be used exclusively within a certified chemical fume hood.A fume hood provides the primary engineering control to prevent inhalation of vapors.[11]

Part 2: Waste Collection and Segregation Protocol

The proper disposal of 1,1-Bis(iodomethyl)cyclopropane hinges on one critical principle: segregation . Halogenated organic waste must never be mixed with non-halogenated waste.[2][3][12] This is because common disposal methods differ; halogenated solvents require high-temperature incineration with special scrubbers to neutralize the resulting acidic gases (like hydrogen iodide), a process that is disrupted by the presence of other solvent types.

Step-by-Step Waste Collection Procedure
  • Container Selection : Obtain a dedicated, leak-proof waste container made of a compatible material (e.g., high-density polyethylene or glass). The container must have a secure, tight-fitting screw cap.[2]

  • Proper Labeling : Before adding any waste, the container must be clearly labeled. The label must include, at a minimum:

    • The words "Hazardous Waste ".[2][11]

    • The full chemical name: "Waste 1,1-Bis(iodomethyl)cyclopropane ". Do not use abbreviations or chemical formulas.[2]

    • An indication of the hazards (e.g., "Irritant," "Flammable," "Halogenated").

  • Waste Transfer : All transfers of waste into the container must be performed inside a certified chemical fume hood to prevent the release of vapors.

  • Container Management : Keep the waste container closed at all times except when actively adding waste.[2] This minimizes evaporation and prevents accidental spills.

  • Storage : Store the sealed waste container in a designated satellite accumulation area away from incompatible materials, such as strong acids, bases, and oxidizing agents.[13]

Part 3: Decontamination and Spill Management

Accidents can happen, and proper preparation is key to a safe response. The procedures for cleaning contaminated glassware and managing small spills are critical components of the disposal workflow.

Decontamination of Laboratory Glassware
  • Initial Rinse : Inside a chemical fume hood, rinse the contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone).

  • Collect Rinsate : This initial rinsate is now contaminated with 1,1-Bis(iodomethyl)cyclopropane and must be collected and added to your designated halogenated hazardous waste container.[11]

  • Secondary Cleaning : After the initial hazardous rinse, the glassware can typically be cleaned using standard laboratory detergents and procedures.

Managing Small Spills
  • Ensure Safety : If a spill occurs, ensure the area is well-ventilated (i.e., the fume hood is operational). Alert nearby personnel.[6]

  • Absorb the Spill : Cover the spill with a non-reactive absorbent material, such as vermiculite or dry sand. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Contaminated Material : Carefully scoop the absorbent material into a separate, sealable bag or container.

  • Dispose as Hazardous Waste : Label the container as "Hazardous Waste: Spill Debris containing 1,1-Bis(iodomethyl)cyclopropane" and dispose of it through your institution's hazardous waste program.

  • Final Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), and dispose of the cloth in the same spill debris container.

Part 4: The Disposal Workflow: A Visual Guide

The entire process, from generation to final pickup, follows a logical sequence designed to ensure safety and compliance. The following diagram illustrates this workflow.

G cluster_prep Preparation Phase cluster_handling Handling & Collection Phase cluster_final Storage & Disposal Phase A Identify Waste as Halogenated Organic B Select & Label Compatible Waste Container A->B C Don Required PPE (Gloves, Goggles, Lab Coat) B->C D Work Inside a Certified Chemical Fume Hood C->D E Transfer Waste to Labeled Container D->E F Securely Close Container When Not in Use E->F G Store Container in Designated Satellite Accumulation Area F->G H Arrange for Pickup by Licensed Waste Contractor / EHS G->H I Maintain Disposal Records as per Institutional Policy H->I

Caption: Disposal workflow for 1,1-Bis(iodomethyl)cyclopropane.

Part 5: Regulatory and Compliance Imperatives

All disposal activities are governed by federal and local regulations. Adherence to these is not optional.

  • Resource Conservation and Recovery Act (RCRA) : In the United States, the EPA governs the disposal of hazardous waste under RCRA.[14] 1,1-Bis(iodomethyl)cyclopropane would likely be classified as a hazardous waste due to its reactivity and potential toxicity.[15]

  • Occupational Safety and Health Administration (OSHA) : OSHA's Hazard Communication Standard requires that workers are informed about the hazards of chemicals they work with and are trained on safe handling procedures.[7][16]

  • Institutional Policy : Your primary resource for specific disposal protocols is your institution's Environmental Health and Safety (EHS) department. They will provide approved containers, labels, and pickup schedules, and can answer any specific questions you may have.

By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that your research advancements do not come at the cost of environmental integrity.

References

  • PubChem. (n.d.). 1-Iodo-1-(iodomethyl)cyclopropane. Retrieved from [Link]

  • Google Patents. (n.d.). Alkyl iodide storage container and method for purification of alkyl iodide.
  • U.S. Environmental Protection Agency. (1980, May 2). Reactivity Characteristic Background Document. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Iodine. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. Retrieved from [Link]

  • LookChem. (n.d.). 1,1-bis(iodomethyl)cyclopropane. Retrieved from [Link]

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  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Google Patents. (n.d.). Method for recycling iodine from production waste liquid of X-CT series contrast agents.
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  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • International Atomic Energy Agency. (1988, November 1). Iodine removing method in organic solvent. Retrieved from [Link]

  • Airgas. (2018, July 5). Safety Data Sheet - Cyclopropane. Retrieved from [Link]

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  • Air Liquide. (2020, August 3). Safety Data Sheet Cyclopropane. Retrieved from [Link]

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Comprehensive Safety and Handling Guide for 1,1-Bis(iodomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 1,1-Bis(iodomethyl)cyclopropane (CAS No. 83321-23-7)[1]. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety practices to ensure minimal risk and maintain laboratory integrity. The protocols herein are based on the known hazards of analogous compounds, such as (iodomethyl)cyclopropane, and general best practices for handling reactive chemical classes.

Hazard Assessment and Risk Mitigation

1,1-Bis(iodomethyl)cyclopropane is a specialized organic compound for which a comprehensive toxicological profile is not widely available. However, its structure—containing a strained cyclopropane ring and two iodomethyl groups—suggests a high potential for reactivity and biological activity[2]. The presence of two alkyl iodide functionalities increases the likelihood of it acting as a potent alkylating agent. Alkylating agents are often toxic and may be carcinogenic and mutagenic. Therefore, a cautious approach is paramount.

Based on data for the related compound (Iodomethyl)cyclopropane, we must assume 1,1-Bis(iodomethyl)cyclopropane presents the following hazards:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation[3][4][5].

  • Respiratory Irritation: May cause respiratory irritation[3].

  • Sensitization: May cause an allergic skin reaction or asthma-like symptoms if inhaled[3][6].

  • Genetic Defects: Suspected of causing genetic defects[4][5].

  • Flammability: While data for the target compound is unavailable, the related (Iodomethyl)cyclopropane is a flammable liquid and vapor[4][5].

Given these potential hazards, all handling of 1,1-Bis(iodomethyl)cyclopropane must be conducted with stringent adherence to the following engineering controls and personal protective equipment (PPE) guidelines.

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize all routes of exposure—inhalation, dermal contact, and ingestion[7]. The following controls are mandatory.

Control TypeSpecificationRationale
Engineering Certified Chemical Fume HoodTo prevent inhalation of vapors and contain any potential spills. All manipulations of the compound must be performed within a fume hood[8].
Eyewash Station & Safety ShowerMust be readily accessible and tested regularly. Essential for immediate decontamination in case of accidental exposure[9].
Personal Protective Equipment (PPE)
Eye/Face ProtectionChemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required. A face shield should be worn over the goggles during procedures with a higher risk of splashing[3][6][9][10].
Skin ProtectionChemical-Resistant Lab CoatA lab coat made of a low-permeability material is necessary to protect against skin contact.
Gloves (Double Gloving Recommended)Due to the reactivity of alkyl iodides, double gloving with nitrile or neoprene gloves is recommended. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected[8][10].
Respiratory ProtectionRespirator (if needed)If there is a risk of exposure outside of a fume hood, a respirator with an appropriate organic vapor cartridge is required. All respirator use must comply with a formal respiratory protection program[3][8][10].
Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling 1,1-Bis(iodomethyl)cyclopropane in a laboratory setting.

Preparation:

  • Risk Assessment: Before beginning any work, perform a thorough risk assessment for the specific procedure.

  • Gather Materials: Ensure all necessary PPE, spill cleanup materials, and quenching agents are readily available.

  • Fume Hood Preparation: Confirm the fume hood is functioning correctly. The working surface should be clean and uncluttered. A disposable absorbent liner can be used to contain minor spills.

Handling the Compound:

  • Don PPE: Put on all required PPE before entering the designated work area.

  • Transfer: Use a cannula or syringe for liquid transfers to minimize exposure[11]. Avoid pouring the liquid. If transferring a solid, use a spatula in a way that minimizes dust generation.

  • Reaction Setup: All reactions should be conducted in a closed system if possible. Ensure any reaction vessel is properly secured.

  • Heating: If heating is required, use a controlled heating source like a heating mantle or an oil bath. Avoid open flames due to the potential flammability of the compound[4][12].

Post-Handling:

  • Decontamination: Thoroughly decontaminate any non-disposable equipment that has come into contact with the compound.

  • Waste Disposal: All contaminated materials, including gloves, disposable labware, and absorbent pads, must be treated as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures
Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention[6].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[3].
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[3].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[3].
Spill Evacuate the area. If the spill is small and you are trained to handle it, use an inert absorbent material to contain the spill. Place the absorbed material into a sealed container for hazardous waste disposal. Ensure adequate ventilation. For large spills, evacuate the lab and contact your institution's emergency response team[6].
Disposal Plan

All waste containing 1,1-Bis(iodomethyl)cyclopropane must be disposed of as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of 1,1-Bis(iodomethyl)cyclopropane should be collected in a sealed, labeled, and compatible hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps: Needles and cannulas should be decontaminated before being placed in a designated sharps container[11].

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with the chemical name and associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area while awaiting pickup.

  • Pickup: Arrange for disposal through your institution's environmental health and safety department. Disposal must be conducted by a licensed chemical waste disposal company[3][13].

Workflow Diagram

The following diagram illustrates the standard operating procedure for the safe handling of 1,1-Bis(iodomethyl)cyclopropane.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Conduct Risk Assessment prep2 Assemble PPE & Spill Kit prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Transfer Compound handle1->handle2 handle3 Perform Reaction handle2->handle3 emergency Emergency Occurs (Spill, Exposure) handle2->emergency post1 Decontaminate Equipment handle3->post1 handle3->emergency post2 Segregate & Label Waste post1->post2 post3 Wash Hands post2->post3 disp1 Store Waste Securely post2->disp1 disp2 Arrange Professional Disposal disp1->disp2 emergency_proc Follow Emergency Procedures emergency->emergency_proc

Caption: Workflow for safe handling of 1,1-Bis(iodomethyl)cyclopropane.

References

  • Chemical Safety Data Sheet MSDS / SDS for Iodomethyl-cyclopropane. ChemicalBook. (2025-07-19).
  • (Iodomethyl)cyclopropane 33574-02-6. TCI AMERICA.
  • Safety D
  • SAFETY DATA SHEET - Fisher Scientific. (2024-03-30).
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  • (Iodomethyl)cyclopropane 33574-02-6. TCI EUROPE N.V.
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  • Safety and Handling of Methyl Iodide in the Labor
  • Easy Access to γ-Iodo-gem-Diborylated-Cyclopentanes and Bicyclic Cyclopropanes. ChemRxiv.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.